7-Dehydrocholesterol acetate
Description
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGNVBRAISEVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059-86-5 | |
| Record name | Cholesta-5, acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
7-Dehydrocholesterol acetate chemical properties
An In-depth Technical Guide to the Chemical Properties of 7-Dehydrocholesterol Acetate
Introduction
This compound is a significant steroidal compound, primarily recognized as a key intermediate in the chemical synthesis of 7-Dehydrocholesterol (provitamin D3). Its chemical stability and solubility properties make it a crucial component in the manufacturing processes of Vitamin D3 and its derivatives. This document provides a comprehensive overview of the chemical and physical properties of this compound, along with relevant experimental protocols and biochemical pathway visualizations, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The following table summarizes the key quantitative properties of this compound.
| Property | Value |
| CAS Number | 1059-86-5[1][2][3][4] |
| Molecular Formula | C29H46O2[1][2][3][4] |
| Molecular Weight | 426.67 g/mol [1][4], 426.68 g/mol [2], 426.685 g/mol [3] |
| Melting Point | 128-129 °C[2], 129.5 °C[5][6], 240-244 °C[1] |
| Boiling Point | 482.07 °C (estimate)[5], 482 °C[6] |
| Density | 1.0041 g/cm³ (estimate)[5], 1.01 g/cm³[6] |
| Refractive Index | 1.5045 (estimate)[5] |
| Appearance | White to off-white crystals[1], Pale Beige Solid[5], White powder[6] |
| Purity | ≥96% (NMR)[1], 98%[3], ≥97%[6] |
| Solubility | Soluble in chloroform[1][5], ethyl acetate (slightly)[5], and methanol[6]. |
| Storage Conditions | +4°C[1], -20°C[5]. Protect from light and moisture.[1][5] |
| Stability | Stable for at least 2 years when stored at +4°C.[1] |
Biochemical Significance and Pathways
This compound itself is primarily a synthetic intermediate. However, its deacetylated form, 7-Dehydrocholesterol (7-DHC), is a crucial precursor in the biosynthesis of both cholesterol and vitamin D3. In the final step of cholesterol synthesis, 7-DHC is converted to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7). In the skin, exposure to ultraviolet B (UVB) radiation photochemically converts 7-DHC into vitamin D3.
Experimental Protocols
Synthesis and Purification of this compound
This compound is synthesized from cholesterol through a multi-step process that typically involves protection of the hydroxyl group, bromination, and then dehydrobromination. The following is a generalized protocol based on common synthetic routes.
Methodology:
-
Protection of the 3-hydroxyl group: Cholesterol is reacted with a suitable protecting group, such as acetic anhydride, in the presence of an organic base like pyridine or 4-dimethylaminopyridine (DMAP), to form cholesterol acetate.[7] This step yields cholesterol acetate with high purity (>90%) and yield (94-98%).[7]
-
Bromination: The cholesterol acetate is then subjected to bromination at the 7-position. This is typically achieved using a reagent like N-bromosuccinimide (NBS).[8] This reaction can produce a mixture of 7α and 7β bromo derivatives.[7]
-
Dehydrobromination: The 7-bromo cholesterol acetate intermediate is then treated with a base to eliminate hydrogen bromide, forming the 5,7-diene system characteristic of this compound.[8]
-
Purification: The crude this compound is purified. This can be done by suspending the crude product in a solvent such as acetone, methanol, or ethanol, and cooling to -10°C to induce crystallization.[7] Alternatively, column chromatography using silica gel can be employed for purification.[7]
Saponification to 7-Dehydrocholesterol
To obtain 7-Dehydrocholesterol, the acetate group is removed via saponification.
Methodology:
-
The purified this compound is dissolved in a solvent like toluene.[7]
-
A solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an alcohol (e.g., methanol), is added to the reaction mixture.[7][8]
-
The reaction is heated (e.g., to 55-70°C) for several hours until the starting material is consumed, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
After completion, the reaction mixture is cooled, and the organic layer is washed with water and a saturated salt solution until the pH is neutral.[7]
-
The organic solvent is then evaporated under vacuum to yield the 7-Dehydrocholesterol product.[7]
References
- 1. This compound - CAS-Number 1059-86-5 - Order from Chemodex [chemodex.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | 1059-86-5 |In Stock| Aktin Chemicals,Inc. [aktinchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound CAS#: 1059-86-5 [m.chemicalbook.com]
- 6. britiscientific.com [britiscientific.com]
- 7. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]
- 8. CN102702295A - Preparation method of 7-dehydrocholesterol - Google Patents [patents.google.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7-Dehydrocholesterol Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 7-Dehydrocholesterol acetate. As a key intermediate in the synthesis of Vitamin D3 and a significant compound in various biochemical pathways, a thorough understanding of its structure is paramount. This document outlines the primary analytical techniques employed, presents quantitative data in a structured format, and offers detailed experimental protocols for researchers in the field.
Core Spectroscopic and Structural Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific high-resolution spectral data for the acetate derivative is not extensively published, a robust structural assignment can be made based on the well-documented data of its parent compound, 7-Dehydrocholesterol, and the predictable effects of acetylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules in solution. The following tables summarize the known ¹H and ¹³C NMR chemical shifts for 7-Dehydrocholesterol and the predicted shifts for this compound. The predictions for the acetate are based on the expected downfield shift of the H-3 proton and adjacent carbons upon esterification of the 3β-hydroxyl group.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for 7-Dehydrocholesterol
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 3 | 3.69 (m) | 71.2 |
| 6 | 5.39 (d) | 119.8 |
| 7 | 5.57 (d) | 116.4 |
| 18 | 0.63 (s) | 11.9 |
| 19 | 0.94 (s) | 19.3 |
| 21 | 0.91 (d) | 18.8 |
| 26 | 0.86 (d) | 22.6 |
| 27 | 0.87 (d) | 22.8 |
Note: Data is for 7-Dehydrocholesterol and serves as a basis for the acetate derivative.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Shift Change |
| 3 | ~4.60 (m) | ~74.0 | Deshielding of the H-3 proton and C-3 carbon due to the electron-withdrawing effect of the acetyl group. |
| Acetate CH₃ | ~2.03 (s) | ~21.4 | Characteristic chemical shift for an acetate methyl group. |
| Acetate C=O | - | ~170.5 | Characteristic chemical shift for an ester carbonyl carbon. |
| 2, 4 | Shifted slightly downfield | Shifted slightly downfield | Minor deshielding effect on the neighboring carbons and protons. |
| Other protons | Minimal to no significant change | Minimal to no significant change | The effect of acetylation is localized primarily to the A-ring of the steroid. |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques.
Table 3: Predicted High-Resolution Mass Spectrometry Data and Major Fragment Ions for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 427.3573 | Protonated molecular ion. |
| [M+Na]⁺ | 449.3392 | Sodium adduct of the molecular ion. |
| [M-CH₃COOH+H]⁺ | 367.3365 | Loss of acetic acid (60 Da) from the molecular ion, a characteristic fragmentation for steroid acetates. |
| [M-Side Chain+H]⁺ | 253.1956 | Cleavage of the C17 side chain. |
| Retro-Diels-Alder Fragment | Varies | Fragmentation of the B-ring dienyl system, though less common than the loss of acetic acid. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural assignment of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is critical to avoid interfering signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with an exponential window function and perform phase and baseline corrections.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data with an exponential window function and perform phase and baseline corrections.
-
-
2D NMR Experiments (for full assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm the stereochemistry.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
-
Chromatography (Optional but Recommended):
-
Employ a C18 reversed-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This helps to purify the sample online and reduce ion suppression.
-
-
Mass Spectrometry Acquisition:
-
Ionization: Use positive ion mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI can be more robust for less polar molecules like sterols.
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to identify the molecular ion and common adducts.
-
Tandem MS (MS/MS or MS²): Select the molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This is essential for structural confirmation.
-
X-ray Crystallography
Objective: To determine the single-crystal X-ray diffraction structure of this compound for unambiguous confirmation of its three-dimensional structure and stereochemistry.
Methodology:
-
Crystallization:
-
This is often the most challenging step. The goal is to grow single, well-ordered crystals of sufficient size (typically > 0.1 mm in all dimensions).
-
Solvent Selection: Screen a variety of solvents and solvent systems in which the compound has moderate solubility. Common choices for sterols include acetone, ethanol, ethyl acetate, and hexane, or mixtures thereof.
-
Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation, filter the solution to remove any particulate matter, and allow the solvent to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a reservoir of a less-polar "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Use a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.
-
Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.
-
Visualizing the Process and Structure
Graphical representations are invaluable for understanding complex workflows and molecular relationships.
The Biological Crossroads: A Technical Guide to the Function of 7-Dehydrocholesterol and its Acetate Precursor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Dehydrocholesterol (7-DHC) stands at a critical juncture of mammalian metabolism, serving as the ultimate precursor to both cholesterol and vitamin D3. Its acetylated form, 7-Dehydrocholesterol acetate, is a key synthetic intermediate, valued in pharmaceutical production for its increased stability. While this compound itself is not directly bioactive, it is readily converted to 7-DHC, which is the substrate for multiple, competing enzymatic and photochemical reactions with profound physiological implications. This technical guide provides an in-depth exploration of the biological functions of 7-DHC, detailing the key signaling pathways, presenting quantitative data on enzymatic conversions, and outlining established experimental protocols for its study. Understanding the metabolic fate of 7-DHC is paramount for research in endocrinology, dermatology, neurology, and the development of therapeutics targeting sterol biosynthesis and vitamin D metabolism.
Introduction: From Acetate to Active Precursor
This compound is primarily recognized as a stable, synthetic precursor to 7-Dehydrocholesterol (7-DHC). In a biological context, it is presumed to undergo rapid deacetylation to yield 7-DHC, the biologically active molecule. The primary biological significance of this compound, therefore, lies in its role as a pro-drug or source for 7-DHC.
7-DHC is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. It is the immediate substrate for the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the final step in cholesterol production. Simultaneously, 7-DHC present in the skin is the direct precursor to vitamin D3 upon exposure to ultraviolet B (UVB) radiation. This dual role places 7-DHC at a vital metabolic fork, the regulation of which has significant health implications.
Core Signaling Pathways of 7-Dehydrocholesterol
The metabolic fate of 7-DHC is determined by three primary pathways: conversion to cholesterol, synthesis of vitamin D3, and metabolism by cytochrome P450 enzymes into alternative steroidogenic precursors.
Cholesterol Biosynthesis: The DHCR7 Pathway
In the final step of the Kandutsch-Russell pathway, 7-dehydrocholesterol reductase (DHCR7) reduces the C7-C8 double bond of 7-DHC to form cholesterol. This reaction is essential for maintaining cellular cholesterol homeostasis. Deficiencies in DHCR7 activity lead to the accumulation of 7-DHC, resulting in the genetic disorder Smith-Lemli-Opitz syndrome (SLOS).
7-Dehydrocholesterol Acetate in Vitamin D Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of 7-dehydrocholesterol acetate in the synthesis of vitamin D3. It delves into the biochemical pathways, experimental methodologies, and quantitative data pertinent to researchers and professionals in drug development.
Introduction: The Pivotal Role of 7-Dehydrocholesterol and its Acetate Ester
Vitamin D3 (cholecalciferol) is a crucial prohormone in calcium homeostasis and numerous other physiological processes. Its synthesis in vertebrates is a unique process initiated by the exposure of 7-dehydrocholesterol (7-DHC) in the skin to ultraviolet B (UVB) radiation.[1][2] 7-DHC, a precursor in the cholesterol biosynthesis pathway, is converted to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7).[3] The balance between these two pathways is a critical regulatory point in both cholesterol and vitamin D metabolism.[3][4]
While 7-DHC is the direct biological precursor to vitamin D3, its acetate ester, this compound, plays a significant role in the industrial production of vitamin D3.[5][6] This is primarily attributed to its enhanced stability and greater solubility in organic solvents compared to 7-DHC, which is advantageous for large-scale manufacturing processes.[5] For instance, the solubility of this compound in n-hexane is over 10% (w/v), whereas that of 7-dehydrocholesterol is only about 1% (w/v).[5]
Biochemical and Photochemical Pathways
The synthesis of vitamin D3 from 7-dehydrocholesterol or its acetate is a two-step process: a photochemical conversion followed by a thermal isomerization.
Step 1: Photochemical Conversion to Previtamin D3
Upon exposure to UVB radiation (optimally between 295 and 300 nm), the conjugated double bond system in the B-ring of 7-dehydrocholesterol (or its acetate) absorbs a photon, leading to the cleavage of the 9,10-bond.[1] This results in the formation of previtamin D3 (or previtamin D3 acetate).[7][8] This reaction is a pericyclic reaction, specifically an electrocyclic ring-opening.
Step 2: Thermal Isomerization to Vitamin D3
Previtamin D3 is thermally labile and undergoes an intramolecular[5][7]-hydride shift to form the more stable vitamin D3.[7] This isomerization is a temperature-dependent process and does not require enzymatic catalysis.[7] In the case of previtamin D3 acetate, this thermal isomerization yields vitamin D3 acetate.
Step 3 (for this compound pathway): Saponification
To obtain the final active form, vitamin D3, from vitamin D3 acetate, a hydrolysis step (saponification) is required to remove the acetyl group from the 3-hydroxyl position.[5] This is typically achieved by treatment with an alkali such as potassium hydroxide (KOH) in an alcoholic solution.[9]
Signaling Pathway: Vitamin D Synthesis and Metabolism
References
- 1. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.washington.edu [courses.washington.edu]
- 5. US3661939A - Process for the production of vitamin d3 - Google Patents [patents.google.com]
- 6. CN109761867B - Vitamin D production by using lanolin as raw material3Is a new method for industrialization - Google Patents [patents.google.com]
- 7. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Analysis of Vitamin D and Its Metabolites in Food Matrices [mdpi.com]
The Photochemical Transformation of 7-Dehydrocholesterol Acetate: A Technical Guide to Previtamin D3 Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of vitamin D3 is a cornerstone of pharmaceutical and nutraceutical industries, with applications ranging from the treatment of osteoporosis to immune system modulation. The industrial production of vitamin D3 predominantly relies on a photochemical process that mimics the natural synthesis occurring in the skin upon exposure to sunlight. This guide provides an in-depth technical overview of the core photochemical conversion of 7-dehydrocholesterol acetate (7-DHC-Ac) to previtamin D3 acetate, a pivotal intermediate in the synthesis of vitamin D3. While the foundational photochemistry of 7-dehydrocholesterol (7-DHC) is well-documented, this guide will focus on the acetylated precursor, which offers advantages in solubility and stability for industrial applications.[1]
The conversion process is initiated by the absorption of ultraviolet B (UVB) radiation by 7-DHC-Ac, leading to a ring-opening reaction to form previtamin D3 acetate. This previtamin then undergoes a temperature-dependent thermal isomerization to yield vitamin D3 acetate. This guide will delve into the reaction mechanism, provide detailed experimental protocols, summarize key quantitative data, and present visual workflows to facilitate a comprehensive understanding of this critical photochemical reaction.
Reaction Mechanism and Key Intermediates
The photochemical conversion of this compound to previtamin D3 acetate is a complex process involving a series of photochemical and thermal isomerizations. The primary pathway and key side reactions are illustrated below.
The process begins with the photoexcitation of this compound by UVB light, typically in the range of 280-320 nm, which leads to the opening of the B-ring to form previtamin D3 acetate.[2] This reaction is a reversible photolytic cleavage of the 9,10-bond.[1] However, previtamin D3 acetate can also absorb photons and isomerize into the byproducts lumisterol acetate and tachysterol acetate.[2] The formation of these byproducts is a key challenge in optimizing the synthesis of previtamin D3 acetate. The subsequent step is the thermal isomerization of previtamin D3 acetate to the more stable vitamin D3 acetate. This is a reversible sigmatropic[3][4]-hydrogen shift.
dot
Figure 1: Photochemical and thermal isomerization pathways of this compound.
Quantitative Data Summary
The efficiency of the photochemical conversion and subsequent thermal isomerization is influenced by various factors including wavelength, temperature, solvent, and the presence of photosensitizers. The following tables summarize key quantitative data from the literature.
Table 1: Photochemical Conversion Parameters
| Parameter | Value | Conditions | Reference |
| Optimal Wavelength Range | 280 - 320 nm | Not specified | [2] |
| Previtamin D3 Formation | 85-86% | HPLC analysis of reaction mass | [2] |
| Tachysterol Formation | 4.5-6.0% | HPLC analysis of reaction mass | [2] |
| Lumisterol Formation | 1.0-1.5% | HPLC analysis of reaction mass | [2] |
| Unreacted 7-DHC-Ac | 1.0-2.0% | HPLC analysis of reaction mass | [2] |
Table 2: Thermal Isomerization Kinetics of Previtamin D3 Acetate vs. Previtamin D3
| Compound | Solvent | Rate Constant (k) at 37°C (s⁻¹) | Reference |
| Previtamin D3 Acetate | n-Hexane | 8.08 x 10⁻⁶ | |
| Previtamin D3 | n-Hexane | 8.06 x 10⁻⁶ | |
| Previtamin D3 Acetate | DPPC Liposomes | 2.86 x 10⁻⁵ | |
| Previtamin D3 | DPPC Liposomes | 8.72 x 10⁻⁵ |
Experimental Protocols
General Experimental Workflow
The overall process for the synthesis of vitamin D3 acetate from this compound involves several key stages: preparation of the reactant solution, photochemical conversion, thermal isomerization, and purification of the final product.
dot
Figure 2: General experimental workflow for the synthesis of Vitamin D3 Acetate.
Detailed Protocol for Photochemical Conversion
This protocol is a generalized procedure based on common practices described in the literature. Optimization of specific parameters such as concentration, irradiation time, and lamp intensity is crucial for maximizing the yield of previtamin D3 acetate.
Materials:
-
This compound (7-DHC-Ac)
-
Anhydrous organic solvent (e.g., n-hexane, cyclohexane, ethanol)[1]
-
Quartz reaction vessel
-
UVB light source (e.g., medium-pressure mercury lamp)
-
Cooling system (e.g., water bath)
-
Inert gas (e.g., Nitrogen or Argon)
-
HPLC system for reaction monitoring
Procedure:
-
Solution Preparation: Prepare a solution of 7-DHC-Ac in the chosen organic solvent. The solubility of 7-dehydrocholesteryl acetate in n-hexane is significantly higher (over 10% w/v) compared to 7-dehydrocholesterol (about 1% w/v), allowing for more concentrated reaction mixtures.[1]
-
Deoxygenation: Transfer the solution to a quartz reaction vessel and purge with an inert gas for at least 30 minutes to remove dissolved oxygen, which can lead to the formation of unwanted photo-oxidation byproducts.
-
Irradiation:
-
Position the quartz reaction vessel in the photochemical reactor equipped with a UVB lamp.
-
Maintain a constant temperature during the irradiation using a cooling system to prevent premature thermal isomerization.
-
Irradiate the solution with UVB light. The specific wavelength and intensity of the lamp will significantly impact the reaction rate and product distribution.
-
-
Reaction Monitoring:
-
Periodically take aliquots from the reaction mixture.
-
Analyze the aliquots by HPLC to monitor the consumption of 7-DHC-Ac and the formation of previtamin D3 acetate, lumisterol acetate, and tachysterol acetate. A typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of methanol and water.
-
-
Termination: Stop the irradiation when the desired conversion of 7-DHC-Ac to previtamin D3 acetate is achieved, as determined by HPLC analysis. This is typically done before a significant amount of byproducts is formed.
Protocol for Thermal Isomerization
Procedure:
-
Following the photochemical conversion, the reaction mixture containing previtamin D3 acetate is heated.
-
The temperature is typically maintained between 40°C and 80°C for a period of 2 to 10 hours.[2]
-
The progress of the isomerization can be monitored by HPLC until the equilibrium between previtamin D3 acetate and vitamin D3 acetate is reached.
Conclusion
The photochemical conversion of this compound to previtamin D3 acetate is a fundamental step in the industrial synthesis of vitamin D3. Understanding the reaction mechanism, the influence of various experimental parameters, and the formation of byproducts is critical for optimizing the process to achieve high yields and purity. This technical guide provides a comprehensive overview of the core principles and practical considerations for researchers and professionals in the field. Further research focusing on the precise quantum yields for the acetylated compounds and the development of more selective photochemical reaction conditions will continue to advance the efficiency and sustainability of vitamin D3 production.
References
- 1. New Approach to Develop Optimized Sunscreens that Enable Cutaneous Vitamin D Formation with Minimal Erythema Risk | PLOS One [journals.plos.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Conversion of 7-Dehydrocholesterol to 7-Ketocholesterol Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical conversion of 7-dehydrocholesterol into vitamin D3 in rat skins - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Dehydrocholesterol Acetate: A Technical Guide to its Discovery and History
This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 7-Dehydrocholesterol acetate. Primarily of interest to researchers, scientists, and professionals in drug development, this document details the pivotal role of this compound as a key intermediate in the synthesis of Vitamin D3 and its place in the broader history of sterol chemistry.
Discovery and History
The story of this compound is intrinsically linked to the groundbreaking research on sterols and vitamins in the early 20th century, a field dominated by the work of Nobel laureate Adolf Windaus. While 7-Dehydrocholesterol (7-DHC) gained prominence as the immediate precursor to vitamin D3, its acetate derivative emerged as a crucial laboratory intermediate for the synthesis and purification of 7-DHC and, subsequently, Vitamin D3.
Adolf Windaus, who was awarded the Nobel Prize in Chemistry in 1928 for his research on the constitution of sterols and their connection with vitamins, was a central figure in this narrative.[1][2] His work was foundational in understanding the chemical structures of sterols like cholesterol.[3] The quest to understand and combat rickets, a disease caused by vitamin D deficiency, drove much of this research.[4][5] In 1935, Windaus and his colleagues published a synthesis of 7-Dehydrocholesterol, a significant breakthrough that paved the way for the industrial production of Vitamin D3. The acetate form, this compound, was a key, stable intermediate in these early synthetic routes, facilitating the purification and handling of the otherwise less stable 7-Dehydrocholesterol.
The general synthetic strategy developed during this era involved the conversion of the more abundant cholesterol into 7-Dehydrocholesterol. This multi-step process often included the protection of the 3-hydroxyl group of cholesterol as an acetate ester, followed by the introduction of a double bond at the C7 position. The use of the acetate derivative provided a means to achieve higher yields and purity in the final product.
Physicochemical Properties
Quantitative data for 7-Dehydrocholesterol and its acetate derivative are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of 7-Dehydrocholesterol
| Property | Value |
| Molecular Formula | C27H44O |
| Molecular Weight | 384.64 g/mol |
| CAS Number | 434-16-2 |
| Melting Point | 148-152 °C |
| Appearance | White to off-white fine crystalline powder |
| Solubility | Chloroform (Sparingly), DMSO (Slightly, Heated, Sonicated), Ethyl Acetate (Slightly) |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C29H46O2 |
| Molecular Weight | 426.68 g/mol |
| CAS Number | 1059-86-5 |
| Melting Point | 240-244 °C |
| Appearance | White to off-white crystals |
| Solubility | Chloroform |
Biological Significance and Related Pathways
7-Dehydrocholesterol is a crucial molecule in two significant biological pathways: the biosynthesis of cholesterol and the production of Vitamin D3. The acetate form is not naturally occurring and is primarily a synthetic intermediate.
Cholesterol Biosynthesis
7-Dehydrocholesterol is the immediate precursor to cholesterol in the Kandutsch-Russell pathway. The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the reduction of the C7-C8 double bond in 7-dehydrocholesterol to form cholesterol.
Vitamin D3 Synthesis
In the skin, 7-Dehydrocholesterol is photochemically converted to Pre-Vitamin D3 upon exposure to UVB radiation from sunlight. Pre-Vitamin D3 then undergoes a thermal isomerization to form Vitamin D3 (cholecalciferol).[6]
Experimental Protocols
The synthesis of this compound has been approached through various methods over the years. A common historical and laboratory-scale method involves the allylic bromination of cholesteryl acetate followed by dehydrobromination.
Synthesis of this compound from Cholesterol
This process involves two main stages: the acetylation of cholesterol and the subsequent introduction of the C7-C8 double bond.
Stage 1: Acetylation of Cholesterol
-
Objective: To protect the 3-hydroxyl group of cholesterol as an acetate ester.
-
Procedure: Cholesterol is reacted with acetic anhydride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP). The reaction mixture is typically heated to drive the reaction to completion. After cooling, the product, cholesteryl acetate, is isolated by precipitation or extraction and purified by recrystallization.
Stage 2: Bromination and Dehydrobromination
-
Objective: To introduce a double bond at the C7-C8 position.
-
Procedure:
-
Allylic Bromination: Cholesteryl acetate is treated with a brominating agent such as N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride. The reaction is often initiated by a radical initiator (e.g., AIBN) or light. This step introduces a bromine atom at the allylic C7 position, yielding 7-bromocholesteryl acetate.
-
Dehydrobromination: The crude 7-bromocholesteryl acetate is then treated with a base to eliminate hydrogen bromide (HBr). Various bases and solvent systems have been employed, including collidine, trimethyl phosphite, or a mixture of sodium acetate in a suitable solvent, heated to reflux. This elimination reaction forms the C7-C8 double bond, resulting in this compound.
-
-
Purification: The final product is purified by crystallization from a suitable solvent system, such as a mixture of ether and methanol.
Note: The specific reaction conditions, such as temperature, reaction time, and choice of base and solvent, can significantly influence the yield and purity of the final product. The described protocol is a general representation of a common synthetic route. Modern industrial processes may employ different reagents and catalysts for improved efficiency and cost-effectiveness.
References
- 1. Sandwalk: Nobel Laureate: Adolf Windaus [sandwalk.blogspot.com]
- 2. Adolf Windaus - Wikipedia [en.wikipedia.org]
- 3. Adolf Windaus | Nobel Prize, Lipids, Biochemist | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin D discovery | Research Starters | EBSCO Research [ebsco.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
Solubility of 7-Dehydrocholesterol Acetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 7-Dehydrocholesterol acetate in various organic solvents. Due to the limited availability of precise quantitative data for this specific ester, this document synthesizes available qualitative information and provides quantitative data for the parent compound, 7-Dehydrocholesterol, as a valuable reference. Furthermore, a detailed experimental protocol for determining the thermodynamic solubility of steroid acetates is provided to enable researchers to generate precise data for their specific applications.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, from chemical synthesis and purification to formulation and bioavailability in drug development. The principle of "like dissolves like" is a fundamental concept, suggesting that non-polar compounds like this compound, a steroidal ester, will exhibit higher solubility in non-polar organic solvents. The addition of the acetate group generally increases the lipophilicity of the molecule compared to its parent alcohol, 7-Dehydrocholesterol, which may influence its solubility profile.
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound is limited. However, qualitative descriptors from various sources provide guidance on its solubility. For a practical reference, quantitative data for the parent compound, 7-Dehydrocholesterol, is presented.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source(s) |
| Methanol | Soluble | [1] |
| Chloroform | Soluble, Slightly Soluble | [2][3] |
| Ethyl Acetate | Slightly Soluble | [3] |
| Toluene | Soluble (in the context of a reaction) | [4] |
| Acetone | Used for purification by suspension | [4] |
| Ethanol | Used for purification by suspension | [4] |
| Isopropanol | Used for purification by suspension | [4] |
Table 2: Quantitative Solubility of 7-Dehydrocholesterol (for Reference)
| Solvent | Solubility (mg/mL) | Conditions | Source(s) |
| Ethanol | ~20 | Not specified | [5] |
| Ethanol | 16.67 | Not specified | |
| Ethanol | 12.5 | Requires sonication | [6] |
| Dimethylformamide (DMF) | ~2 | Not specified | [5] |
| Dimethyl Sulfoxide (DMSO) | 11 | Sonication recommended | |
| Dimethyl Sulfoxide (DMSO) | 5 | Warmed with 50°C water bath; Ultrasonicated | [7] |
| Dimethyl Sulfoxide (DMSO) | ~0.1 | Not specified | [5] |
Experimental Protocol: Determination of Thermodynamic Solubility of this compound
This protocol outlines the shake-flask method, a standard approach for determining the thermodynamic (equilibrium) solubility of a compound in a given solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.01 mg)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.
-
Pipette a known volume (e.g., 2 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually confirm the presence of undissolved solid in each vial.
-
Allow the vials to stand undisturbed for a short period to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute a known volume of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solutions by HPLC. A typical method would involve a C18 column with a mobile phase of methanol or acetonitrile and water. Detection can be performed using a UV detector at a wavelength where this compound has significant absorbance (e.g., around 282 nm).
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in mg/mL or other appropriate units.
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a logical decision-making process for formulation development based on solubility data.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Decision pathway for formulation development based on solubility data.
Conclusion
While direct quantitative solubility data for this compound remains elusive in readily available literature, the provided qualitative information and the quantitative data for its parent compound offer valuable insights for researchers. The esterification is likely to enhance its solubility in non-polar organic solvents. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust methodology. This information, combined with the illustrative workflows, serves as a critical resource for professionals in research and drug development working with this compound.
References
- 1. britiscientific.com [britiscientific.com]
- 2. This compound - CAS-Number 1059-86-5 - Order from Chemodex [chemodex.com]
- 3. This compound CAS#: 1059-86-5 [m.chemicalbook.com]
- 4. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
7-Dehydrocholesterol acetate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-Dehydrocholesterol acetate, a key intermediate in the biosynthesis of cholesterol and the synthesis of Vitamin D3. This document outlines its chemical properties, synthesis, and its role in critical biological pathways, offering valuable information for professionals in research and drug development.
Core Chemical and Physical Properties
This compound, also known by its synonyms 7-Dehydrocholesteryl acetate and 3β-Acetoxychoesta-5,7-diene, is a sterol derivative.[1] It serves as a crucial building block and intermediate in the organic synthesis of various lipids and steroids.[2]
Data Summary
The fundamental quantitative data for this compound is summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₆O₂ | [1][3] |
| Molecular Weight | 426.67 g/mol | [2][3] |
| CAS Number | 1059-86-5 | [1][3] |
| Appearance | White to off-white crystals | [2] |
| Melting Point | 129.5°C | [4] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [4] |
| Storage Conditions | Store at -20°C, protect from light, under nitrogen | [4] |
Role in Cholesterol Biosynthesis
This compound is the acetylated form of 7-Dehydrocholesterol (7-DHC). 7-DHC is the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis.[5][6] The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the reduction of the C7-C8 double bond of 7-DHC to form cholesterol.[5]
Mutations in the DHCR7 gene can lead to the accumulation of 7-DHC, causing the neurodevelopmental disorder Smith-Lemli-Opitz syndrome.[5][6] Consequently, inhibitors of DHCR7 are utilized in research to create animal models of this syndrome.[7]
Below is a diagram illustrating the final step of cholesterol biosynthesis involving 7-Dehydrocholesterol.
Caption: Final step of cholesterol biosynthesis.
Experimental Protocols
The following sections detail methodologies for the synthesis and conversion of this compound.
A common method for preparing 7-dehydrocholesterol involves the protection of the hydroxyl group of cholesterol as an acetate, followed by a series of reactions.[8] A generalized workflow is presented below.
Caption: Synthesis workflow of this compound.
Detailed Methodology:
-
Esterification (Hydroxyl Protection): Cholesterol is reacted with an acylating agent, such as benzoyl chloride, to protect the 3-hydroxyl group.[9]
-
Bromination: The resulting cholesterol ester undergoes bromination, often using N-bromosuccinimide (NBS), to introduce a bromine atom at the 7-position.[9]
-
Dehydrobromination: The 7-bromo cholesteryl ester is then treated with a base, such as pyridine, to eliminate hydrogen bromide, forming the 5,7-diene system of this compound.[9]
This compound can be converted to 7-Dehydrocholesterol through saponification.[10]
Detailed Methodology:
-
The crude this compound is dissolved in toluene at room temperature (28-30°C).[10]
-
A solution of sodium hydroxide in a mixture of water and methanol is added to the reaction mass.[10]
-
The mixture is heated to 55-70°C for 2-4 hours, or until thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) analysis indicate the absence of the starting material.[10][11]
-
After the reaction is complete, the mixture is cooled to room temperature.[10]
-
The product is then purified through a series of washes, typically with water and a saturated salt solution.[10]
Applications in Drug Development and Research
This compound and its derivatives are pivotal in several areas of research and development:
-
Vitamin D Synthesis: 7-Dehydrocholesterol is the provitamin D3, which upon exposure to ultraviolet light, is converted to vitamin D3.[5][6] The synthesis of vitamin D3 and its analogs often involves this compound as a key intermediate.
-
Study of Metabolic Disorders: As the direct precursor to cholesterol, inhibitors of the enzyme DHCR7 that cause an accumulation of 7-dehydrocholesterol are used to study Smith-Lemli-Opitz Syndrome.[12][13]
-
Antiviral Research: Recent studies suggest that inhibitors of DHCR7 and the resulting increase in cellular 7-dehydrocholesterol may have potential as viral therapeutics.[12][14]
-
Organic Synthesis: It serves as a versatile building block for the synthesis of other complex steroids and lipids.[2]
References
- 1. This compound | 1059-86-5 |In Stock| Aktin Chemicals,Inc. [aktinchem.com]
- 2. This compound - CAS-Number 1059-86-5 - Order from Chemodex [chemodex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound CAS#: 1059-86-5 [m.chemicalbook.com]
- 5. 7-Dehydrocholesterol - CAS-Number 434-16-2 - Order from Chemodex [chemodex.com]
- 6. 7-Dehydrocholesterol | CAS 434-16-2 | Chemodex | Biomol.com [biomol.com]
- 7. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 8. CN101220075A - Preparation method of 7-dehydrocholesterol - Google Patents [patents.google.com]
- 9. CN102702295A - Preparation method of 7-dehydrocholesterol - Google Patents [patents.google.com]
- 10. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]
- 11. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]
- 12. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Natural Occurrence of 7-Dehydrocholesterol (7-DHC)
An In-depth Technical Guide on the Natural Occurrence of 7-Dehydrocholesterol and its Synthetic Acetate Derivative
Introduction
This technical guide provides a comprehensive overview of 7-Dehydrocholesterol (7-DHC), a pivotal sterol in animal and plant biology, and its synthetically derived counterpart, 7-Dehydrocholesterol acetate. While 7-DHC is a naturally occurring and vital precursor to both cholesterol and vitamin D3, current scientific literature indicates that this compound is primarily a laboratory and industrial intermediate, rather than a naturally abundant compound. For researchers, scientists, and drug development professionals, understanding the distinction and the roles of both molecules is critical. This document details the natural distribution and metabolism of 7-DHC and outlines the synthetic pathways and analytical methodologies relevant to this compound.
7-DHC is a zoosterol that is widely distributed in nature, serving as a key intermediate in the biosynthesis of cholesterol and as the direct precursor to vitamin D3 upon exposure to ultraviolet B (UVB) radiation.[1]
In Animals
In mammals, 7-DHC is found in various tissues, with the highest concentrations typically observed in the skin.[1] It is also present in milk and is a crucial component of lanolin (wool grease), which is a major industrial source.[1]
-
Skin : The epidermis, specifically the stratum basale and stratum spinosum, contains the highest concentrations of 7-DHC.[1] This localization is essential for the cutaneous synthesis of vitamin D3.
-
Nervous System : 7-DHC is found in both the central nervous system (CNS) and the peripheral nervous system (PNS), with significantly higher concentrations in the PNS.[2]
-
Adrenal Glands : These glands can metabolize 7-DHC into steroidal hormones other than vitamin D3.
-
Insects : In insects, 7-DHC serves as a precursor for the molting hormone, ecdysone.[1][3]
In Plants and Other Organisms
While cholesterol and its precursors are less common in plants than in animals, some species are known to produce 7-DHC.
-
Plant Oils : Certain plant oils contain measurable amounts of 7-DHC. Wheat germ oil, in particular, has been shown to have significantly higher concentrations compared to other vegetable oils.[4]
-
Algae and Lichen : Some algae produce 7-DHC, and lichens are utilized for the production of vegan vitamin D3, which involves the conversion of 7-DHC.[1]
-
Fungi : Fungi do not produce 7-DHC in significant amounts; their primary provitamin D is ergosterol (provitamin D2).[1]
Quantitative Data on 7-DHC Occurrence
The concentration of 7-DHC varies significantly between different organisms and tissues. The following table summarizes key quantitative findings from the literature.
| Organism/Tissue | Concentration / Amount | Reference(s) |
| Human Skin | ~25–50 µg/cm² | [1] |
| Rat Sciatic Nerve (PNS) | Dramatically higher concentration than in the brain (CNS) | [2] |
| Wheat Germ Oil | 638–669 ng/g | [4] |
| Linseed Oil | 71.7–97.5 ng/g | [4] |
| Other Plant Oils | 10.7–47.9 ng/g | [4] |
| Honey | Detected, implies production in bees | [3][5] |
Biosynthesis and Metabolism of 7-DHC
7-DHC is a central molecule in two major metabolic pathways: the final step of cholesterol synthesis and the initial step of vitamin D3 and other steroid hormone syntheses.
Cholesterol Biosynthesis (Bloch Pathway)
In the final step of the Bloch pathway for cholesterol biosynthesis, 7-DHC is reduced to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7).[6] Defects in the DHCR7 gene lead to the genetic disorder Smith-Lemli-Opitz Syndrome (SLOS), characterized by low cholesterol and a toxic accumulation of 7-DHC.[7][8]
Vitamin D3 and Steroidal Diene Synthesis
7-DHC is the direct precursor to vitamin D3. Additionally, it can be metabolized into other biologically active steroids.
-
Vitamin D3 Synthesis : In the skin, the conjugated double bonds in the B-ring of 7-DHC absorb UVB radiation (295-300 nm), causing the ring to open and form pre-vitamin D3. This is followed by a heat-dependent isomerization to form vitamin D3 (cholecalciferol).[1][9]
-
7-Dehydropregnenolone (7-DHP) Pathway : In tissues like the adrenal glands and skin, the enzyme P450scc (CYP11A1) can cleave the side chain of 7-DHC to produce 7-dehydropregnenolone (7-DHP).[9] This initiates a novel steroidogenic pathway, creating a class of 5,7-steroidal dienes that can also be converted to vitamin D-like molecules upon UVB exposure.
This compound: A Synthetic Intermediate
While evidence for the natural occurrence of this compound is lacking, it is a crucial intermediate in the industrial synthesis of 7-DHC and vitamin D3, particularly from lanolin.[10][11] The process typically involves protecting the hydroxyl group of cholesterol via acetylation, performing chemical modifications on the sterol ring, and then deprotecting it to yield pure 7-DHC.
Experimental Protocols
Accurate quantification and handling of 7-DHC and its derivatives are essential for research and diagnostics.
Protocol: Extraction and Quantification of 7-DHC from Plasma
This protocol is adapted for the diagnosis of Smith-Lemli-Opitz Syndrome.
1. Sample Preparation and Hydrolysis:
- To 50 µL of human plasma in a glass tube, add antioxidants (e.g., 2,6-ditert-butyl-4-methylphenol and triphenylphosphine) to prevent auto-oxidation of 7-DHC.[12]
- Add an internal standard, such as d7-7-DHC, for accurate quantification.
- Add 1 M potassium hydroxide in 90% ethanol.
- Incubate the mixture at 70°C for 40 minutes to hydrolyze any sterol esters.
2. Extraction:
- After hydrolysis, cool the sample.
- Perform a liquid-liquid extraction by adding n-hexane (e.g., 600 µL), vortexing, and centrifuging to separate the phases.
- Repeat the extraction three times, collecting the upper n-hexane layer each time.
- Combine the hexane extracts and dry them under a stream of nitrogen.
3. Derivatization (for GC-MS):
- To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]
- Heat the sample (e.g., via microwave at 460 W for 3 minutes) to convert the sterols into their trimethylsilyl (TMS) ether derivatives, which are more volatile and suitable for GC-MS analysis.[12]
4. Analysis:
- Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS). Monitor for the characteristic ions of the TMS derivatives of 7-DHC and cholesterol to quantify their amounts relative to the internal standard.
Start [label="Plasma Sample (50 µL)\n+ Antioxidants\n+ Internal Standard"];
Hydrolysis [label="Alkaline Hydrolysis\n(1M KOH in EtOH, 70°C)"];
Extraction [label="Liquid-Liquid Extraction\n(n-Hexane)"];
Dry [label="Evaporation\n(under Nitrogen)"];
Derivatization [label="Derivatization\n(BSTFA, Microwave)"];
Analysis [label="GC-MS Analysis", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Hydrolysis;
Hydrolysis -> Extraction;
Extraction -> Dry;
Dry -> Derivatization;
Derivatization -> Analysis;
}
Workflow for7-DHC analysis in plasma samples.
Protocol: Synthesis and Saponification of this compound
This protocol outlines the general steps for the chemical synthesis of 7-DHC from cholesterol acetate, based on patent literature.
[10]
1. Synthesis of this compound:
* Starting Material : Cholesterol acetate.
* Allylic Bromination : React cholesterol acetate with a brominating agent (e.g., N-Bromosuccinimide) to introduce a bromine atom at the 7-position.
* Dehydrobromination : Treat the resulting 7-bromo-cholesterol acetate with a base to eliminate hydrobromic acid, creating a new double bond between carbons 7 and 8. This yields crude this compound.
* Purification : Purify the crude product by crystallization or column chromatography.
2. Saponification to 7-Dehydrocholesterol:
* Dissolve the purified this compound in a solvent mixture, such as toluene and methanol.
* Add a solution of a strong base, like sodium hydroxide or potassium hydroxide.
[10] * Heat the reaction mixture (e.g., 50-70°C) for several hours until thin-layer chromatography (TLC) or HPLC analysis shows the complete disappearance of the starting material.
* Cool the reaction, wash with water and brine to neutralize and remove salts.
* Evaporate the solvent and crystallize the resulting solid to obtain pure 7-Dehydrocholesterol.
Conclusion
7-Dehydrocholesterol is a naturally occurring and metabolically significant sterol, acting as the final precursor to cholesterol and the essential starting point for vitamin D3 synthesis. It is found across a range of biological systems, from mammalian skin to plant oils. In contrast, this compound is best understood as a synthetic derivative, invaluable to the industrial production of vitamin D3 but not a compound found in nature. A clear understanding of the natural distribution of 7-DHC, its metabolic pathways, and the synthetic chemistry involving its acetate form is fundamental for professionals in drug development, diagnostics, and nutritional science.
References
- 1. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 2. bourre.fr [bourre.fr]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Plant Oils as Potential Sources of Vitamin D [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The biological conversion of 7-dehydrocholesterol into cholesterol and comments on the reduction of double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN109761867B - Vitamin D production by using lanolin as raw material3Is a new method for industrialization - Google Patents [patents.google.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. A reliable tool for detecting 7-dehydrocholesterol and cholesterol in human plasma and its use in diagnosis of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Dehydrocholesterol Acetate and Skin Photobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Dehydrocholesterol (7-DHC), the immediate precursor to vitamin D3, is a key chromophore in the skin, absorbing ultraviolet B (UVB) radiation to initiate the synthesis of this essential hormone. Its acetylated form, 7-Dehydrocholesterol acetate (7-DHC acetate), serves as a crucial intermediate in the pharmaceutical production of vitamin D3 and is of significant interest for its potential applications in dermatology and drug delivery. This technical guide provides an in-depth exploration of the core principles of 7-DHC acetate's role in skin photobiology, including its photochemical conversion, metabolic pathways, and the experimental methodologies used to study these processes. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to 7-Dehydrocholesterol and its Acetate Form
7-Dehydrocholesterol is a sterol found in high concentrations in the epidermis, particularly in the stratum basale and stratum spinosum.[1] Its defining structural feature is the presence of conjugated double bonds in its B-ring, which allows it to absorb UVB radiation, primarily in the range of 295-300 nm.[1] This absorption of photons triggers the photochemical conversion of 7-DHC to previtamin D3.[1][2]
This compound is the ester form of 7-DHC. While not naturally present in the skin in significant amounts, it is a vital pharmaceutical intermediate for the synthesis of vitamin D and steroidal drugs.[3] The acetate group can be hydrolyzed in the skin by esterases, releasing 7-DHC. Industrially, 7-DHC acetate is used to produce vitamin D3 by irradiating it with ultraviolet light to form previtamin D3 acetate, which is then subjected to saponification (hydrolysis of the acetate group) and thermal isomerization to yield vitamin D3.[4]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 7-DHC and its acetate is fundamental to appreciating their behavior in a biological matrix like the skin.
| Property | 7-Dehydrocholesterol (7-DHC) | This compound (7-DHC Acetate) |
| CAS Number | 434-16-2 | 1059-86-5 |
| Molecular Formula | C27H44O | C29H46O2 |
| Molecular Weight | 384.64 g/mol | 426.68 g/mol |
| Appearance | White to off-white crystals | White to off-white crystals |
| Melting Point | 150-151 °C | 240-244 °C |
| Solubility | Soluble in ethanol, chloroform, ethyl acetate; slightly soluble in DMSO; insoluble in water. | Soluble in chloroform. |
| UV Absorption Maxima (λmax) | 271, 282, 293 nm | Expected to be very similar to 7-DHC |
Data compiled from multiple sources.[5][6]
Photochemical Conversion in the Skin
The cornerstone of vitamin D synthesis is the photochemical conversion of 7-DHC (or its acetate, following deacetylation) in the skin upon exposure to UVB radiation.
The Photolysis Pathway
The process begins with the absorption of a UVB photon by the 7-DHC molecule. This energy input leads to the opening of the B-ring to form previtamin D3. This reaction is a reversible photoisomerization. Previtamin D3 can then undergo a thermally induced isomerization to the more stable vitamin D3 (cholecalciferol).[2] 7-DHC acetate follows a similar initial photochemical step, forming previtamin D3 acetate.[5]
Factors Influencing Conversion
The efficiency of this conversion is influenced by several factors:
-
UVB Wavelength and Intensity: The most effective wavelengths are between 295 and 300 nm.[1]
-
7-DHC Concentration: The skin typically contains ample amounts of 7-DHC (around 25–50 μg/cm²) to meet the body's vitamin D requirements.[1]
-
Skin Pigmentation: Melanin absorbs UVB radiation and can reduce the amount of photons reaching the 7-DHC in the epidermis.[2]
-
Latitude, Season, and Time of Day: These factors determine the intensity of solar UVB radiation reaching the Earth's surface.
Metabolic Pathways Beyond Photoconversion
While the conversion to vitamin D3 is the most well-known pathway, 7-DHC can also be metabolized by other enzymatic systems in the skin, presenting alternative and novel signaling possibilities.
The Classical Vitamin D3 Endocrine Pathway
Once vitamin D3 is formed, it enters the bloodstream and undergoes two hydroxylation steps to become the biologically active hormone, 1,25-dihydroxyvitamin D3 (calcitriol).
The Alternative CYP11A1-Mediated Pathway
Recent research has identified an alternative metabolic pathway for 7-DHC in the skin, mediated by the enzyme cytochrome P450scc (CYP11A1).[7] This enzyme can convert 7-DHC to 7-dehydropregnenolone (7-DHP).[7][8] 7-DHP and its subsequent metabolites can also undergo UVB-induced conversion to vitamin D3-like derivatives, suggesting a novel cutaneous steroidogenic pathway.[7] It is plausible that 7-DHC acetate, after deacetylation, can also enter this pathway.
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from studies on 7-DHC, which can serve as a proxy for the behavior of 7-DHC acetate in biological systems.
Table 1: In Vitro Conversion of 7-DHC to Pre-vitamin D3
| Experimental System | UVR Exposure | % Conversion of 7-DHC to Pre-vitamin D3 | Reference |
| 7-DHC in methanol | 5 min summer sunlight | 3% | [9] |
| 7-DHC in methanol | 1 hr summer sunlight | ~9% | [9] |
| Ex vivo human skin | 3 hrs summer sunlight | 7% | [9] |
Table 2: Baseline 7-DHC Concentrations in Human Skin
| Age Group | Skin 7-DHC (µg/mg protein) (mean ± SD) | Reference |
| Younger Adults (18-40 years) | 0.22 ± 0.07 | [9] |
| Older Adults (65-89 years) | 0.25 ± 0.08 | [9] |
Experimental Protocols
Investigating the photobiology of 7-DHC acetate requires robust experimental models and analytical techniques.
In Vitro Skin Models
-
Reconstructed Human Epidermis (RHE): Consists of a stratified epidermis of human keratinocytes, providing a model to study epidermal responses to UVB.[10][11]
-
Full-Thickness Skin Models: Comprise both a dermal equivalent (with fibroblasts in a collagen matrix) and a stratified epidermis, offering a more complex system to study dermal-epidermal interactions.[10][12]
Protocol for UVB Irradiation and Analysis
-
Preparation of Skin Models: Culture RHE or full-thickness skin models according to established protocols.
-
Application of 7-DHC Acetate: Prepare a solution of 7-DHC acetate in a suitable vehicle (e.g., ethanol) and apply it topically to the skin models.
-
UVB Irradiation: Expose the skin models to a controlled dose of UVB radiation using a solar simulator or a lamp with a specific emission spectrum (e.g., peak at 300-312 nm).
-
Incubation: After irradiation, incubate the models for various time points to allow for thermal isomerization of previtamin D3 to vitamin D3.
-
Lipid Extraction: Harvest the skin models and perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
HPLC Analysis: Analyze the lipid extracts by High-Performance Liquid Chromatography (HPLC) with a UV detector to separate and quantify 7-DHC, previtamin D3, and vitamin D3 based on their characteristic absorption spectra. Mass spectrometry (MS) can be coupled with HPLC for more sensitive and specific detection and identification of metabolites.[13]
Conclusion and Future Directions
This compound is a pivotal molecule in the industrial synthesis of vitamin D3 and holds significant potential for applications in skin health and disease. Its photobiology is intrinsically linked to that of its non-acetylated counterpart, 7-DHC. The conversion of 7-DHC acetate to previtamin D3 acetate upon UVB irradiation underscores its pro-vitamin D activity. Furthermore, the existence of alternative metabolic pathways, such as the one mediated by CYP11A1, opens up new avenues for research into the broader physiological roles of 7-DHC and its derivatives in the skin.
Future research should focus on:
-
Direct Quantification of 7-DHC Acetate Photolysis: Determining the quantum yield and reaction kinetics of 7-DHC acetate photoconversion in various skin models.
-
Enzymatic Deacetylation Studies: Characterizing the esterases in the skin responsible for the hydrolysis of 7-DHC acetate and their efficiency.
-
Investigating the CYP11A1 Pathway with 7-DHC Acetate: Determining if 7-DHC acetate or its metabolites can serve as substrates for CYP11A1 and the biological activity of the resulting products.
-
Topical Formulation Development: Optimizing the delivery of 7-DHC acetate into the epidermis for enhanced vitamin D synthesis or other therapeutic benefits.
A deeper understanding of the skin photobiology of this compound will be instrumental for the development of novel dermatological therapies and advanced drug delivery systems.
References
- 1. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3661939A - Process for the production of vitamin d3 - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450scc-dependent metabolism of 7-dehydrocholesterol in placenta and epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Study of Healthy Older and Younger Adults Shows They Have the Same Skin Concentration of Vitamin D3 Precursor, 7-Dehydrocholesterol, and Similar Response to UVR [mdpi.com]
- 10. In Vitro Skin Models for the Evaluation of Sunscreen-Based Skin Photoprotection: Molecular Methodologies and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. -Omics potential of in vitro skin models for radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Conversion of 7-Dehydrocholesterol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic conversion of 7-Dehydrocholesterol acetate (7-DHC-Ac) to 7-Dehydrocholesterol (7-DHC), a critical precursor in the synthesis of Vitamin D3 and other valuable pharmaceuticals. While chemical hydrolysis methods are prevalent, enzymatic conversion offers a milder, more selective, and potentially more sustainable alternative. This document details the underlying principles, identifies suitable enzyme classes, presents detailed experimental protocols, and summarizes relevant quantitative data to facilitate the adoption of this biocatalytic approach in research and development settings.
Introduction
7-Dehydrocholesterol (7-DHC) is a pivotal intermediate in the production of cholecalciferol (Vitamin D3) through photochemical conversion. The synthesis of 7-DHC often involves the use of protecting groups, with the acetate ester of the 3β-hydroxyl group being a common strategy. The deprotection, or deacetylation, of 7-DHC-Ac is a crucial final step. Traditional chemical hydrolysis, often employing strong alkaline conditions, can lead to side reactions and degradation of the sensitive conjugated diene system in 7-DHC. Enzymatic hydrolysis, utilizing esterases or lipases, presents a highly specific and gentle alternative, operating under mild pH and temperature conditions, thereby preserving the integrity of the final product.
This guide focuses on the application of cholesterol esterases and lipases for the efficient and clean conversion of 7-DHC-Ac to 7-DHC.
Core Principles of Enzymatic Hydrolysis
The enzymatic hydrolysis of 7-DHC-Ac involves the cleavage of the ester bond at the C-3 position by a hydrolase enzyme, yielding 7-DHC and acetic acid.
Reaction:
This compound + H₂O ---(Enzyme)--> 7-Dehydrocholesterol + Acetic Acid
Two primary classes of enzymes are well-suited for this transformation:
-
Cholesterol Esterases (EC 3.1.1.13): These enzymes are specialized in the hydrolysis of esters of cholesterol and other sterols. They exhibit broad substrate specificity and are known to act on a variety of sterol esters.[1] Some cholesterol esterases require bile salts for activation, which aid in the emulsification of the lipophilic substrate.[1]
-
Lipases (EC 3.1.1.3): Lipases are a versatile class of enzymes that hydrolyze triglycerides. Many lipases also demonstrate activity towards a wide range of other esters, including sterol esters. Lipases from microbial sources such as Candida rugosa and Pseudomonas fluorescens are known to be effective in hydrolyzing sterol esters and are often active in organic solvents, which can be advantageous for dissolving the lipophilic substrate.[2][3]
Quantitative Data: Comparative Enzyme Kinetics
Direct kinetic data for the enzymatic hydrolysis of this compound is not extensively reported in the literature. However, data from closely related substrates, such as cholesteryl acetate and other short-chain sterol esters, provide valuable insights into expected enzyme performance. The following tables summarize the kinetic parameters and relative activities of relevant enzymes on analogous substrates.
Table 1: Michaelis-Menten Constants (Km) for Cholesterol Esterase with Various Sterol Esters
| Enzyme Source | Substrate | Km (µM) | Optimal pH | Reference |
| Bovine Pancreas | Cholesteryl Oleate | 70 | 7.5 | [4] |
| Pseudomonas fluorescens | Cholesteryl Linoleate | 38.6 - 143 | 7.3 | [5] |
| Porcine Pancreas | 4-Nitrophenyl Butyrate | 370 (with taurocholate) | 7.0 | [6] |
| Porcine Pancreas | 4-Nitrophenyl Butyrate | 730 (without taurocholate) | 7.0 | [6] |
Table 2: Relative Hydrolysis Rates of Various Cholesteryl Esters by Cholesterol Esterase
| Substrate (Fatty Acyl Chain) | Relative Reaction Rate (%) | Enzyme Source | Reference |
| Oleate (18:1) | 105 | Bovine Pancreas | [4] |
| Linoleate (18:2) | 100 | Bovine Pancreas | [4] |
| Caprylate (8:0) | 59 | Bovine Pancreas | [4] |
| Palmitate (16:0) | 34 | Bovine Pancreas | [4] |
| Propionate (3:0) | 21 | Bovine Pancreas | [4] |
| Caproate (6:0) | 17 | Bovine Pancreas | [4] |
| Stearate (18:0) | 8.0 | Bovine Pancreas | [4] |
| Acetate (2:0) | 2.9 | Bovine Pancreas | [4] |
Note: The data indicates that cholesterol esterase generally shows higher activity towards longer-chain fatty acid esters. The activity on cholesteryl acetate is lower but still significant.
Experimental Protocols
The following protocols are designed as a starting point for the enzymatic hydrolysis of this compound. Optimization of specific parameters may be required depending on the enzyme source and desired reaction scale.
Protocol 1: Hydrolysis of 7-DHC-Ac using Porcine Pancreatic Cholesterol Esterase
This protocol is adapted from standard assays for cholesterol esterase.
Materials:
-
This compound (7-DHC-Ac)
-
Porcine Pancreatic Cholesterol Esterase (e.g., Sigma-Aldrich Cat. No. C9464)
-
Potassium Phosphate Buffer (0.4 M, pH 7.0)
-
Triton™ X-100
-
Isopropanol
-
Sodium Taurocholate
-
Ethyl acetate
-
Hexane
-
Silica gel for thin-layer chromatography (TLC)
-
TLC developing solvent (e.g., Hexane:Ethyl Acetate 7:3 v/v)
-
UV lamp (for TLC visualization)
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of 7-DHC-Ac. Due to its low aqueous solubility, a detergent-based emulsion is required.
-
For a 10 mM stock solution: Weigh an appropriate amount of 7-DHC-Ac and dissolve it in a minimal amount of isopropanol with gentle warming.
-
In a separate container, prepare a 1% (v/v) Triton™ X-100 solution in deionized water. Heat this solution to approximately 70°C.
-
Slowly add the hot Triton™ X-100 solution to the 7-DHC-Ac/isopropanol solution with vigorous stirring to form a stable emulsion.
-
Cool the emulsion to room temperature.
-
-
Enzyme Solution Preparation:
-
Immediately before use, dissolve the porcine pancreatic cholesterol esterase in cold 0.4 M potassium phosphate buffer (pH 7.0) to a final concentration of 0.5-1.0 mg/mL. Keep the enzyme solution on ice.
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine:
-
1.0 mL of the 7-DHC-Ac emulsion.
-
8.0 mL of 0.4 M Potassium Phosphate Buffer (pH 7.0).
-
0.5 mL of 5% (w/v) Sodium Taurocholate solution (as an activator).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of the cholesterol esterase solution.
-
Incubate the reaction at 37°C with gentle agitation for 2-24 hours.
-
-
Reaction Monitoring:
-
Periodically take small aliquots (e.g., 50 µL) from the reaction mixture.
-
Spot the aliquots onto a silica gel TLC plate alongside standards of 7-DHC-Ac and 7-DHC.
-
Develop the TLC plate using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Visualize the spots under a UV lamp. The disappearance of the 7-DHC-Ac spot and the appearance of the 7-DHC spot will indicate the progress of the reaction.
-
-
Product Extraction and Purification:
-
Once the reaction is complete (as determined by TLC), stop the reaction by adding 10 mL of ethyl acetate.
-
Vortex the mixture vigorously to extract the sterols into the organic phase.
-
Separate the organic layer. Repeat the extraction of the aqueous layer twice with 10 mL of ethyl acetate.
-
Combine the organic extracts and wash with a saturated NaCl solution.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
The crude 7-DHC can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as methanol or ethanol.
-
Protocol 2: Hydrolysis of 7-DHC-Ac using Candida rugosa Lipase
This protocol leverages the ability of some lipases to function in organic solvents, which can simplify substrate solubilization.
Materials:
-
This compound (7-DHC-Ac)
-
Candida rugosa Lipase (e.g., Sigma-Aldrich Cat. No. L1754)
-
Toluene or Hexane (anhydrous)
-
Phosphate Buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Silica gel for TLC
-
TLC developing solvent (e.g., Hexane:Ethyl Acetate 7:3 v/v)
-
UV lamp
Procedure:
-
Substrate and Enzyme Preparation:
-
Dissolve 7-DHC-Ac in anhydrous toluene or hexane to a desired concentration (e.g., 10 mg/mL).
-
Add Candida rugosa lipase powder directly to the substrate solution (e.g., 10-50% by weight of the substrate).
-
-
Enzymatic Reaction:
-
To initiate the hydrolysis, add a small amount of aqueous buffer (e.g., 1-5% v/v of the total reaction volume) to provide the necessary water for the reaction.
-
Incubate the reaction at a suitable temperature (e.g., 40-50°C) with vigorous shaking to ensure proper mixing of the multiphasic system. The reaction time can range from 24 to 72 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC as described in Protocol 1.
-
-
Product Isolation:
-
After the reaction, filter off the immobilized or powdered enzyme.
-
Wash the enzyme with fresh solvent (toluene or hexane) to recover any adsorbed product.
-
Combine the filtrate and the washings and evaporate the solvent under reduced pressure to obtain the crude 7-DHC.
-
Purify the product as described in Protocol 1.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Enzymatic hydrolysis of this compound.
Experimental Workflows
Caption: General experimental workflow for enzymatic hydrolysis.
Conclusion
The enzymatic conversion of this compound to 7-Dehydrocholesterol offers a compelling alternative to traditional chemical methods. By leveraging the specificity of cholesterol esterases and lipases, this biocatalytic approach can lead to higher purity products with fewer side reactions, under milder and more environmentally friendly conditions. While further optimization for specific enzymes and reaction conditions is encouraged, the protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and implement this efficient and selective transformation in their workflows.
References
- 1. Cholesterol Esterase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. Purification and characterization of the lipase from Pseudomonas fluorescens HU380 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Acyl-chain specificity and properties of cholesterol esterases from normal and Wolman lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 7-Dehydrocholesterol Acetate from Cholesterol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 7-Dehydrocholesterol acetate, a key precursor for Vitamin D3, starting from cholesterol. The synthesis involves a three-step process: protection of the 3-hydroxyl group of cholesterol via acetylation, selective allylic bromination at the C7 position, and subsequent dehydrobromination to introduce the C7-C8 double bond. This procedure is designed to be a reliable method for producing high-purity this compound.
Overall Reaction Scheme
The synthesis pathway from cholesterol to this compound is illustrated below. The process involves protection, bromination, and elimination steps to form the desired conjugated diene system.
Caption: Chemical reaction pathway for the synthesis of this compound.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure, from the initial starting material to the final purified product.
Caption: Logical workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Cholesteryl Acetate (Protection)
This step protects the 3β-hydroxyl group of cholesterol as an acetate ester to prevent side reactions in subsequent steps.
Materials:
-
Cholesterol
-
Acetic Anhydride
-
Toluene
-
Anhydrous Sodium Sulfate
-
10% Sodium Bicarbonate Solution
-
Saturated Salt Solution
Procedure:
-
Dissolve 10 g of cholesterol in 100 ml of toluene in a round-bottom flask equipped with a reflux condenser.[1]
-
Add 10 ml of acetic anhydride to the solution.[1]
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (cholesterol) is no longer detected.[1]
-
After completion, cool the reaction mass to room temperature.
-
Wash the organic layer sequentially with 50 ml of water, 50 ml of 10% sodium bicarbonate solution, and finally with 50 ml of saturated salt solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield a white solid.[1]
-
The crude cholesteryl acetate can be used in the next step without further purification. A small sample can be purified by recrystallization from methanol for characterization.[2]
Protocol 2: Allylic Bromination of Cholesteryl Acetate
This protocol uses N-Bromosuccinimide (NBS) for the selective bromination at the allylic C7 position of the steroid nucleus.[3][4]
Materials:
-
Cholesteryl Acetate (from Protocol 1)
-
N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DDH)[1]
-
Pyridine (catalytic amount)
-
Petroleum Ether (or other non-polar solvent like carbon tetrachloride)
Procedure:
-
Dissolve 12 g of Cholesteryl Acetate in 50 ml of petroleum ether in a flask protected from light.[1]
-
Add a catalytic amount of pyridine (approx. 0.5 ml) to the solution at room temperature (28-35°C).[1]
-
Add 5.6 g of a brominating agent like DDH (or an equivalent amount of NBS) to the mixture.[1]
-
Reflux the reaction mixture for approximately 3 hours. The reaction should be initiated by heat or a radical initiator (e.g., AIBN or light).[5] Monitor the reaction by TLC.
-
Cool the reaction mixture to 15°C. The succinimide byproduct will precipitate.[1]
-
Filter the mixture and wash the solid byproduct with petroleum ether.[1]
-
Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue contains the crude 7-bromocholesteryl acetate and is typically used directly in the next step.[1]
Protocol 3: Dehydrobromination of 7-Bromocholesteryl Acetate
This step involves the elimination of hydrogen bromide (HBr) to form the C5,C7-diene system, yielding the final product.
Materials:
-
Crude 7-Bromocholesteryl Acetate (from Protocol 2)
-
Pyridine (or other suitable base like trimethyl phosphite or a hindered amine base)
-
Toluene or Xylene
Procedure:
-
Dissolve the crude 7-bromocholesteryl acetate in a suitable high-boiling solvent such as toluene or xylene.
-
Add a base, such as pyridine, to the solution. The base acts as both the dehydrobrominating agent and a solvent if used in excess.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the formation of the conjugated diene by UV-Vis spectroscopy or TLC.
-
After the reaction is complete, cool the mixture and dilute with a solvent like ether or ethyl acetate.
-
Wash the organic solution with dilute hydrochloric acid (to remove excess pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
Protocol 4: Purification of this compound
Purification is critical to obtain a product suitable for further applications. Crystallization is a common and effective method.
Materials:
-
Crude this compound (from Protocol 3)
-
Acetone, Methanol, or Ethanol
Procedure:
-
Suspend the crude solid product in 2-3 volumes of a suitable solvent such as acetone or an alcohol like methanol or ethanol.[1][6]
-
Heat the suspension gently to dissolve the product, then allow it to cool slowly to room temperature, followed by further cooling to -10°C to 0°C to maximize crystallization.[1][6]
-
Allow the mixture to stand for 3-4 hours at low temperature.[1][6]
-
Collect the crystalline solid by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the purified this compound under vacuum at 30-80°C until a constant weight is achieved.[1][6]
-
Alternatively, for very high purity, column chromatography on silica gel using a mixture of n-hexane and methylene dichloride can be performed before crystallization.[1][6]
Data Presentation
The following tables summarize the expected quantitative data for each step of the synthesis based on literature values.
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield | HPLC Purity | Reference |
|---|---|---|---|---|---|---|
| 1 | Acetylation | Acetic Anhydride | Toluene | 94-99% | >90% | [1] |
| 2 | Bromination | DDH / NBS, Pyridine | Petroleum Ether | - | - | [1] |
| 3 | Dehydrobromination | Pyridine | Toluene | 70% (overall) | 42.72% (crude) | [7] |
| 4 | Purification | Acetone / Alcohols | - | - | >90-94% |[1] |
Note: The yield for steps 2 and 3 is often reported as an overall yield after dehydrobromination and purification.
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₄₆O₂ |
| Molecular Weight | 426.67 g/mol |
| Appearance | Pale Beige Solid |
| Melting Point | 129.5°C |
| Storage Conditions | -20°C, protect from light, under nitrogen |
References
- 1. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]
- 7. CN101220075A - Preparation method of 7-dehydrocholesterol - Google Patents [patents.google.com]
Application Notes and Protocols for 7-Dehydrocholesterol Acetate as a Research Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 7-Dehydrocholesterol (7-DHC) acetate as a research standard in various analytical applications. This document covers the physical and chemical properties, preparation of standard solutions, and recommended analytical methodologies.
Introduction
7-Dehydrocholesterol (7-DHC) is a crucial intermediate in the biosynthesis of cholesterol and the immediate precursor to vitamin D3 upon exposure to ultraviolet B (UVB) light.[1][2] Its acetylated form, 7-Dehydrocholesterol acetate, serves as a stable, high-purity research standard for the accurate quantification of 7-DHC and related sterols in biological and pharmaceutical matrices. The use of a well-characterized standard is essential for method validation, calibration, and ensuring the reliability of experimental results in studies related to metabolic disorders, such as Smith-Lemli-Opitz Syndrome (SLOS), and in the development of vitamin D analogs and cholesterol-modifying drugs.[1]
Physicochemical Properties and Handling
Proper handling and storage of this compound are critical to maintain its integrity as a research standard.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1059-86-5 | [1] |
| Molecular Formula | C₂₉H₄₆O₂ | [1] |
| Molecular Weight | 426.67 g/mol | [1] |
| Appearance | White to off-white crystals or powder | [1] |
| Purity | ≥96% (by NMR) | [1] |
| Melting Point | 129.5 °C | |
| Solubility | Soluble in chloroform and methanol. | [1] |
Storage and Stability:
This compound is stable for at least 2 years when stored at +4°C.[1] It should be protected from light and moisture to prevent degradation. For long-term storage, it is recommended to keep the standard in a tightly sealed container in a refrigerator.
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Accurate preparation of standard solutions is fundamental for generating reliable calibration curves.
Materials:
-
This compound research standard
-
Anhydrous ethanol (ACS grade or higher)
-
Class A volumetric flasks
-
Calibrated pipettes or syringes
Protocol for a 1 mg/mL Primary Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Add a small amount of anhydrous ethanol to dissolve the solid.
-
Once dissolved, bring the volume up to the 10 mL mark with anhydrous ethanol.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to an amber glass vial and store at -20°C. This stock solution should be stable for at least one month.[3]
Protocol for Calibration Standards:
Prepare a series of working standards by serial dilution of the primary stock solution with the appropriate mobile phase or a solvent compatible with the analytical method. A typical calibration curve for LC-MS/MS analysis of 7-DHC (after hydrolysis of the acetate) may range from 0.1 ng/mL to 1000 ng/mL.
Analytical Methodology: Quantification of 7-DHC via Hydrolysis of 7-DHC Acetate
In many applications, this compound is used as a standard for the quantification of 7-Dehydrocholesterol. This typically involves the hydrolysis of the acetate group to yield 7-DHC, followed by analysis.
3.2.1. Saponification (Hydrolysis) of this compound
This protocol describes the conversion of 7-DHC acetate to 7-DHC.
Materials:
-
This compound standard solution
-
1 M Potassium hydroxide (KOH) in 90% ethanol
-
Hexane (HPLC grade)
-
Deionized water
Protocol:
-
To a known amount of this compound standard solution, add 1 mL of 1 M KOH in 90% ethanol.
-
Vortex the mixture for 30 seconds.
-
Incubate at 60°C for 1 hour to ensure complete hydrolysis of the acetate group.
-
After cooling to room temperature, add 1 mL of deionized water and 2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the resulting 7-DHC into the hexane layer.
-
Centrifuge at low speed to separate the phases.
-
Carefully transfer the upper hexane layer containing 7-DHC to a clean tube.
-
Dry the hexane extract under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for analysis.
3.2.2. LC-MS/MS Analysis of 7-Dehydrocholesterol
The following is a general LC-MS/MS protocol for the analysis of 7-DHC. Instrument parameters should be optimized for the specific system being used.
Table 2: Example LC-MS/MS Parameters for 7-DHC Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| MS/MS Transitions (for 7-DHC) | Q1: m/z 367.3 (M+H-H₂O)⁺ → Q3: m/z (various product ions, to be optimized) |
| Collision Energy | To be optimized for the specific instrument |
Note on Derivatization: For enhanced sensitivity, especially in complex biological matrices, derivatization of 7-DHC with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be performed. This reaction targets the conjugated diene system of 7-DHC and significantly improves its ionization efficiency in ESI-MS.[4]
Visualizations
Signaling Pathway of 7-Dehydrocholesterol
The following diagram illustrates the central role of 7-Dehydrocholesterol in the biosynthesis of cholesterol and vitamin D3.
Caption: Cholesterol and Vitamin D3 synthesis pathways from 7-Dehydrocholesterol.
Experimental Workflow for Quantification
The diagram below outlines the general workflow for using this compound as a research standard for the quantification of 7-DHC in a sample.
Caption: Workflow for 7-DHC quantification using 7-DHC acetate standard.
Conclusion
This compound is a valuable tool for researchers in the fields of steroid metabolism, vitamin D research, and drug development. Its stability and high purity make it an excellent choice as a research standard. The protocols outlined in these application notes provide a framework for its effective use in quantitative analytical workflows. As with any analytical method, optimization and validation are crucial for achieving accurate and reproducible results.
References
- 1. This compound - CAS-Number 1059-86-5 - Order from Chemodex [chemodex.com]
- 2. 7-Dehydrocholesterol | CAS 434-16-2 | Chemodex | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7-Dehydrocholesterol Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Dehydrocholesterol Acetate. The described protocol is designed to be a stability-indicating method, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products. This document provides comprehensive experimental protocols, data presentation, and visual workflows to aid researchers in the accurate determination of this compound in various sample matrices.
Introduction
This compound is a key intermediate in the synthesis of Vitamin D3 and is also of significant interest in various fields of biomedical research. Accurate quantification and purity assessment are critical for quality control in pharmaceutical manufacturing and for preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity for the analysis of steroidal compounds. This application note presents a validated HPLC method for the analysis of this compound, including a protocol for forced degradation studies to establish its stability-indicating properties.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: UV-Vis Detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Methanol (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 282 nm (for this compound's conjugated diene system)
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: The sample preparation will vary depending on the matrix. For a bulk drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For formulations, a suitable extraction procedure may be required. A generic liquid-liquid extraction is described below:
-
To 1 mL of the sample, add 5 mL of a hexane:isopropanol (3:2, v/v) mixture.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a known volume of the mobile phase (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Parameters
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters are typically assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies (Stability-Indicating Assay)
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on a sample of this compound. The goal is to achieve 5-20% degradation of the active ingredient.
-
Acid Hydrolysis: To 1 mL of a 1 mg/mL solution of this compound, add 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase before injection.
-
Base Hydrolysis: To 1 mL of a 1 mg/mL solution of this compound, add 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase before injection.
-
Oxidative Degradation: To 1 mL of a 1 mg/mL solution of this compound, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. Dilute with the mobile phase before injection.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours. Dissolve a known amount in the mobile phase before injection.
-
Photolytic Degradation: Expose a solution of the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light. Dilute with the mobile phase before injection. A control sample should be protected from light.
Data Presentation
The quantitative data for the HPLC method validation for this compound is summarized in the table below.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Retention Time | ~5-7 minutes |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Application Note: Quantitative Analysis of 7-Dehydrocholesterol in Biological Matrices by GC-MS Following Acetate Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Dehydrocholesterol (7-DHC) is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, where it is converted to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7).[1][2][3] The accumulation of 7-DHC is a primary biomarker for Smith-Lemli-Opitz Syndrome (SLOS), an autosomal recessive disorder caused by mutations in the DHCR7 gene.[4] Accurate quantification of 7-DHC in biological samples such as plasma and tissues is therefore essential for the diagnosis and monitoring of SLOS, as well as for research into cholesterol metabolism and the effects of DHCR7 inhibitors.[5]
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for sterol analysis due to its high resolution and sensitivity.[6][7] However, the hydroxyl group in 7-DHC makes it polar and prone to thermal degradation at the high temperatures used in GC analysis. Chemical derivatization is necessary to increase its volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity. While silylation is a common approach, acetylation, the conversion of the hydroxyl group to an acetate ester, offers a stable and cost-effective alternative.
This application note provides a detailed protocol for the extraction, acetate derivatization, and quantitative analysis of 7-DHC from human plasma using GC-MS.
Signaling Pathway
The final step of the cholesterol biosynthesis pathway involves the reduction of the C7-C8 double bond in 7-dehydrocholesterol to form cholesterol, a reaction catalyzed by 7-dehydrocholesterol reductase (DHCR7). A deficiency in this enzyme leads to the accumulation of 7-DHC, the biochemical hallmark of Smith-Lemli-Opitz Syndrome.
Experimental Protocols
This section details the complete workflow for the analysis of 7-DHC, from sample collection to final data acquisition.
Materials and Reagents
-
7-Dehydrocholesterol (7-DHC) standard
-
Epicoprostanol or 5α-Cholestane (Internal Standard, IS)
-
Potassium Hydroxide (KOH)
-
Ethanol (Absolute, ACS grade)
-
n-Hexane (GC grade)
-
Pyridine (Anhydrous)
-
Acetic Anhydride (ACS grade)
-
Sodium Sulfate (Anhydrous)
-
GC-MS grade vials with PTFE-lined caps
Sample Preparation and Saponification
To analyze total 7-DHC (both free and esterified), a saponification step is required to hydrolyze the sterol esters.
-
Spiking: To 200 µL of human plasma in a glass tube, add a known amount of internal standard (e.g., 5 µg of Epicoprostanol dissolved in ethanol).
-
Hydrolysis: Add 2 mL of 1 M KOH in 90% ethanol.
-
Incubation: Tightly cap the tube, vortex thoroughly, and incubate at 70°C for 1 hour.
-
Cooling: Allow the sample to cool to room temperature.
Extraction
-
Liquid-Liquid Extraction: Add 2 mL of deionized water and 4 mL of n-hexane to the cooled saponified sample.
-
Mixing: Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 1500 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper hexane layer to a clean glass tube.
-
Re-extraction: Repeat the extraction (steps 1-4) with an additional 4 mL of n-hexane and combine the hexane layers.
-
Drying: Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Acetate Derivatization
-
Reagent Preparation: To the dried sterol extract, add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride.
-
Reaction: Tightly cap the vial and heat at 60°C for 1 hour in a heating block or oven.
-
Evaporation: After cooling to room temperature, evaporate the reagents to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 100 µL of n-hexane. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for sterol acetate analysis. These should be optimized for the specific instrument used.
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute
-
Ramp 1: 20°C/min to 270°C, hold for 5 minutes
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
SIM Ions to Monitor:
-
7-DHC Acetate: m/z 366 (M+-AcOH), 253
-
Epicoprostanol Acetate (IS): m/z 372 (M+-AcOH), 215
(Note: The exact mass-to-charge ratios (m/z) should be confirmed by analyzing a derivatized standard in full scan mode.)
Experimental Workflow Diagram
The overall process from sample receipt to data analysis is summarized in the following workflow.
Data Presentation
Quantitative performance of the method should be established by generating a calibration curve and determining the limits of detection (LOD) and quantification (LOQ). The following table summarizes representative quantitative data for sterol analysis by GC-MS, which can be expected for this method. Actual values must be determined during method validation.
| Parameter | 7-Dehydrocholesterol (as TMS derivative) | Reference |
| Linear Range | 0.5 - 50 mg/L | [8] |
| Limit of Detection (LOD) | ~0.1 µg/mL | [9] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | [9] |
| Intra-day Precision (%RSD) | < 7.2% | [9] |
| Inter-day Precision (%RSD) | < 15% | [10] |
| Recovery | 85 - 110% | [6] |
Table 1: Representative performance characteristics for the quantitative analysis of sterols by GC-MS. Data presented is based on similar sterol analysis methods, often employing silylation, and serves as an expected performance benchmark for the acetate derivatization method.
The described protocol offers a reliable and robust method for the quantification of 7-dehydrocholesterol in plasma. Acetate derivatization provides a stable derivative suitable for GC-MS analysis, enabling sensitive and specific detection in the low µg/mL range. This method is a valuable tool for clinical diagnostics, particularly for Smith-Lemli-Opitz Syndrome, and for research applications in sterol metabolism and drug development.
References
- 1. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Dehydrocholesterol reductase - Wikipedia [en.wikipedia.org]
- 4. Investigation of 7-dehydrocholesterol reductase pathway to elucidate off-target prenatal effects of pharmaceuticals: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHCR7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. brjac.com.br [brjac.com.br]
- 10. jsbms.jp [jsbms.jp]
Application Notes and Protocols for the Mass Spectrometry of 7-Dehydrocholesterol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Dehydrocholesterol (7-DHC) is a critical metabolic intermediate in the biosynthesis of cholesterol and is the direct precursor to vitamin D3 upon exposure to ultraviolet B (UVB) light. Its acetylated form, 7-Dehydrocholesterol acetate (7-DHC-Ac), is a key derivative used in various research and pharmaceutical applications. Accurate and robust analytical methods for the identification and quantification of 7-DHC-Ac are essential for understanding its role in biological systems and for quality control in drug development. Mass spectrometry (MS), coupled with gas chromatography (GC) or liquid chromatography (LC), offers the high sensitivity and specificity required for the analysis of 7-DHC-Ac in complex matrices.
These application notes provide detailed protocols for the analysis of this compound using both GC-MS and LC-MS/MS techniques, including expected fragmentation patterns, sample preparation, and data analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like sterol acetates. Electron ionization (EI) is the most common ionization technique used in GC-MS, providing reproducible fragmentation patterns that are useful for structural elucidation and library matching.
Expected Electron Ionization (EI) Fragmentation Pattern
The mass spectrum of this compound is characterized by several key fragment ions. The fragmentation is influenced by the sterol backbone and the acetate group.
-
Molecular Ion (M+) : The molecular ion peak is expected at m/z 426.7.
-
Loss of Acetic Acid : A prominent peak is observed at m/z 366, corresponding to the neutral loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion. This is a characteristic fragmentation for acetylated steroids.[1]
-
retro-Diels-Alder Reaction : The conjugated diene system in the B-ring of 7-dehydrocholesterol can undergo a characteristic retro-Diels-Alder fragmentation, although this may be more prominent in the free sterol.[2]
-
Side Chain Cleavage : Fragmentation of the C17 side chain is also common for sterols.
-
Other Key Fragments : Based on the fragmentation of cholesterol acetate, other significant ions may arise from cleavages within the sterol ring system.[1] A fragment at m/z 247 is characteristic of many Δ5-steroids.[1]
A representative EI mass spectrum of this compound can be found in the NIST WebBook.[3]
GC-MS Protocol
1. Sample Preparation:
-
Standard Preparation : Prepare a stock solution of this compound in a suitable volatile solvent such as hexane or ethyl acetate. Create a series of dilutions to generate a calibration curve.
-
Sample Extraction : For biological samples, perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure. The organic phase containing the lipids should be dried down under a stream of nitrogen and reconstituted in a small volume of GC-compatible solvent.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 - 280 °C |
| Injection Mode | Splitless or split, depending on concentration |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min) |
| Oven Temperature Program | Initial: 180 °C, hold for 1 min; Ramp: 15 °C/min to 300 °C; Hold: 10 min |
| MS Interface Temp | 280 - 300 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 50 - 550 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is highly suitable for the analysis of less volatile and thermally labile compounds. For sterol acetates, which have limited ionizability, atmospheric pressure chemical ionization (APCI) is often more effective than electrospray ionization (ESI).[4] Derivatization can significantly enhance sensitivity.
Method 1: Direct Analysis of this compound
This method is suitable for relatively clean samples where high sensitivity is not the primary concern.
1. Sample Preparation:
-
Standard Preparation : Dissolve this compound in a mixture of methanol and chloroform. Prepare a dilution series for calibration.
-
Sample Extraction : Extract lipids from the sample matrix as described for GC-MS. Reconstitute the dried lipid extract in the initial mobile phase.
2. LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium acetate |
| Gradient | Start with 80% B, increase to 100% B over 10 min, hold for 5 min, return to initial conditions |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | APCI, positive ion mode |
| Vaporizer Temperature | 350 - 450 °C |
| Capillary Temperature | 275 - 325 °C |
| Sheath and Aux Gas | Nitrogen, optimized for instrument |
| Collision Gas | Argon |
| MS/MS Transitions | Monitor the transition from the protonated molecule or ammonium adduct to a characteristic fragment ion. For [M+H]+ (m/z 427.4), a likely transition is to m/z 367.3 (loss of acetic acid). For [M+NH₄]+ (m/z 444.4), a transition to m/z 367.3 is also expected. |
Method 2: Analysis via Hydrolysis and PTAD Derivatization
For high-sensitivity quantification, especially in complex biological matrices, a recommended approach is to hydrolyze the acetate ester to 7-dehydrocholesterol (7-DHC) and then derivatize with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). PTAD reacts with the conjugated diene system of 7-DHC to form a highly ionizable derivative.[4][5]
1. Sample Preparation:
-
Hydrolysis : To the extracted lipid sample, add a solution of potassium hydroxide in ethanol and incubate at 60°C for 1 hour to saponify the acetate ester.
-
Neutralization and Extraction : Neutralize the reaction with an acid (e.g., acetic acid) and re-extract the resulting 7-DHC into hexane or ethyl acetate.
-
Derivatization : Dry the extracted 7-DHC and add a solution of PTAD in acetonitrile. Allow the reaction to proceed at room temperature for 30 minutes.[5]
-
Cleanup : The derivatized sample can be further purified using solid-phase extraction (SPE) if necessary.
2. LC-MS/MS Parameters for 7-DHC-PTAD Adduct:
| Parameter | Recommended Setting |
| LC Column | C18 or PFP reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[5] |
| Gradient | A gradient from 65% B to 95% B is a good starting point.[5] |
| Flow Rate | 0.4 mL/min[5] |
| Ionization Mode | ESI or APCI, positive ion mode[4][5] |
| MS/MS Transition | Monitor the transition for the 7-DHC-PTAD adduct: m/z 560.6 -> 365.5.[4] |
Quantitative Data Summary
| Analyte Form | Method | Ionization | Precursor Ion (m/z) | Product Ion (m/z) | Typical LLOQ | Reference |
| 7-DHC-Ac (direct) | LC-MS/MS | APCI | 427.4 ([M+H]⁺) | 367.3 | Matrix dependent | - |
| 7-DHC-PTAD | LC-MS/MS | ESI/APCI | 560.6 | 365.5 | ~1.6 µg/g (in skin) | [5] |
Visualizations
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Caption: Proposed EI fragmentation pathway for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mass spectral fragmentations of cholesterol acetate oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesta-5,7-dien-3-ol, acetate, (3β)- [webbook.nist.gov]
- 4. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Application Note: 1H NMR Spectroscopic Analysis of 7-Dehydrocholesterol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Dehydrocholesterol acetate is a key intermediate in the synthesis of Vitamin D3 and other important steroidal compounds. Its chemical structure and purity are critical parameters that directly impact the quality and efficacy of the final products. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound. This application note provides a detailed protocol for acquiring and interpreting the ¹H NMR spectrum of this compound, along with a summary of its characteristic chemical shifts.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its complex steroidal backbone and the acetate functional group. The data presented below is a compilation from typical spectra recorded in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz). Due to the complex and often overlapping nature of proton signals in the aliphatic region of steroids, some signals are reported as multiplets (m).[1][2][3]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~4.60 | m | |
| H-6 | ~5.38 | d | ~5.6 |
| H-7 | ~5.57 | d | ~5.6 |
| H-18 (CH₃) | ~0.62 | s | |
| H-19 (CH₃) | ~0.94 | s | |
| H-21 (CH₃) | ~0.91 | d | ~6.5 |
| H-26/H-27 (CH₃) | ~0.86 | d | ~6.6 |
| Acetate (CH₃) | ~2.04 | s | |
| Other steroid backbone protons | 0.8 - 2.5 | m |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and the specific NMR instrument used.[4] The signals from the remaining protons of the sterol part are often superimposed, but their locations within specific multiplets can be determined through 2D spectroscopy analysis.[5]
Experimental Protocol
This section outlines a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Weigh approximately 1-5 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters
The following parameters are recommended for a 400 or 500 MHz NMR spectrometer:[4]
| Parameter | Value |
| Spectrometer Frequency | 400 or 500 MHz |
| Solvent | CDCl₃ |
| Temperature | 298 K (25 °C) |
| Pulse Program | Standard 1D pulse sequence (e.g., zg30) |
| Spectral Width | ~16 ppm (e.g., -2 to 14 ppm) |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay | 1-5 seconds |
| Number of Scans | 16-64 (or more for dilute samples) |
| Receiver Gain | Optimize automatically or manually |
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to aid in signal assignment. For complex spectra, 2D NMR experiments like COSY and HSQC may be necessary for unambiguous assignment.[1][6]
Workflow for ¹H NMR Analysis
The following diagram illustrates the general workflow for the ¹H NMR analysis of this compound.
Caption: Experimental workflow for ¹H NMR analysis.
Applications
-
Structural Verification: Confirmation of the chemical structure of synthesized or isolated this compound.
-
Purity Assessment: Detection and quantification of impurities, residual solvents, or side products.
-
Reaction Monitoring: Tracking the progress of chemical reactions involving this compound.
-
Quality Control: Ensuring the identity and quality of raw materials and final products in pharmaceutical manufacturing.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the comprehensive analysis of this compound. The detailed protocol and spectral data provided in this application note serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and pharmaceutical sciences, facilitating accurate structural characterization and quality assessment of this important steroidal compound.
References
- 1. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy | MDPI [mdpi.com]
- 3. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
Application Notes and Protocols for 7-Dehydrocholesterol Acetate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Dehydrocholesterol (7-DHC) is a critical intermediate in the biosynthesis of cholesterol and the immediate precursor of vitamin D3. In the inherited metabolic disorder Smith-Lemli-Opitz Syndrome (SLOS), a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7) leads to the accumulation of 7-DHC. This accumulation and its subsequent oxidation to various oxysterols are associated with cellular toxicity and developmental abnormalities. 7-Dehydrocholesterol acetate, the acetylated form of 7-DHC, serves as a more stable and potentially more cell-permeable precursor for introducing 7-DHC into in vitro systems. It is presumed that intracellular esterases hydrolyze the acetate group, releasing 7-DHC to exert its biological effects.
These application notes provide a comprehensive guide for the use of this compound in cell culture studies, with the understanding that its primary role is to deliver 7-DHC to cells. The provided protocols are based on established methods for studying 7-DHC and its derivatives.
Rationale for Using this compound
While direct comparative studies are limited, the use of this compound in cell culture is predicated on the following potential advantages over free 7-DHC:
-
Enhanced Stability: The acetate group can protect the hydroxyl group of 7-DHC from oxidation, potentially increasing its stability in culture medium.
-
Improved Solubility: Acetylation can alter the polarity of the molecule, which may aid in the preparation of stock solutions.
-
Facilitated Cellular Uptake: The more lipophilic nature of the acetate ester may enhance its ability to cross the cell membrane. Once inside the cell, it is expected to be rapidly converted to 7-DHC by intracellular esterases.
Key Applications in Cell Culture
-
Modeling Smith-Lemli-Opitz Syndrome (SLOS): Introducing 7-DHC (via its acetate form) to cultured cells allows for the investigation of the cellular and molecular pathologies associated with SLOS.
-
Studying Oxysterol-Induced Cytotoxicity: The accumulation of 7-DHC can lead to the formation of cytotoxic oxysterols. Cell culture models can be used to study the mechanisms of this toxicity.
-
Investigating Cholesterol Homeostasis: As a key component of the cholesterol biosynthetic pathway, 7-DHC can be used to study the regulation of this pathway.
-
Drug Screening and Development: Cell-based assays using 7-DHC acetate can be employed to screen for compounds that mitigate the cytotoxic effects of 7-DHC accumulation.
Data Presentation
The following table summarizes the cytotoxic effects of various 7-DHC-derived oxysterols on different retinal cell lines, providing a reference for the expected outcomes when using this compound, which will lead to the intracellular formation of 7-DHC and its subsequent oxidation products.
| Cell Line | Compound | EC50 (µM) | Observation |
| 661W (photoreceptor-derived) | 7-ketocholesterol (7kCHOL) | ~20 | Abrupt decrease in cell viability above 13 µM. |
| 661W (photoreceptor-derived) | EPCD | ~0.6 - 3 | Highly potent, showing toxicity at sub-micromolar concentrations. |
| 661W (photoreceptor-derived) | DHCEO | > 45 | Not statistically significant reductions in cell viability. |
| 661W (photoreceptor-derived) | 4HDHC | > 45 | No significant loss of cell viability. |
| rMC-1 (Müller glia-derived) | EPCD | Higher than 661W | Less sensitive to EPCD compared to 661W cells. |
| mRPE (monkey RPE) | EPCD | Higher than 661W | The most robust cell line against EPCD challenge. |
EC50 values are approximated from the provided literature and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous ethanol or Dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions and dim light to prevent photodegradation, weigh out the desired amount of this compound.
-
Dissolve the powder in a minimal amount of anhydrous ethanol or DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Sonication may be required to aid dissolution.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Treatment of Cultured Cells with this compound
-
Materials:
-
Cultured cells of interest (e.g., Neuro-2a, 661W, primary neurons)
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., ethanol or DMSO)
-
-
Procedure:
-
Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
On the day of the experiment, prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium. It is crucial to ensure that the final concentration of the vehicle (ethanol or DMSO) is non-toxic to the cells (typically <0.1%).
-
Prepare a vehicle control with the same final concentration of the solvent in the culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Protocol 3: Cell Viability and Cytotoxicity Assays
-
Materials:
-
Treated and control cells
-
MTT, XTT, or PrestoBlue™ cell viability reagent
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
-
-
Procedure (MTT Assay Example):
-
Following the treatment period, add MTT solution to each well at the recommended concentration.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathways and Experimental Workflow
Cholesterol Biosynthesis Pathway
The following diagram illustrates the final steps of the cholesterol biosynthesis pathway, highlighting the critical role of 7-DHC and the DHCR7 enzyme. The accumulation of 7-DHC is the primary event in SLOS, which can be mimicked in cell culture by the addition of this compound.
Caption: Cholesterol Biosynthesis Pathway showing the position of 7-Dehydrocholesterol.
Experimental Workflow for Studying this compound
This workflow outlines the key steps for investigating the effects of this compound in a cell culture model.
Application Notes and Protocols for UV Irradiation of 7-Dehydrocholesterol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photochemical conversion of 7-dehydrocholesterol (7-DHC) and its derivatives is a cornerstone in the synthesis of vitamin D analogs. Ultraviolet (UV) irradiation mimics the natural process occurring in the skin, where UVB light transforms 7-DHC into pre-vitamin D3, which then undergoes thermal isomerization to vitamin D3.[1][2][3] This application note provides a detailed protocol for the UV irradiation of 7-dehydrocholesterol acetate (7-DHC acetate), a common precursor used in pharmaceutical manufacturing due to its enhanced solubility in organic solvents compared to its non-acetylated counterpart.[4] The following sections detail the reaction pathway, optimized experimental parameters, and analytical methods for quantifying the conversion to pre-vitamin D3 acetate and its subsequent isomerization to vitamin D3 acetate.
Photochemical Conversion Pathway
The UV irradiation of this compound initiates a photochemical reaction that opens the B-ring of the sterol molecule to form pre-vitamin D3 acetate. This intermediate is thermally unstable and will equilibrate to vitamin D3 acetate. However, prolonged or inappropriate UV exposure can lead to the formation of inactive byproducts such as lumisterol acetate and tachysterol acetate.[5][6] Therefore, precise control of the irradiation parameters is critical to maximize the yield of the desired product.
Caption: Photochemical conversion of 7-DHC acetate to Vitamin D3 acetate and potential byproducts.
Experimental Protocols
This section provides a detailed protocol for the UV irradiation of this compound, including solution preparation, the irradiation procedure, and subsequent analysis of the products.
Materials and Reagents
-
This compound (≥95% purity)
-
Ethanol (ACS grade or higher)
-
Nitrogen gas (high purity)
-
Quartz reaction vessel
-
UVB lamp with a peak emission between 295-312 nm
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle with temperature control
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
C18 analytical column (e.g., Gemini C18, 250 x 3.0 mm, 5 µm)[7]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Solution Preparation
-
Prepare a stock solution of this compound in ethanol. A concentration range of 10-100 mg/L is recommended to avoid issues with solution opacity and ensure efficient light penetration.[7]
-
For a typical experiment, prepare 50 mL of a 10 mg/L solution of 7-DHC acetate in ethanol.[7]
-
Transfer the solution to a quartz reaction vessel equipped with a magnetic stir bar.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can quench the photochemical reaction and lead to unwanted side products.
UV Irradiation Procedure
-
Place the quartz reaction vessel in a UV irradiation chamber.[7]
-
Position the UVB lamp at a fixed distance from the reaction vessel. A distance of approximately 6 cm has been shown to be effective.[3]
-
Continuously stir the solution throughout the irradiation process to ensure uniform exposure.[7]
-
Maintain the temperature of the solution at a controlled level. While the initial photochemical conversion can occur at room temperature, subsequent thermal isomerization is temperature-dependent. A temperature of 70°C has been found to be optimal for maximizing vitamin D3 formation.[3][7]
-
Irradiate the solution for a predetermined duration. An irradiation time of 60 minutes is a good starting point for optimization.[3][7]
-
After irradiation, the solution containing pre-vitamin D3 acetate can be heated to facilitate the thermal isomerization to vitamin D3 acetate.
Experimental Workflow
Caption: Experimental workflow for the UV irradiation of 7-DHC acetate and product analysis.
Data Presentation: Optimized Irradiation Parameters
The following table summarizes the optimized parameters for the conversion of 7-DHC acetate to vitamin D3 acetate based on literature findings for the analogous conversion of 7-DHC. These parameters should serve as a starting point for further optimization depending on the specific experimental setup.
| Parameter | Optimized Value | Reference |
| UV Wavelength | 312 nm | [7] |
| Irradiation Time | 60 minutes | [3][7] |
| Temperature | 70 °C | [3][7] |
| Solvent | Ethanol | [7] |
| Lamp-Sample Distance | 6 cm | [3] |
| Stirring | Continuous | [7] |
Analytical Methodology: HPLC Analysis
The quantification of this compound, pre-vitamin D3 acetate, and vitamin D3 acetate is crucial for determining the efficiency of the conversion. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the recommended analytical technique.
HPLC Parameters
The following table outlines a suitable set of HPLC parameters for the analysis of the reaction mixture.
| Parameter | Value | Reference |
| Column | Gemini C18 (250 x 3.0 mm, 5 µm) | [7] |
| Mobile Phase | Isocratic: 95% Methanol, 5% Water | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Column Temperature | 40 °C | [7] |
| Injection Volume | 20 µL | [7] |
| Detection Wavelength | 265 nm (for Vitamin D3 and 7-DHC derivatives) | [7] |
Quantification
Calibration curves for this compound and vitamin D3 acetate should be prepared using certified reference standards to ensure accurate quantification of the starting material and the final product. The concentration of pre-vitamin D3 acetate can be estimated based on its UV absorbance spectrum, which has a maximum at approximately 260 nm.[8]
Conclusion
This application note provides a comprehensive protocol for the UV irradiation of this compound to produce vitamin D3 acetate. By carefully controlling the experimental parameters, particularly the UV wavelength, irradiation time, and temperature, researchers can optimize the yield of the desired product while minimizing the formation of inactive byproducts. The provided HPLC method allows for accurate monitoring of the reaction progress and quantification of the final product, which is essential for both research and industrial applications in drug development.
References
- 1. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. US3661939A - Process for the production of vitamin d3 - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Photoconversion of 7-dehydrocholesterol to vitamin D3 in synthetic phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: 7-Dehydrocholesterol Acetate as an Intermediate in Steroid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-Dehydrocholesterol acetate as a pivotal intermediate in the synthesis of various steroids, most notably Vitamin D3. Detailed protocols for key transformations, quantitative data, and visual representations of the synthetic pathways are included to facilitate research and development in steroid chemistry.
I. Introduction
This compound is a protected derivative of 7-Dehydrocholesterol (7-DHC), a crucial precursor in the biosynthesis of cholesterol and Vitamin D3.[1][2][3] Its applications extend from being a fundamental building block in the semi-synthesis of steroidal active pharmaceutical ingredients (APIs) to serving as a reference compound in metabolic studies.[1] The acetate group serves as a protecting group for the 3β-hydroxyl function of the steroid nucleus, preventing unwanted side reactions during subsequent chemical modifications.
The primary application of this compound lies in its role as a direct precursor to Vitamin D3. This process involves the photochemical conversion of the 5,7-diene system within the B-ring of the steroid nucleus, followed by a thermal isomerization and subsequent deprotection of the acetate group.
II. Physicochemical Properties and Storage
| Property | Value | Reference |
| CAS Number | 1059-86-5 | [1] |
| Molecular Formula | C29H46O2 | [1] |
| Molecular Weight | 426.68 g/mol | [1] |
| Appearance | White to off-white crystals | [1] |
| Purity | ≥96% (NMR) | [1] |
| Solubility | Chloroform, Ethanol, Ethyl Acetate, DMSO (slightly) | [1][2] |
| Storage | Store at +4°C, protected from light and moisture. | [1] |
| Stability | Stable for at least 2 years when stored correctly. | [1] |
III. Synthetic Pathways and Experimental Protocols
The synthesis of this compound from cholesterol is a multi-step process. The following sections detail the key transformations, providing both a summary of quantitative data and step-by-step experimental protocols.
A. Synthesis of this compound from Cholesterol
The overall workflow for the synthesis of 7-Dehydrocholesterol, with this compound as a key intermediate, is depicted below.
Caption: Synthesis of 7-Dehydrocholesterol from Cholesterol.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Acetylation | Acetic anhydride, 4-DMAP | Petroleum ether | Reflux | 2-4 | 94-99 | >90 (HPLC) | [4] |
| 2 | Bromination | N-Bromosuccinimide, Pyridine | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
| 3 | Epimerization | Tetrabutylammonium bromide | Toluene | Not specified | Not specified | Not specified | Not specified | [4] |
| 4 | Thiophenylation | 2-Nitro thiophenol, Liquor Ammonia | Not specified | 0-30 | 2-5 | Not specified | Not specified | [4] |
| 5 | Oxidation | Cumene hydroperoxide, Titanium tetraisopropoxide | Not specified | -10 to 25 | Not specified | Not specified | >90 (HPLC) for sulfoxide | [4] |
| 6 | Elimination | Anhydrous sodium acetate | Toluene | 70 | 14-18 | 55-85 (crude) | Not specified | [4] |
| 7 | Purification | Crystallization | Acetone/Methanol/Ethanol/Isopropanol | -10 | 3-4 | Not specified | >90 (HPLC) | [4] |
| 8 | Saponification | Sodium hydroxide | Toluene/Methanol/Water | 55-70 | 2-4 | Not specified | >94 (HPLC) for 7-DHC | [4] |
-
Reaction Setup: Suspend cholesterol (1 equivalent) and 4-Dimethylaminopyridine (catalytic amount) in petroleum ether.
-
Reagent Addition: Add acetic anhydride (excess) to the suspension.
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, wash the reaction mixture sequentially with water, 10% sodium bicarbonate solution, and finally with water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum to yield Cholesteryl Acetate.
-
Reaction Setup: Dissolve the crude 7-(phenylsulfoxide)-cholesteryl-3-acetate derivative in toluene (60-90 ml).
-
Reagent Addition: Add anhydrous sodium acetate (1 g).
-
Reaction Conditions: Heat the reaction mixture at 70°C for 14-18 hours, or until TLC/HPLC analysis indicates the absence of the starting sulfoxide.
-
Work-up: Cool the reaction mass to room temperature and wash with water (3 x 25 ml).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum to obtain crude this compound.
-
Crystallization: Suspend the crude this compound in 2-3 volumes of a suitable solvent (e.g., Acetone, Methanol, Ethanol, or Isopropanol).
-
Cooling: Cool the suspension to -10°C and maintain for 3-4 hours.
-
Filtration: Filter the solid product and wash with 1-4 volumes of the cold solvent.
-
Drying: Dry the purified product under vacuum at 30-80°C.
-
Reaction Setup: Dissolve crude this compound in toluene (50 ml) at 28-30°C.
-
Reagent Addition: Prepare a solution of sodium hydroxide (2 g, 0.05 M) in water (20 ml) and methanol (100 ml) and add it to the reaction mixture.
-
Reaction Conditions: Heat the reaction mass to 55-70°C for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction to 28-30°C and wash with water, followed by saturated salt solution until the pH of the aqueous layer is neutral.
-
Isolation: Evaporate the organic solvent under vacuum and purify the resulting 7-Dehydrocholesterol by crystallization.
B. Photochemical Conversion to Pre-Vitamin D3 Acetate
The conversion of this compound to Pre-Vitamin D3 acetate is a key step in the synthesis of Vitamin D3. This reaction is initiated by ultraviolet (UV) radiation, typically in the UVB range (280-315 nm).
Caption: Photochemical conversion of this compound.
-
Solution Preparation: Dissolve this compound in a suitable organic solvent (e.g., hexane, ethanol).
-
Irradiation: Irradiate the solution with a UVB light source (e.g., a mercury lamp). The reaction is typically carried out at a low conversion rate of this compound (<12%) to minimize the formation of by-products such as tachysterol and lumisterol.[5]
-
Monitoring: Monitor the reaction progress using HPLC to determine the relative concentrations of this compound, Pre-Vitamin D3 acetate, and by-products.
-
Thermal Isomerization: Following irradiation, the solution containing Pre-Vitamin D3 acetate is heated to induce thermal isomerization to the more stable Vitamin D3 acetate.
-
Purification: The desired Vitamin D3 acetate can be purified from the reaction mixture using chromatographic techniques.
IV. Broader Applications in Steroid Synthesis
While the synthesis of Vitamin D3 is the most prominent application, 7-Dehydrocholesterol and its acetate derivative are intermediates in the broader landscape of steroid biosynthesis. The 5,7-diene functionality is a key structural feature that can be manipulated to introduce other functionalities into the steroid nucleus.
Caption: Role of 7-Dehydrocholesterol in Steroid Pathways.
The enzyme 7-dehydrocholesterol reductase (DHCR7) is responsible for the final step in cholesterol biosynthesis, reducing the C7-C8 double bond of 7-DHC to form cholesterol.[3] Cholesterol then serves as the precursor for the synthesis of all steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens.[6] Therefore, 7-Dehydrocholesterol and its acetate derivative are closely linked to the entire steroidogenic cascade.
V. Analytical Methods
Accurate analysis of this compound and related compounds is crucial for process monitoring and quality control.
| Analytical Technique | Column | Mobile Phase | Detection | Application | Reference |
| HPLC | C18 reversed-phase | Methanol:Acetonitrile (1:1, v/v) | UV at 240 nm | Quantification of 7-DHC, desmosterol, and cholesterol | [7] |
| HPLC | Silica | 10% 2-propanol in hexanes | UV at 210 and 246 nm | Separation of 7-DHC oxidation products | [8] |
| GC-MS | Not specified | Not specified | Mass Spectrometry | Analysis of sterols in biological samples | [9] |
| ¹H NMR | Not specified | CDCl₃ | 601 MHz | Structural elucidation of 7-DHC | [10] |
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. This compound - CAS-Number 1059-86-5 - Order from Chemodex [chemodex.com]
- 2. 7-Dehydrocholesterol - CAS-Number 434-16-2 - Order from Chemodex [chemodex.com]
- 3. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 4. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]
- 5. CN101663269A - Photochemical process for the manufacture of previtamin D - Google Patents [patents.google.com]
- 6. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 7. HPLC analysis of desmosterol, 7-dehydrocholesterol, and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20170204056A1 - Process for producing 7-dehydrocholesterol and vitamin d3 - Google Patents [patents.google.com]
- 10. NP-MRD: 1H NMR Spectrum (1D, 601 MHz, CDCl3, experimental) (NP0000147) [np-mrd.org]
Application Note: Quantification of 7-Dehydrocholesterol Acetate in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Dehydrocholesterol (7-DHC) is a critical intermediate in the biosynthesis of cholesterol and the immediate precursor to vitamin D3 upon exposure to UVB radiation. While the quantification of free 7-DHC is well-documented, particularly in the context of disorders like Smith-Lemli-Opitz Syndrome (SLOS), the analysis of its esterified form, 7-Dehydrocholesterol acetate (7-DHC acetate), is less commonly described. Esterification is a key metabolic process for the storage and transport of sterols. Therefore, the ability to distinctly quantify 7-DHC acetate in tissue samples is crucial for a comprehensive understanding of sterol metabolism, the pathophysiology of related diseases, and the mechanism of action of drugs that modulate the cholesterol pathway.
This application note provides a detailed protocol for the quantification of 7-DHC acetate in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method avoids saponification to allow for the specific measurement of the acetate form, distinct from the free sterol.
Signaling Pathway and Experimental Workflow
The biosynthesis of cholesterol is a complex process involving multiple enzymatic steps. 7-DHC is the final intermediate before the formation of cholesterol, a reaction catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7). In certain pathological conditions or upon inhibition of DHCR7, 7-DHC can accumulate and may be esterified to 7-DHC acetate for storage in lipid droplets.
.dot
Caption: Simplified pathway of cholesterol biosynthesis highlighting the formation and metabolic fates of 7-Dehydrocholesterol.
The following workflow outlines the key steps for the quantification of 7-DHC acetate in tissue samples.
.dot dot digraph "Experimental Workflow for 7-DHC Acetate Quantification" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Tissue_Homogenization" [label="1. Tissue Homogenization\n(with antioxidant and ISTD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lipid_Extraction" [label="2. Total Lipid Extraction\n(e.g., Folch or MTBE method)"]; "SPE_Fractionation" [label="3. SPE Fractionation\n(Separation of sterol esters\nfrom free sterols)"]; "Drying_Reconstitution" [label="4. Drying and Reconstitution"]; "LCMS_Analysis" [label="5. LC-MS/MS Analysis\n(Quantification of 7-DHC Acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="6. Data Analysis\n(Concentration Calculation)", fillcolor="#FBBC05", fontcolor="#202124"];
"Tissue_Homogenization" -> "Lipid_Extraction" -> "SPE_Fractionation" -> "Drying_Reconstitution" -> "LCMS_Analysis" -> "Data_Analysis"; }
Application Notes and Protocols: Experimental Use of 7-Dehydrocholesterol Acetate in Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Dehydrocholesterol (7-DHC) is a critical sterol in mammalian biology, serving as the immediate precursor to both cholesterol and vitamin D3. The conversion of 7-DHC to cholesterol is the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7).[1][2] Concurrently, in the skin, 7-DHC is photochemically converted to previtamin D3 upon exposure to UVB radiation, which then isomerizes to vitamin D3.[3] Due to its central role, the accurate quantification of 7-DHC is vital for studying cholesterol metabolism and diagnosing disorders like Smith-Lemli-Opitz Syndrome (SLOS), which is characterized by elevated 7-DHC levels.[4]
7-Dehydrocholesterol acetate (7-DHC acetate) is the acetylated form of 7-DHC. The hydroxyl group at the C3 position is protected by an acetate group, rendering the molecule more stable and less prone to oxidation compared to 7-DHC. In lipidomics, 7-DHC acetate is primarily used as a stable, certified reference material or internal standard for the accurate quantification of endogenous 7-DHC.[5] Its structural similarity and stability make it an excellent tool for mass spectrometry-based analytical workflows.
Applications in Lipidomics
The primary application of 7-DHC acetate in lipidomics is to facilitate the accurate and precise quantification of 7-DHC in various biological matrices.
-
Reference Standard: As a stable, crystalline solid, 7-DHC acetate serves as a reliable primary standard for creating calibration curves in quantitative assays.[5] Its known purity allows for the preparation of accurate standard solutions.
-
Internal Standard: While deuterated analogs like 7-DHC-d7 are the gold standard for internal standards in mass spectrometry,[4][6] 7-DHC acetate can be used in workflows where a labeled standard is unavailable. Its distinct mass allows for differentiation from endogenous 7-DHC.
-
Method Development: Due to its enhanced stability, 7-DHC acetate is useful during the development and validation of analytical methods for sterol analysis, helping to assess parameters like extraction recovery and matrix effects without the complication of analyte degradation.
-
Precursor for Synthesis: It is a key intermediate in the chemical synthesis of 7-DHC and other related sterols for research purposes.[7][8]
Relevant Metabolic Pathways
Understanding the metabolic context of 7-DHC is crucial for interpreting experimental results. The two primary pathways involving 7-DHC are the final step of cholesterol biosynthesis and the initial step of vitamin D3 synthesis.
Cholesterol Biosynthesis (Kandutsch-Russell Pathway)
The Kandutsch-Russell pathway is a major route for cholesterol synthesis, particularly in the skin.[9] The terminal step of this pathway is the reduction of the C7-C8 double bond in 7-DHC by DHCR7 to form cholesterol.
Vitamin D3 Synthesis
In the epidermis, 7-DHC absorbs UVB radiation (285-315 nm), which induces the opening of its B-ring to form previtamin D3.[10] This unstable intermediate then undergoes thermal isomerization at physiological skin temperatures to form the more stable vitamin D3 (cholecalciferol).[11]
References
- 1. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. scientificlabs.com [scientificlabs.com]
- 5. This compound - CAS-Number 1059-86-5 - Order from Chemodex [chemodex.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]
- 8. CN101220075A - Preparation method of 7-dehydrocholesterol - Google Patents [patents.google.com]
- 9. Cholesterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. UVB-induced conversion of 7-dehydrocholesterol to 1alpha,25-dihydroxyvitamin D3 in an in vitro human skin equivalent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 7-Dehydrocholesterol Acetate for In Vitro Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Dehydrocholesterol (7-DHC) is a critical endogenous metabolite, serving as the immediate precursor to both cholesterol and vitamin D3.[1][2][3] In normal biosynthesis, the enzyme 7-dehydrocholesterol reductase (DHCR7) converts 7-DHC to cholesterol.[1][2] However, genetic mutations in the DHCR7 gene lead to Smith-Lemli-Opitz Syndrome (SLOS), a disorder characterized by the accumulation of 7-DHC and a deficiency in cholesterol.[4][5]
The toxicological significance of 7-DHC arises from its high susceptibility to free radical oxidation—approximately 200 times more reactive than cholesterol.[6][7] This reactivity leads to the formation of various oxysterols, many of which exhibit significant cytotoxicity.[8][9][10] These 7-DHC-derived oxysterols are implicated in the pathophysiology of SLOS, contributing to cellular damage and the diverse clinical features of the syndrome.[5][8]
7-Dehydrocholesterol acetate (7-DHC-Ac) is the acetylated form of 7-DHC. It is a more stable compound, making it suitable for use as a building block or reference material in research.[11][12] In in vitro toxicology studies, 7-DHC-Ac can serve as a pro-drug. Once introduced into a cellular environment, it is presumed to be deacetylated by intracellular esterases to yield 7-DHC. This allows researchers to model the effects of 7-DHC accumulation and its subsequent oxidation into toxic metabolites in a controlled setting. These notes provide detailed protocols for the preparation and use of 7-DHC-Ac in common in vitro toxicology assays.
Physicochemical Properties and Handling
Proper handling and storage of 7-DHC-Ac are crucial for obtaining reliable experimental results. It should be protected from light and moisture.[2]
| Property | Value | Reference |
| CAS Number | 1059-86-5 | [11][12] |
| Molecular Formula | C₂₉H₄₆O₂ | [11] |
| Molecular Weight | 426.67 g/mol | [11] |
| Appearance | White to off-white crystals | [11] |
| Solubility | Chloroform, Ethanol, Ethyl Acetate | [1][11] |
| Storage | Store at +4°C, protect from light & moisture | [2][11] |
| Stability | Stable for at least 2 years when stored properly | [11] |
Mechanism of 7-DHC Mediated Toxicity
The primary mechanism of toxicity associated with elevated 7-DHC levels is its conversion to cytotoxic oxysterols. When the DHCR7 enzyme is deficient or inhibited, 7-DHC accumulates within the cell. This excess 7-DHC becomes a substrate for non-enzymatic free radical oxidation, leading to a cascade of reactive and damaging oxysterol products. These oxysterols can induce cellular stress, membrane damage, and ultimately, apoptosis.
Caption: Intracellular processing of 7-DHC Acetate and subsequent metabolic pathways.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Materials:
-
This compound (7-DHC-Ac) powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Sterile, light-protecting microcentrifuge tubes
-
Cell culture medium (e.g., DMEM, EMEM)[7]
-
Hydroxypropyl-β-cyclodextrin (HPCD) (optional, for enhancing solubility)[9]
Procedure:
-
Stock Solution (10 mM):
-
Under sterile conditions, weigh out the required amount of 7-DHC-Ac powder. For a 10 mM stock, dissolve 4.27 mg of 7-DHC-Ac in 1 mL of anhydrous DMSO or EtOH.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw a stock solution aliquot at room temperature, protected from light.
-
Serially dilute the stock solution with serum-free cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of the solvent (DMSO/EtOH) in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final solvent concentration.
-
-
Optional - Using HPCD for Enhanced Solubility: [9]
-
If solubility issues or precipitation are observed in the aqueous medium, HPCD can be used as a carrier.
-
Prepare a stock solution of HPCD in serum-free medium.
-
Prepare the final working solutions of 7-DHC-Ac in the HPCD-containing medium. The final concentration of HPCD should be consistent across all treatments, including the vehicle control.
-
Protocol 2: General Experimental Workflow for In Vitro Toxicity Assay
This workflow provides a general outline for treating cultured cells and preparing them for a downstream toxicology assay.
Caption: A general workflow for in vitro cell treatment and toxicological assessment.
Protocol 3: Cell Viability Assessment (Resazurin Reduction Assay)
This assay measures cellular metabolic competence, which is proportional to the number of viable cells.[9]
Materials:
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Phosphate-buffered saline (PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Follow the general experimental workflow (Protocol 4.2) to treat cells in a 96-well plate.
-
At the end of the incubation period, add the resazurin reagent to each well to a final concentration of 10% (v/v) of the total well volume.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the fluorescence value of a "medium only" blank from all experimental wells.
-
Express cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100
-
-
Protocol 4: Cytotoxicity Assessment (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit (typically ~490 nm)
Procedure:
-
Follow the general experimental workflow (Protocol 4.2). Include two additional control groups for each condition: a "maximum LDH release" control (cells lysed with the kit's lysis buffer) and a "spontaneous LDH release" control (vehicle-treated, non-lysed cells).
-
At the end of the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength.
-
Data Analysis:
-
Subtract the absorbance of a "medium only" blank from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
-
Representative Data (from literature)
The following data summarizes the cytotoxic effects of various 7-DHC-derived oxysterols on different cell lines. It is important to note that these values are for the oxidized metabolites of 7-DHC, which are the expected toxic species formed after cellular uptake and processing of 7-DHC-Ac.
| Compound | Cell Line | Assay | Endpoint & Concentration | Reference |
| 7-Ketocholesterol (7kCHOL) | 661W (mouse cone-derived) | Calcein AM | Significant decrease at 23 µM | [13] |
| 7-Ketocholesterol (7kCHOL) | rMC-1 (rat Müller cell line) | Calcein AM | Significant decrease at 30 µM | [13] |
| 7-Ketocholesterol (7kCHOL) | RPE (monkey) | Calcein AM | Significant decrease at 45 µM | [13] |
| 7-Ketocholesterol (7kCHOL) | Neuro2a (mouse neuroblastoma) | Not specified | LD₅₀ ≈ 50 µM | [4] |
| EPCD | 661W (confluent) | Sytox Orange | Maximal effect at <3 µM | [13] |
| EPCD | Neuro2a (mouse neuroblastoma) | Not specified | LD₅₀ ≈ 5 µM | [4] |
| DHCEO** | 661W (photoreceptor-derived) | Resazurin/Sytox Orange | Less toxic than 7kCHOL | [9] |
*EPCD: 5,9-endoperoxy-cholest-7-en-3β,6α-diol **DHCEO: 3β,5α-dihydroxycholest-7-en-6-one
Summary
This compound is a valuable tool for in vitro toxicology studies aiming to investigate the pathological effects of 7-DHC accumulation. As a stable precursor, it allows for controlled delivery to cell cultures, where it is converted to 7-DHC, initiating the toxic cascade of oxysterol formation. The protocols outlined here provide a foundation for assessing the cytotoxic and metabolic consequences of this pathway. Researchers should carefully consider cell-type-specific differences in metabolism and susceptibility when designing and interpreting experiments.[6][13]
References
- 1. 7-Dehydrocholesterol | CAS 434-16-2 | Chemodex | Biomol.com [biomol.com]
- 2. 7-Dehydrocholesterol - CAS-Number 434-16-2 - Order from Chemodex [chemodex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 7-Dehydrocholesterol-derived oxysterols and retinal degeneration in a rat model of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Cytotoxic Effects of 7-Dehydrocholesterol-derived Oxysterols on Cultured Retina-derived Cells: Dependence on Sterol Structure, Cell Type, and Density - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Oxysterols from Free Radical Chain Oxidation of 7-Dehydrocholesterol: Product and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - CAS-Number 1059-86-5 - Order from Chemodex [chemodex.com]
- 12. This compound | 1059-86-5 [chemicalbook.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Application of 7-Dehydrocholesterol Acetate in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
7-Dehydrocholesterol (7-DHC) is a critical intermediate in the biosynthesis of both cholesterol and vitamin D3. Its acetate form, 7-Dehydrocholesterol acetate (7-DHC acetate), serves as a more stable precursor for introducing 7-DHC into cellular and in vivo models for metabolic research. The acetate group is readily cleaved by cellular esterases, releasing 7-DHC to participate in metabolic pathways. This allows for the controlled study of the effects of elevated 7-DHC levels, which is particularly relevant in the context of metabolic disorders such as Smith-Lemli-Opitz Syndrome (SLOS). SLOS is caused by a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7), leading to an accumulation of 7-DHC and a deficiency of cholesterol.[1][2][3] Research utilizing 7-DHC acetate can therefore provide valuable insights into the pathophysiology of SLOS and aid in the development of therapeutic interventions.
The primary applications of this compound in metabolic research include:
-
Modeling Smith-Lemli-Opitz Syndrome (SLOS): Introducing 7-DHC acetate to cell cultures or animal models can mimic the biochemical phenotype of SLOS, allowing for the study of disease mechanisms and the screening of potential therapeutic agents.[1][2]
-
Investigating Cholesterol Homeostasis: 7-DHC has been shown to be a potent feedback inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4][5][6] Using 7-DHC acetate, researchers can investigate the molecular mechanisms by which 7-DHC and its metabolites regulate cholesterol synthesis and uptake.
-
Studying Vitamin D3 Synthesis: As the immediate precursor to vitamin D3, 7-DHC is essential for understanding the cutaneous synthesis of this vital hormone. 7-DHC acetate can be used to study the factors that influence the conversion of 7-DHC to pre-vitamin D3 upon UVB irradiation.
-
Elucidating the Role of 7-DHC Metabolites: 7-DHC can be metabolized into various oxysterols and other derivatives by enzymes such as CYP27A1.[7] These metabolites can act as signaling molecules, for instance, by modulating the activity of Liver X Receptors (LXRs).[7] 7-DHC acetate provides a tool to explore the generation and function of these bioactive molecules.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of 7-dehydrocholesterol on key metabolic parameters.
Table 1: Effect of 7-Dehydrocholesterol on HMG-CoA Reductase Activity in Cultured Fibroblasts
| Treatment Condition | HMG-CoA Reductase Activity (pmol/min per mg protein) | Fold Suppression vs. Control |
| Control (delipidated medium) | 92 ± 22 | - |
| 20 µg/mL 7-Dehydrocholesterol | 16 ± 4 | ~5.8 |
| 20 µg/mL Cholesterol | 39 ± 8 | ~2.4 |
Data adapted from a study on cultured skin fibroblasts from SLOS patients.[6]
Table 2: Sterol Levels in Wild-Type vs. Dhcr7-deficient Mouse Newborns
| Sterol | Wild-Type (ng/mg tissue) | Dhcr7-deficient (ng/mg tissue) | Fold Change |
| Cholesterol | 10.5 ± 0.5 | 2.1 ± 0.2 | -5.0 |
| 7-Dehydrocholesterol | 0.03 ± 0.01 | 8.9 ± 0.6 | +296.7 |
Data represents sterol levels in the liver of newborn mice.[4]
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
This protocol describes the general procedure for treating cultured mammalian cells with this compound to study its effects on metabolic pathways.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), potentially lipid-depleted
-
Cultured mammalian cells (e.g., human fibroblasts, HepG2, Neuro2a)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., cell lysis buffer, reagents for protein quantification, lipid extraction solvents)
Procedure:
-
Preparation of 7-DHC Acetate Stock Solution:
-
Dissolve this compound in anhydrous ethanol to prepare a stock solution of 10 mg/mL.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to attach and grow overnight in standard culture medium containing FBS.
-
-
Treatment with 7-DHC Acetate:
-
The following day, replace the standard culture medium with fresh medium containing the desired final concentration of this compound. A typical final concentration range to investigate is 1-20 µg/mL.
-
To prepare the treatment medium, dilute the 7-DHC acetate stock solution directly into the culture medium. Ensure the final concentration of ethanol is non-toxic to the cells (typically <0.5%).
-
Include appropriate controls, such as a vehicle control (medium with the same concentration of ethanol used for the highest 7-DHC acetate concentration) and a positive control (e.g., cholesterol).
-
For studies focusing on endogenous cholesterol synthesis, it is recommended to use a lipid-depleted serum in the culture medium.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting and Downstream Analysis:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
The harvested cells can then be used for various downstream analyses, such as:
-
Lipid Extraction and Analysis: Extract lipids using a method like the Folch or Bligh-Dyer procedure for subsequent analysis of sterol composition by GC-MS or LC-MS/MS.
-
Protein Analysis: Lyse the cells to extract proteins for Western blotting to analyze the expression levels of key enzymes like HMG-CoA reductase or for enzyme activity assays.
-
Gene Expression Analysis: Isolate RNA for qRT-PCR to measure the mRNA levels of genes involved in cholesterol metabolism.
-
-
Protocol 2: Quantification of 7-Dehydrocholesterol and Cholesterol by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of 7-dehydrocholesterol and cholesterol in biological samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Biological sample (e.g., cell pellet, plasma, tissue homogenate)
-
Internal standards (e.g., d7-7-dehydrocholesterol, d7-cholesterol)
-
Solvents for extraction (e.g., chloroform, methanol, hexane)
-
Solvents for LC mobile phase (e.g., acetonitrile, methanol, isopropanol, formic acid)
-
LC-MS/MS system equipped with an appropriate column (e.g., C18)
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To a known amount of sample (e.g., cell pellet from a 6-well plate), add a known amount of the deuterated internal standards.
-
Perform lipid extraction using a suitable method. For instance, a modified Bligh-Dyer extraction:
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously and incubate on ice.
-
Add chloroform and water, vortex again, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Dry the extracted lipids under a stream of nitrogen.
-
-
Saponification (Optional, for total sterol measurement):
-
To measure both free and esterified sterols, the dried lipid extract can be saponified by heating with ethanolic potassium hydroxide.
-
After saponification, re-extract the non-saponifiable lipids (including sterols) with a non-polar solvent like hexane.
-
-
Derivatization (Optional, to improve ionization efficiency):
-
While not always necessary with modern sensitive instruments, derivatization of the hydroxyl group of the sterols can enhance their detection.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., mobile phase).
-
Inject the sample into the LC-MS/MS system.
-
Separate the sterols using a suitable C18 column and a gradient of mobile phases.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor specific precursor-product ion transitions for 7-dehydrocholesterol, cholesterol, and their respective internal standards.
-
-
Data Analysis:
-
Calculate the concentration of each sterol by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known amounts of non-labeled and labeled standards.
-
Visualizations
Caption: Simplified Cholesterol Biosynthesis Pathway Highlighting the Role of 7-Dehydrocholesterol.
Caption: Overview of Vitamin D3 Synthesis and Metabolism.
Caption: Experimental Workflow for In Vitro Studies with this compound.
References
- 1. Modeling Smith-Lemli-Opitz syndrome with induced pluripotent stem cells reveals a causal role for Wnt/β-catenin defects in neuronal cholesterol synthesis phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Smith-Lemli-Opitz Syndrome and Other Sterol Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Dehydrocholesterol-dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Dehydrocholesterol down-regulates cholesterol biosynthesis in cultured Smith-Lemli-Opitz syndrome skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Dehydrocholesterol metabolites produced by sterol 27-hydroxylase (CYP27A1) modulate liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing oxidation of 7-Dehydrocholesterol acetate during storage
Welcome to the Technical Support Center for 7-Dehydrocholesterol (7-DHC) acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidation during storage and to offer troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is 7-Dehydrocholesterol acetate and why is its stability during storage a concern?
7-Dehydrocholesterol (7-DHC) acetate is the acetylated form of 7-Dehydrocholesterol, a precursor to both cholesterol and vitamin D3. The conjugated diene system in the B-ring of its sterol structure makes it highly susceptible to oxidation when exposed to air, light, and elevated temperatures. This degradation can lead to the formation of various oxysterols, which may compromise the integrity of experimental results by introducing impurities and potentially biologically active contaminants.
Q2: What are the optimal storage conditions for this compound?
To ensure the long-term stability of 7-DHC acetate, it is recommended to store it at -20°C.[1] It should be protected from light by using amber vials or by wrapping the container in foil. For maximal stability, storing the compound under an inert atmosphere, such as nitrogen or argon, is crucial to minimize exposure to oxygen. One supplier suggests that 7-DHC acetate is stable for at least two years when stored at +4°C, but for long-term storage, -20°C is the preferred temperature.[2]
Q3: What are the primary degradation products of this compound?
The primary degradation pathway for 7-DHC acetate is oxidation, leading to the formation of a variety of oxysterols. While research has focused more extensively on the oxidation of 7-DHC, it is expected that 7-DHC acetate will form acetylated versions of the same core oxysterol structures. A key biomarker for the oxidation of 7-DHC is 3β,5α-dihydroxycholest-7-en-6-one (DHCEO).[3] It is plausible that the acetylated precursor to this or similar oxidized sterols would be present in degraded samples of 7-DHC acetate. The complex mixture of oxidation products can include epoxides, hydroperoxides, and ketones.[4][5]
Q4: Can I use antioxidants to prevent the oxidation of 7-DHC acetate?
Yes, the use of antioxidants is highly recommended, particularly when handling 7-DHC acetate in solution. Butylated hydroxytoluene (BHT) is a commonly used antioxidant to prevent the oxidation of sterols in biological samples and other solutions.[6] It is often used in combination with triphenylphosphine (TPP), which can reduce any hydroperoxides that may have already formed. When preparing solutions or during extractions, adding a small amount of BHT to the organic solvents can significantly inhibit oxidative degradation.[7]
Q5: How does the stability of 7-DHC acetate compare to that of 7-DHC?
While both compounds are susceptible to oxidation due to the conjugated diene system, the acetate group in 7-DHC acetate may offer a degree of protection to the 3β-hydroxyl group. However, the primary site of oxidation is the B-ring. 7-DHC is known to be extremely reactive towards free radical oxidation, with a propagation rate constant approximately 200 times that of cholesterol.[3][4] It is prudent to assume that 7-DHC acetate is also highly susceptible to oxidation and requires careful handling and storage. The acetyl group does, however, enhance the stability of the compound in lipid carriers, which can be advantageous in certain formulations.[8]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Steps |
| Degradation of 7-DHC acetate stock. | 1. Verify Storage Conditions: Confirm that the solid 7-DHC acetate is stored at -20°C, protected from light, and preferably under an inert atmosphere. |
| 2. Prepare Fresh Solutions: If stock solutions have been stored for an extended period, prepare a fresh solution from the solid material. | |
| 3. Use Antioxidants: When preparing new solutions, dissolve the 7-DHC acetate in a high-purity solvent containing an antioxidant such as BHT (e.g., 0.05% w/v). | |
| 4. Analytical Check: If possible, verify the purity of the stock solution using a suitable analytical method like HPLC-UV before use. |
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC).
| Potential Cause | Troubleshooting Steps |
| Oxidation during sample preparation. | 1. Minimize Exposure to Air and Light: Perform all sample preparation steps under dim light and minimize the time samples are exposed to the atmosphere. |
| 2. Use Degassed Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen. | |
| 3. Incorporate Antioxidants: Add BHT to all solvents used for extraction and dilution. | |
| 4. Work at Low Temperatures: Keep samples on ice or at a reduced temperature throughout the preparation process. | |
| Contaminated solvents or reagents. | 1. Use High-Purity Solvents: Ensure that all solvents are of high purity (e.g., HPLC or LC-MS grade). |
| 2. Check Reagent Quality: Verify the purity and expiration dates of all reagents used in the experimental workflow. |
Quantitative Data Summary
The stability of this compound is critical for its effective use. The following table summarizes the recommended storage conditions and expected stability.
| Parameter | Condition | Recommendation/Observation | Reference |
| Storage Temperature | Long-term | -20°C | [1] |
| Short-term | +4°C | [2] | |
| Atmosphere | Solid & Solution | Inert gas (Nitrogen or Argon) | [9] |
| Light Exposure | Solid & Solution | Protect from light (Amber vials/foil) | [10] |
| Antioxidant Use | In Solution | BHT (e.g., 0.05%), TPP | [7][11] |
| Reported Stability | Solid at +4°C | Stable for at least 2 years | [2] |
Experimental Protocols
Protocol for Stability Assessment of 7-DHC Acetate by HPLC-UV
This protocol outlines a method to assess the stability of 7-DHC acetate under different storage conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and isopropanol
-
Butylated hydroxytoluene (BHT)
-
High-purity water
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of 7-DHC acetate.
-
Dissolve in 10 mL of HPLC-grade acetonitrile containing 0.05% (w/v) BHT to prepare a 1 mg/mL stock solution.
-
Protect the stock solution from light and store at -20°C.
3. Sample Preparation for Stability Study:
-
Prepare multiple aliquots of the 7-DHC acetate stock solution in amber HPLC vials.
-
Expose the aliquots to different conditions (e.g., -20°C, 4°C, room temperature with and without light exposure).
4. HPLC Analysis:
-
Mobile Phase: Acetonitrile:Isopropanol:Water (e.g., 70:25:5 v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 282 nm (characteristic for the conjugated diene system).
-
Injection Volume: 10 µL
-
Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).
5. Data Analysis:
-
Monitor the peak area of the 7-DHC acetate peak over time.
-
Observe the appearance and growth of any new peaks, which would indicate degradation products.
-
Calculate the percentage of 7-DHC acetate remaining at each time point relative to the initial time point.
Visualizations
Caption: Simplified pathway of 7-DHC acetate oxidation.
Caption: Workflow for a 7-DHC acetate stability study.
Caption: Troubleshooting logic for 7-DHC acetate experiments.
References
- 1. 7-Dehydrocholesterol CAS#: 434-16-2 [m.chemicalbook.com]
- 2. This compound - CAS-Number 1059-86-5 - Order from Chemodex [chemodex.com]
- 3. An oxysterol biomarker for 7-dehydrocholesterol oxidation in cell/mouse models for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxysterols from Free Radical Chain Oxidation of 7-Dehydrocholesterol: Product and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. 7-Dehydrocholesterol - CAS-Number 434-16-2 - Order from Chemodex [chemodex.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 7-Dehydrocholesterol Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Dehydrocholesterol acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to ensure the starting material is fully consumed.[1] |
| Formation of side products, such as 4,6-dehydrosterol.[2] | The choice of dehydrobromination agent and reaction conditions is critical. Using milder bases or optimizing the temperature can minimize side product formation. | |
| Suboptimal reaction conditions (temperature, time, solvent). | Systematically optimize reaction parameters. For the thermal elimination of the sulfoxide intermediate, heating at 70°C for 14-18 hours in toluene is recommended.[1] | |
| Degradation of the product during workup or purification. | Use mild workup conditions. Purification via crystallization from a solvent mixture like Dichloromethane/Methanol or Toluene/Methanol can be effective.[1][2] | |
| Presence of Impurities in the Final Product | Unreacted starting materials (e.g., Cholesteryl acetate). | Ensure the initial reaction goes to completion. If necessary, purify the intermediate products before proceeding to the next step. |
| Formation of isomeric byproducts. | Allylic bromination can lead to a mixture of isomers. Epimerization of the 7(α+β) bromo protected cholesterol to the desired 7α-bromo isomer can be achieved using tetrabutyl ammonium bromide.[2] | |
| Oxidation of the product. | Handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive to air. | |
| Difficulty in Purifying this compound | Co-crystallization with impurities. | Multiple recrystallizations may be necessary. Using a different solvent system for each recrystallization can be effective. |
| Similar polarity of the product and impurities. | If crystallization is ineffective, column chromatography using silica gel with a suitable eluent system (e.g., Methylene dichloride and n-Hexane) can be employed for purification.[1] | |
| Inconsistent Results Between Batches | Variability in reagent quality. | Use reagents from a reliable source and ensure they are of the appropriate grade. For example, the purity of N-bromosuccinimide (NBS) in allylic bromination is crucial. |
| Variations in reaction setup and conditions. | Maintain consistent reaction parameters, including temperature, stirring speed, and atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several synthetic routes are reported. A common and effective method involves the following key steps:
-
Protection of the 3-hydroxyl group of cholesterol: Typically by acetylation to form cholesteryl acetate.
-
Allylic Bromination: Introduction of a bromine atom at the C-7 position using a reagent like N-bromosuccinimide (NBS). This often results in a mixture of 7α and 7β-bromo isomers.
-
Epimerization: Conversion of the bromo-isomer mixture to predominantly the 7α-bromo isomer.
-
Formation of a Thiophenyl Ether: Reaction of the 7α-bromo intermediate with a thiophenol derivative.
-
Oxidation: Conversion of the thiophenyl ether to the corresponding sulfoxide.
-
Elimination: Thermal elimination of the sulfoxide group to form the C7-C8 double bond, yielding this compound.[2]
-
Purification: Typically achieved by crystallization or column chromatography.[1]
Another approach involves the oxidation of cholesterol to 7-oxocholesterol, followed by reaction with tosylhydrazine and a subsequent Bamford-Stevens reaction to generate the double bond.[1][2] However, this route can involve transition metal catalysts and may be less suitable for large-scale production.[1][2]
Q2: How can I minimize the formation of the 4,6-dehydrosterol byproduct?
A2: The formation of the undesired 4,6-dehydrosterol is a common side reaction during the dehydrobromination step.[2] To minimize this, careful selection of the base and reaction conditions is crucial. The multi-step process involving the sulfoxide elimination is designed to avoid the harsh conditions of direct dehydrobromination that can lead to this byproduct.
Q3: What are the recommended purification methods for this compound?
A3: The crude this compound can be purified by several methods:
-
Crystallization: This is a common and effective method. The crude product can be dissolved in a suitable solvent (e.g., toluene) and then crystallized from a mixture of solvents such as Dichloromethane and Methanol, Toluene and Methanol, or Methanol and Di-isopropyl ether.[1][2]
-
Suspension and Filtration: The crude acetate can be suspended in a solvent like methanol or ethanol at a low temperature (e.g., -10°C), and the purified solid can be collected by filtration.[1][2]
-
Column Chromatography: For higher purity, a short column chromatography using silica gel with a mobile phase of Methylene dichloride and n-Hexane can be effective.[1]
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the progress of the reaction and determining the purity of the final product.[1] HPLC is particularly useful for quantifying the purity and identifying byproducts, with purities of >90% being achievable.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Sulfoxide Elimination
This protocol is based on an improved, cost-effective process and is suitable for achieving high yield and purity.[2]
Step 1: Protection of Cholesterol
-
Dissolve cholesterol in a suitable solvent with an organic base like 4-Dimethylaminopyridine (DMAP).
-
Add a protecting group reagent (e.g., acetic anhydride for acetate protection).
-
Stir the reaction at 25-35°C until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the 3-protected cholesterol.
Step 2: Bromination
-
Dissolve the 3-protected cholesterol in a suitable solvent.
-
Add catalytic amounts of pyridine or its derivatives.
-
Add the brominating agent (e.g., NBS) and stir until the reaction is complete.
-
Isolate the 7-(α+β) bromo protected cholesterol.
Step 3: Epimerization
-
Dissolve the 7-(α+β) bromo protected cholesterol in toluene or a ketonic solvent.
-
Add tetrabutyl ammonium bromide.
-
Stir the mixture to obtain predominantly the 7α-bromo 3-protected cholesterol.
Step 4: Thiophenyl Ether Formation
-
Cool the reaction mass containing the 7α-bromo derivative to 0-5°C.
-
Add liquor ammonia followed by the substituted or unsubstituted thiophenol.
-
Stir the reaction at 0-5°C to 30°C for 2-5 hours.
-
Isolate the 7β-(thiophenyl)-3-protected cholesterol.
Step 5: Oxidation to Sulfoxide
-
Dissolve the 7β-(thiophenyl)-3-protected cholesterol in a suitable solvent.
-
Add Cumene hydrogen peroxide and Titanium tetraisopropoxide.
-
Stir the reaction to obtain the 7β-phenyl sulfoxide 3-protected cholesterol.
Step 6: Elimination to this compound
-
Dissolve the crude concentrated sulfoxide derivative in Toluene.
-
Add anhydrous sodium acetate.
-
Heat the reaction mass at 70°C for 14-18 hours, or until HPLC analysis indicates the absence of the starting sulfoxide.
-
Cool the reaction mass and wash with water.
-
Evaporate the solvent under vacuum.
Step 7: Purification
-
Purify the residue by crystallization from a mixture of solvents like Dichloromethane and Methanol or Toluene and Methanol.
-
Filter the product and dry at 55-70°C until a constant weight is achieved.
Data Presentation
Table 1: Reported Yield and Purity for this compound Synthesis
| Synthetic Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
| Conversion of 7-phenyl sulfoxide 3-protected cholesterol to 7-Dehydro 3-protected cholesterol | Base-mediated elimination | 94-98% | >90% | [2] |
Visualizations
Caption: Synthesis pathway of this compound via a sulfoxide intermediate.
Caption: Troubleshooting workflow for improving the yield and purity of this compound.
References
Technical Support Center: Purification of Crude 7-Dehydrocholesterol Acetate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude 7-Dehydrocholesterol acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are crystallization and column chromatography.[1][2] Crystallization is often performed using solvents such as acetone, ethanol, methanol, or methyl ethyl ketone.[1] For higher purity, column chromatography using silica gel is a common approach, with solvent systems like methylene dichloride and n-hexane.[1][2]
Q2: What are the typical impurities found in crude this compound?
A2: Crude this compound can contain several impurities, including:
-
Unreacted starting materials.
-
Oxidation products.[3]
-
Isomeric byproducts such as Cholesta-5,7-dien-3-one and Cholesta-4,6,8(14)-trien-3-one.[4]
-
Residual solvents from the synthesis steps.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to visualize impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A typical purity for the crude product is between 55-85%, which can be improved to >90% after purification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can detect impurities. A commercially available standard has a purity of ≥96% by NMR.[5]
-
Mass Spectrometry (MS): Can be used to identify the compound and impurities.[6]
Q4: What is the purpose of saponification, and when should it be performed?
A4: Saponification is the hydrolysis of the acetate ester to yield the free alcohol, 7-Dehydrocholesterol. This is typically the final step after the purification of the acetate intermediate.[1][7] This process is often carried out using an alcoholic alkali solution, such as sodium hydroxide in methanol.[1][2][7]
Troubleshooting Guides
Issue 1: Low Yield After Crystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | Experiment with different crystallization solvents. Good options include acetone, ethanol, methanol, isopropanol, methyl ethyl ketone, and methyl isobutyl ketone.[1] |
| Insufficient Cooling | Ensure the solution is cooled to a low enough temperature (e.g., -10°C) for a sufficient amount of time (e.g., 3-4 hours) to maximize crystal formation.[1] |
| Product Loss During Washing | Wash the filtered crystals with a minimal amount of cold solvent to avoid redissolving the product. |
Issue 2: Impurities Remain After Purification
| Potential Cause | Troubleshooting Step |
| Ineffective Crystallization | If crystallization alone is insufficient, employ column chromatography for better separation.[1][2] |
| Co-elution in Column Chromatography | Optimize the solvent system for column chromatography. A mixture of methylene dichloride and n-hexane is a reported mobile phase.[1] Flash column chromatography with solvent gradients (e.g., methanol in methylene chloride, hexane/ethyl acetate) can also be effective.[8] |
| Oxidation of the Product | 7-Dehydrocholesterol and its derivatives are susceptible to oxidation.[9] Handle the material under an inert atmosphere (e.g., nitrogen or argon) and use antioxidants like BHT where appropriate.[8] |
Issue 3: Incomplete Saponification
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting material.[1][2] Typical conditions are heating at 55-70°C for 2-4 hours.[1][2] |
| Base Inactivity | Use fresh alkali solutions (e.g., sodium hydroxide, potassium hydroxide).[1] |
| Poor Solubility | Ensure the this compound is fully dissolved in the reaction solvent (e.g., toluene with added methanol).[1][2] |
Experimental Protocols
Protocol 1: Purification by Crystallization
-
Dissolution: Suspend the crude this compound in 2-3 volumes of a suitable solvent (e.g., acetone, methanol, or ethanol).[1]
-
Cooling: Cool the suspension to -10°C.[1]
-
Incubation: Maintain this temperature for 3-4 hours to allow for complete crystallization.[1]
-
Filtration: Filter the solid product.
-
Washing: Wash the collected crystals with 1-4 volumes of the cold solvent.[1]
-
Drying: Dry the purified product under vacuum at 30-80°C.[1]
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a mixture of methylene dichloride and n-hexane.[1] Alternatively, a gradient of methanol in methylene chloride or hexane/ethyl acetate can be used.[8]
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 3: Saponification of Purified this compound
-
Dissolution: Dissolve the purified this compound in toluene (e.g., 50ml for a small scale reaction).[1][2]
-
Base Addition: Prepare a solution of sodium hydroxide in water and methanol (e.g., 2g NaOH in 20ml water and 100ml methanol) and add it to the toluene solution.[1][2]
-
Reaction: Heat the mixture to 55-70°C for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.[1][2]
-
Work-up: Cool the reaction mixture to room temperature and wash with water and then with a saturated salt solution until the aqueous layer is neutral.[1][2]
-
Isolation: Evaporate the organic solvent under vacuum.
-
Final Purification: The resulting 7-Dehydrocholesterol can be further purified by crystallization from a suitable solvent or solvent mixture (e.g., dichloromethane/methanol, toluene/methanol, or methanol/di-isopropyl ether).[2]
Quantitative Data Summary
| Purification Step | Parameter | Value | Reference |
| Crude Product | HPLC Purity | 55-85% | [1] |
| After Crystallization | HPLC Purity | >90% | [1] |
| Final Product (7-DHC) | HPLC Purity | >94% | [1] |
Visualizations
Caption: General workflow for the purification and saponification of crude this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]
- 2. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - CAS-Number 1059-86-5 - Order from Chemodex [chemodex.com]
- 6. scienceopen.com [scienceopen.com]
- 7. US2542291A - Process for the production of 7-dehydrocholesterol - Google Patents [patents.google.com]
- 8. Oxysterols from Free Radical Chain Oxidation of 7-Dehydrocholesterol: Product and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Resolving 7-Dehydrocholesterol Acetate Peaks in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of 7-Dehydrocholesterol (7-DHC) acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of 7-Dehydrocholesterol (7-DHC) and its acetate?
A1: The main challenges in analyzing 7-DHC and its acetate ester stem from their structural similarity to other sterols and their susceptibility to degradation. Key issues include:
-
Co-elution with Isomers: 7-DHC is an isomer of 8-Dehydrocholesterol (8-DHC), and their similar physicochemical properties make them difficult to separate using standard chromatographic methods.[1]
-
Oxidation Susceptibility: 7-DHC is highly prone to oxidation, which can occur during sample collection, storage, and analysis, leading to the formation of oxysterols that can interfere with the analysis and cause underestimation of the true concentration.[1][2][3]
-
Complex Biological Matrices: When analyzing biological samples, the presence of other lipids and sterols, like cholesterol, can interfere with the separation and detection of 7-DHC acetate.[2][4][5]
-
Low Ionization Efficiency: In LC-MS applications, sterols like 7-DHC are relatively nonpolar and can exhibit poor ionization with common techniques like electrospray ionization (ESI), impacting sensitivity.[5]
Q2: What is the typical UV absorbance maximum for 7-Dehydrocholesterol, and why is it important for HPLC-UV analysis?
A2: 7-Dehydrocholesterol has a characteristic UV absorption spectrum with three peaks, with the main absorption maximum occurring at approximately 282 nm, and other peaks around 271 nm and 294 nm.[6][7] This is due to the conjugated diene system in its B-ring. For HPLC with UV detection, setting the detector to 282 nm provides high sensitivity and selectivity for 7-DHC and its derivatives like the acetate form. It's also important to note that 7-DHC absorbs UV light most effectively between 295 and 300 nm for its conversion to vitamin D3.[8]
Q3: Why is derivatization sometimes necessary for analyzing 7-DHC, and what are common derivatizing agents?
A3: Derivatization is a chemical modification used to enhance the analytical properties of a molecule. For 7-DHC analysis, it is used for two primary reasons:
-
To Improve GC Analysis: For Gas Chromatography (GC), derivatization is often required to increase the volatility and thermal stability of sterols. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (TMS) ethers.[1][3]
-
To Enhance LC-MS Sensitivity: For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can significantly improve ionization efficiency and detection sensitivity. 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a reagent that reacts with 7-DHC in a Diels-Alder reaction, and its use can improve the limit of detection by up to 1,000-fold compared to direct analysis.[1][2][9]
Q4: How can I prevent the degradation of 7-DHC and its acetate during sample preparation?
A4: Due to its high susceptibility to oxidation, careful sample handling is critical.[1][2] To prevent degradation:
-
Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or triphenylphosphine (TPP) during sample collection and extraction.[1][3]
-
Protect from Light: Handle samples under dim or red light to prevent photo-oxidation.[1] Use amber glassware or light-blocking tubes.[3]
-
Control Temperature: Store samples at -80°C and process them on ice to minimize thermal degradation.[3]
-
Work Quickly: Process samples promptly to reduce exposure to air and light.
Troubleshooting Guide
This guide addresses common chromatographic problems in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My 7-DHC acetate peak is showing significant tailing. What are the likely causes and solutions?
A: Peak tailing is a common issue where the peak is asymmetrical with a drawn-out trailing edge. This can compromise resolution and lead to inaccurate quantification.[10]
-
Cause 1: Secondary Interactions with Stationary Phase
-
Explanation: Residual silanol groups on silica-based reversed-phase columns (like C18) can interact with polar analytes, causing tailing.[10][11]
-
Solution:
-
Adjust Mobile Phase pH: For basic compounds, lowering the mobile phase pH to ~2-3 protonates the silanols, reducing interaction.[10][12]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol groups and are designed to minimize these secondary interactions.
-
Add a Mobile Phase Modifier: Introducing a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid can suppress silanol interactions.[13][14]
-
-
-
Cause 2: Column Overload
-
Cause 3: Column Degradation or Contamination
-
Cause 4: Sample Solvent Mismatch
Issue 2: Poor Peak Resolution / Co-elution
Q: My 7-DHC acetate peak is co-eluting with another sterol (e.g., cholesterol acetate). How can I improve the separation?
A: Co-elution occurs when two or more compounds are not sufficiently separated by the column, resulting in overlapping peaks.[18] Improving resolution is key to accurate quantification.
-
Cause 1: Suboptimal Mobile Phase Composition
-
Explanation: The ratio of organic solvent to the aqueous phase in reversed-phase HPLC dictates the retention and selectivity of the separation.
-
Solution:
-
Adjust Organic Solvent Ratio: Systematically vary the percentage of the organic solvent (e.g., methanol or acetonitrile). A lower organic content generally increases retention time and can improve the resolution between closely eluting compounds.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity due to different chemical interactions (e.g., π-π interactions with phenyl-based columns).[13]
-
Employ Gradient Elution: If isocratic elution is insufficient, a gradient program (where the mobile phase composition changes over time) can help resolve compounds with different polarities.[19]
-
-
-
Cause 2: Inappropriate Column Chemistry
-
Explanation: A standard C18 column may not provide sufficient selectivity for structurally similar sterols.
-
Solution:
-
Try a Different Stationary Phase: Consider a column with a different chemistry, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which offer different selectivity mechanisms compared to C18.[1][9][20]
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles (as in UHPLC) increases column efficiency and can enhance resolution.[21]
-
-
-
Cause 3: High Flow Rate or Temperature
-
Explanation: A high flow rate reduces the time analytes spend interacting with the stationary phase, which can decrease resolution. Temperature can also affect selectivity.
-
Solution:
-
Quantitative Data Summary: HPLC Method Parameters
The following table summarizes typical starting parameters for developing a reversed-phase HPLC method for 7-DHC acetate analysis. Optimization is often required.
| Parameter | Recommended Setting / Condition | Rationale & Notes |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | A standard choice for sterol analysis.[19] Consider PFP or Phenyl-Hexyl for better isomer resolution.[1][9] |
| Mobile Phase | Acetonitrile (ACN) or Methanol (MeOH) | Start with a high percentage (e.g., 95-100%) for isocratic elution.[19] Gradient elution may be needed for complex samples. |
| Flow Rate | 0.4 - 1.0 mL/min | Start around 1.0 mL/min and reduce to improve resolution if necessary.[9][13] |
| Column Temp. | 25 - 40 °C | Maintain a stable temperature using a column oven for reproducibility.[13] |
| Detector | UV-Vis Detector | Set wavelength to 282 nm for optimal sensitivity for 7-DHC.[6] |
| Injection Vol. | 5 - 20 µL | Keep volume low to prevent column overload.[10] |
| Sample Solvent | Mobile Phase | Dissolve the sample in the initial mobile phase to ensure good peak shape.[13][17] |
Experimental Protocols & Workflows
Protocol 1: Sample Preparation from Biological Matrix (Plasma)
This protocol outlines general steps for extracting sterols from plasma prior to HPLC or GC analysis.
-
Antioxidant Addition: Immediately after sample collection, add an antioxidant solution (e.g., BHT and TPP in ethanol) to the plasma to prevent ex vivo oxidation of 7-DHC.[1]
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d7-7-DHC) to the sample for accurate quantification.[2][9]
-
Saponification (for total sterol analysis): To measure both free and esterified sterols, perform alkaline hydrolysis. Add 1 M potassium hydroxide in 90% ethanol and incubate at elevated temperature (e.g., 60-70°C).[1] This step cleaves the acetate group from 7-DHC acetate, converting it to free 7-DHC.
-
Liquid-Liquid Extraction (LLE): After hydrolysis, extract the free sterols from the aqueous matrix using a nonpolar organic solvent like n-hexane or ethyl acetate.[1][5] Vortex vigorously and centrifuge to separate the layers. Repeat the extraction multiple times to ensure complete recovery.
-
Drying: Pool the organic extracts and evaporate the solvent to complete dryness under a stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase for HPLC) before injection.[5]
Protocol 2: HPLC-UV Analysis
This protocol provides a starting point for the chromatographic separation.
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase (e.g., 100% Methanol) until a stable baseline is achieved. Ensure the column is thermostated (e.g., at 30°C).
-
Sample Injection: Inject 10-20 µL of the reconstituted sample extract onto the column.
-
Chromatographic Separation:
-
Method A (Isocratic): Elute the analytes with a constant mobile phase composition (e.g., 100% Methanol) at a flow rate of 1.0 mL/min. This is simpler but may not resolve all sterols.
-
Method B (Gradient): If co-elution is an issue, use a gradient. For example, start with 85% methanol and ramp to 100% methanol over 15 minutes.[19] This can improve the separation of compounds with different polarities.
-
-
Detection: Monitor the column eluent using a UV detector set at 282 nm.
-
Data Analysis: Identify the 7-DHC peak based on its retention time compared to a pure standard. Integrate the peak area and quantify the concentration using the internal standard.
Biochemical Context: 7-DHC in Cholesterol and Vitamin D Synthesis
Understanding the biochemical role of 7-DHC can provide context for potential interferences in biological samples. 7-DHC is the immediate precursor to both cholesterol and vitamin D3.[8][22]
References
- 1. benchchem.com [benchchem.com]
- 2. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 7-Dehydrocholesterol Enhances Ultraviolet A-Induced Oxidative Stress in Keratinocytes: Roles of Nadph Oxidase, Mitochondria and Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 9. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uhplcs.com [uhplcs.com]
- 11. chromtech.com [chromtech.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Solving Common Errors in HPLC [omegascientific.com.sg]
- 19. lipidmaps.org [lipidmaps.org]
- 20. benchchem.com [benchchem.com]
- 21. jascoinc.com [jascoinc.com]
- 22. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic 7-Dehydrocholesterol Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 7-Dehydrocholesterol acetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my synthetic this compound?
A1: The synthesis of this compound is a multi-step process, and as a result, several types of impurities can be present in the final product. These can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These are substances formed during the synthesis process.
-
Unreacted Starting Materials and Intermediates: Depending on the synthetic route, these can include Cholesterol acetate, 7-bromo-cholesteryl-3-acetate, 7-(β-thiophenyl)-cholesteryl-3-acetate, and 7-(β-phenyl sulfoxide)-cholesteryl-3-acetate.[1]
-
Isomeric Byproducts: The most common isomeric impurity is the cholesta-4,6-dien-3β-ol acetate (the Δ⁴,⁶-isomer). This can form during the dehydrohalogenation step of the synthesis.[2] Other isomers with shifted double bonds are also possible.
-
-
Degradation Products: These impurities form due to the decomposition of this compound upon exposure to air, light, or heat.
-
Oxidation Products (Oxysterols): 7-Dehydrocholesterol is highly susceptible to oxidation, which can lead to a variety of oxysterols.
-
Q2: How can I identify these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is typically used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reverse-phase column, is the primary method for separating this compound from its impurities. A gradient elution with a mobile phase like methanol/water or acetonitrile/water is often employed.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry can provide molecular weight information for each separated impurity, aiding in its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities, helping to confirm their identity, especially for isomeric byproducts.
Q3: My HPLC analysis shows a significant peak with a similar retention time to my product. What could it be?
A3: A peak with a similar retention time to this compound is often an isomeric impurity, such as the cholesta-4,6-dien-3β-ol acetate. Due to their similar structures and polarities, these isomers can be challenging to separate. Optimization of the HPLC method, such as using a longer column, a shallower gradient, or a different stationary phase, may be necessary to achieve baseline separation. Co-injection with a known standard of the suspected impurity can also help confirm its identity.
Q4: I am observing a gradual degradation of my this compound sample over time. How can I prevent this?
A4: this compound is sensitive to light, oxygen, and heat. To minimize degradation, it is crucial to:
-
Store in an inert atmosphere: Store the compound under an inert gas like argon or nitrogen.
-
Protect from light: Use amber vials or wrap containers in aluminum foil.
-
Store at low temperatures: For long-term storage, temperatures of -20°C or lower are recommended.
-
Use antioxidants: For solutions, the addition of an antioxidant like butylated hydroxytoluene (BHT) can help prevent oxidation.
Troubleshooting Guides
Issue 1: Low Purity of Crude this compound after Synthesis
Symptoms:
-
HPLC analysis of the crude product shows a purity of less than 85%.[3]
-
Multiple significant impurity peaks are observed in the chromatogram.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reactions | Monitor each step of the synthesis by Thin Layer Chromatography (TLC) or HPLC to ensure complete conversion of the starting material before proceeding to the next step. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry. For instance, in the dehydrohalogenation step, the choice of base and solvent can significantly impact the formation of isomeric byproducts. |
| Inefficient Work-up | Ensure that the work-up procedure effectively removes unreacted reagents and byproducts. This may involve aqueous washes, extractions, and a preliminary purification step like filtration through a silica plug. |
Issue 2: Presence of Isomeric Impurities
Symptoms:
-
A peak corresponding to the Δ⁴,⁶-isomer is observed in the HPLC or NMR spectrum.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Harsh Dehydrohalogenation Conditions | The use of strong bases or high temperatures can promote the formation of the thermodynamically more stable conjugated Δ⁴,⁶-diene. Consider using milder bases (e.g., collidine, lutidine) and lower reaction temperatures. |
| Ineffective Purification | Isomeric impurities can be difficult to remove by simple crystallization. Column chromatography on silica gel is often required. A non-polar eluent system, such as hexane/ethyl acetate, can be effective. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and Impurities
This protocol provides a general method for the separation and detection of common impurities.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 90% B
-
5-20 min: 90% to 100% B
-
20-30 min: 100% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 282 nm (for the conjugated diene system)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol or a suitable organic solvent.
Protocol 2: Purification of Crude this compound by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 1% ethyl acetate and gradually increasing to 5%). The exact gradient should be determined by TLC analysis of the crude mixture.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with the gradient, collecting fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Visualizations
Caption: Synthetic pathway of this compound and formation of an isomeric impurity.
Caption: Troubleshooting workflow for low purity of synthetic this compound.
References
Technical Support Center: 7-Dehydrocholesterol Acetate
Welcome to the technical support center for 7-Dehydrocholesterol Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for solid this compound?
A1: Solid this compound is reported to be stable for at least two years when stored at +4°C.[1] It is crucial to protect the solid compound from light and moisture to prevent degradation.[1]
Q2: What solvents can be used to dissolve this compound?
A2: this compound is soluble in chloroform.[1] The parent compound, 7-Dehydrocholesterol, is soluble in ethanol, chloroform, and ethyl acetate, and slightly soluble in DMSO.[2][3] It is reasonable to expect similar solubility for the acetate form.
Q3: How should I store solutions of this compound?
A3: While specific stability data for this compound solutions is limited, based on the properties of the parent compound, 7-Dehydrocholesterol, it is recommended to store solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[4] Solutions should be protected from light and oxygen. It is advisable to prepare fresh solutions for critical experiments or to perform periodic purity checks.
Q4: What are the primary factors that can cause the degradation of this compound in solution?
A4: The primary factors contributing to the degradation of this compound in solution are exposure to light (photodegradation), oxygen (oxidation), and elevated temperatures (thermal degradation). The conjugated diene system in the B-ring of the sterol makes it particularly susceptible to photo-oxidation. Hydrolysis of the acetate group to 7-Dehydrocholesterol and acetic acid can also occur, especially in the presence of acid or base.
Q5: What are the likely degradation products of this compound?
A5: The degradation of this compound is expected to yield a variety of oxidation products, similar to its parent compound. These can include various oxysterols formed through free radical oxidation.[5] Upon exposure to UV light, it can also undergo photochemical reactions. Hydrolysis will yield 7-Dehydrocholesterol.
Troubleshooting Guides
Problem 1: I observe a change in the color of my this compound solution.
-
Possible Cause: A color change, such as turning yellow, often indicates degradation, likely due to oxidation.
-
Troubleshooting Steps:
-
Protect from Light: Ensure the solution is stored in an amber vial or a container wrapped in aluminum foil.
-
Inert Atmosphere: For long-term storage, degas the solvent before use and store the solution under an inert atmosphere, such as argon or nitrogen.
-
Temperature Control: Avoid storing solutions at room temperature for extended periods. Follow the recommended storage temperatures.
-
Purity Check: Analyze the solution using a suitable analytical method like HPLC or UPLC to assess its purity and identify potential degradation products.
-
Problem 2: My experimental results are inconsistent or not reproducible.
-
Possible Cause: Inconsistent results can be due to the degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound before each experiment.
-
Aliquot Stock Solutions: If a larger batch of stock solution is prepared, aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and light.
-
Validate Solution Stability: If the solution needs to be stored, perform a small-scale stability study under your specific storage conditions to determine its stability over time.
-
Use Antioxidants: For applications where it does not interfere with the experiment, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solution to inhibit oxidation.[6]
-
Problem 3: I see multiple peaks/spots in my chromatogram (HPLC/UPLC/TLC) from a supposedly pure sample.
-
Possible Cause: The appearance of additional peaks or spots is a strong indicator of degradation or contamination.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare a fresh solution and analyze it immediately to confirm if the degradation is happening during storage or the analytical process itself.
-
Review Analytical Method: High temperatures in GC injection ports can cause thermal degradation. For HPLC/UPLC, ensure the mobile phase is neutral and free of contaminants that could induce degradation on the column.
-
Run a Blank: Inject the solvent alone to rule out contamination from the solvent or the analytical system.
-
Identify Degradation Products: If possible, use mass spectrometry (LC-MS) to identify the unknown peaks, which are likely oxidation or hydrolysis products.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound and its Parent Compound
| Compound | Form | Storage Temperature | Duration | Protection |
| This compound | Solid | +4°C | ≥ 2 years[1] | Protect from light and moisture[1] |
| Solution | -20°C | Short-term (up to 1 month) | Protect from light and air | |
| Solution | -80°C | Long-term (up to 6 months) | Protect from light and air | |
| 7-Dehydrocholesterol | Solid | -20°C | ≥ 2 years[2] | Protect from light and moisture[2] |
| Solution (in DMSO) | -20°C | Up to 1 month[4] | Protect from light and air | |
| Solution (in DMSO) | -80°C | Up to 6 months[4] | Protect from light and air |
Table 2: Factors Influencing the Stability of this compound in Solution
| Factor | Effect on Stability | Recommended Mitigation |
| Light (UV and Visible) | High risk of photodegradation | Store solutions in amber vials or protect from light. |
| Oxygen (Air) | High risk of oxidation | Store under an inert atmosphere (e.g., argon, nitrogen). |
| Temperature | Increased degradation at higher temperatures | Store solutions at low temperatures (-20°C or -80°C). |
| pH (Acidic/Basic) | Potential for hydrolysis of the acetate group | Use neutral, aprotic solvents where possible. Buffer solutions if necessary and validate stability. |
| Solvent | Protic solvents may facilitate hydrolysis. Solvents with dissolved oxygen can promote oxidation. | Use high-purity, degassed solvents. Aprotic solvents are generally preferred for long-term stability. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
High-purity chloroform (or other suitable aprotic solvent)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of solvent to achieve the desired concentration.
-
Mix gently until the solid is completely dissolved. Sonication can be used if necessary.
-
Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.
-
Seal the vial tightly with the cap.
-
Wrap the vial in aluminum foil for extra light protection.
-
Store the stock solution at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Stability-Indicating UPLC-MS Method for the Analysis of this compound and its Degradation Products
Note: This is a general protocol based on methods for similar compounds and should be optimized and validated for your specific application.
-
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector and a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column with a particle size of ≤ 1.8 µm (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 70% B to 100% B over 10 minutes, followed by a 2-minute hold at 100% B and a 3-minute re-equilibration at 70% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
PDA Detection: 250-400 nm, with specific monitoring at the λmax of this compound (around 282 nm).
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow: Optimize for the specific instrument.
-
Acquisition Mode: Full scan mode to identify degradation products and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
-
Forced Degradation Study:
-
To validate the stability-indicating nature of the method, subject a solution of this compound to forced degradation under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solution at 80°C for 48 hours.
-
Photodegradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples using the UPLC-MS method to ensure that the degradation products are well-resolved from the parent peak.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of 7-DHC-Acetate.
Caption: Troubleshooting decision tree for analytical issues.
References
- 1. This compound - CAS-Number 1059-86-5 - Order from Chemodex [chemodex.com]
- 2. 7-Dehydrocholesterol - CAS-Number 434-16-2 - Order from Chemodex [chemodex.com]
- 3. 7-Dehydrocholesterol | CAS 434-16-2 | Chemodex | Biomol.com [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxysterols from Free Radical Chain Oxidation of 7-Dehydrocholesterol: Product and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting 7-Dehydrocholesterol Acetate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Dehydrocholesterol acetate. The content is designed to address common issues, particularly low cell viability, that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to 7-Dehydrocholesterol (7-DHC)?
This compound is the acetylated form of 7-Dehydrocholesterol (7-DHC). 7-DHC is the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis and is converted to vitamin D3 in the skin upon exposure to UVB light.[1][2] In a research setting, the acetate group on this compound is likely removed by intracellular esterases, releasing 7-DHC. Therefore, the biological effects observed are generally attributable to 7-DHC.
Q2: How should I store and handle this compound?
Proper storage and handling are critical to prevent degradation. 7-Dehydrocholesterol and its derivatives are highly susceptible to oxidation, especially when exposed to light and air.[3][4]
-
Storage: Store the solid compound at -20°C, protected from light and moisture.[1][5] Some suppliers suggest long-term storage at +4°C is also acceptable for the acetate form.[6] Always refer to the manufacturer's instructions.
-
Handling: Handle the compound in a well-ventilated area.[7] To minimize oxidation, it is advisable to prepare stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles.
Q3: How do I prepare a stock solution of this compound?
This compound is a crystalline solid that is sparingly soluble in aqueous solutions.
-
Choose an appropriate solvent: Chloroform, ethyl acetate, ethanol, and DMSO are common solvents.[1][5][6] For cell culture, ethanol or DMSO are typically used.
-
Prepare a concentrated stock solution: Dissolve the compound in your chosen solvent to create a high-concentration stock solution (e.g., 10-20 mg/mL). Gentle warming or sonication may be necessary to fully dissolve the compound.
-
Store the stock solution: Store the stock solution in small, single-use aliquots at -20°C, protected from light.
Troubleshooting Guide: Low Cell Viability
Low cell viability is a common issue when working with this compound, which is often due to the cytotoxic effects of its active form, 7-DHC, and its oxidation byproducts.
Q4: My cells are dying after treatment with this compound. What is the likely cause?
Several factors could be contributing to low cell viability:
-
Inherent Cytotoxicity: 7-DHC and its oxysterol derivatives are known to be cytotoxic in a dose- and time-dependent manner.[8] The toxicity can vary significantly between different cell types.[9][10]
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO, ethanol) can be toxic to cells at high concentrations. It is crucial to keep the final solvent concentration in the culture medium low (typically ≤0.1%) and consistent across all wells, including vehicle controls.
-
Compound Precipitation: If the compound precipitates out of the media, it can cause uneven exposure and physical stress on the cells.
-
Oxidation: 7-DHC is highly prone to oxidation, and its byproducts (oxysterols) can be more cytotoxic than the parent compound.[8][10]
Q5: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
It is essential to perform a dose-response experiment to determine the optimal working concentration for your specific cell line.
-
Experimental Workflow for Dose-Response:
-
Seed your cells in a multi-well plate and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in your culture medium. A common starting range is between 1 µM and 50 µM.
-
Include a vehicle control (medium with the same final concentration of solvent) and a positive control for cell death if available.
-
Treat the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard assay such as MTT, XTT, or a lactate dehydrogenase (LDH) release assay.
-
Plot the results to determine the concentration that gives the desired biological effect without causing significant cell death.
-
Q6: I'm observing precipitate in my culture medium after adding the compound. How can I prevent this?
Precipitation occurs when the compound's concentration exceeds its solubility in the culture medium.
-
Ensure the stock solution is fully dissolved before diluting it into the medium.
-
Vortex or gently mix the medium immediately after adding the stock solution to ensure even dispersion.
-
Lower the final concentration of this compound.
-
Consider using a carrier protein, such as bovine serum albumin (BSA), to improve solubility in serum-free media.
Data Presentation
The following tables summarize the cytotoxic effects of 7-Dehydrocholesterol (7-DHC) and its derivatives on various cell lines. This data is provided for reference, as the cytotoxicity of this compound is expected to be mediated by its conversion to 7-DHC.
Table 1: Cytotoxicity of 7-DHC and its Oxysterols in Retinal Cells
| Compound | Cell Line | Concentration for Significant Viability Decrease | Assay | Reference |
| 7-Ketocholesterol (7kCHOL) | RPE | 45 µM | Calcein AM | [9] |
| 7-Ketocholesterol (7kCHOL) | 661W | 23 µM | Calcein AM | [9] |
| 7-Ketocholesterol (7kCHOL) | rMC-1 | 30 µM | Calcein AM | [9] |
| EPCD | 661W | <3 µM | Sytox Orange | [9] |
| EPCD | rMC-1 | 10 µM | Sytox Orange | [9] |
| EPCD | RPE | 20 µM | Sytox Orange | [9] |
Table 2: Cytotoxicity of 7-DHC-Derived Oxysterols in Neuro2a Cells
| Compound | Concentration | % Viability Reduction (48h) | Reference |
| Most 7-DHC oxysterols | 25 µM | >50% | [8] |
| Endoperoxides 2a, 2b, 3 | 5 µM | Significant | [8] |
| Epoxy alcohol 1, Compound 7 | 25 µM | Not toxic | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
-
Prepare a 10 mg/mL stock solution:
-
Weigh out 10 mg of this compound.
-
Dissolve in 1 mL of sterile DMSO or ethanol.
-
Ensure the compound is completely dissolved. Gentle warming or brief sonication can be used.
-
-
Aliquot and store:
-
Dispense the stock solution into small, single-use, light-protecting tubes.
-
Store at -20°C.
-
-
Prepare working solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Mix thoroughly immediately after dilution.
-
Ensure the final solvent concentration is below 0.1%.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound. Include vehicle controls.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Workflow for troubleshooting low cell viability.
Caption: Position of 7-DHC in cholesterol biosynthesis.
Caption: LXR signaling modulation by 7-DHC metabolites.
References
- 1. 7-Dehydrocholesterol - CAS-Number 434-16-2 - Order from Chemodex [chemodex.com]
- 2. Advances in biosynthesis of 7-Dehydrocholesterol through de novo cell factory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1059-86-5 [m.chemicalbook.com]
- 6. This compound - CAS-Number 1059-86-5 - Order from Chemodex [chemodex.com]
- 7. echemi.com [echemi.com]
- 8. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Differential Cytotoxic Effects of 7-Dehydrocholesterol-derived Oxysterols on Cultured Retina-derived Cells: Dependence on Sterol Structure, Cell Type, and Density - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Dehydrocholesterol Acetate Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 7-Dehydrocholesterol acetate for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing 7-Dehydrocholesterol (7-DHC) and its acetate form?
Derivatization is a chemical modification process used to enhance the analytical properties of molecules like 7-DHC and its acetate. For Gas Chromatography (GC) analysis, derivatization increases the volatility and thermal stability of the sterol, preventing degradation at high temperatures and improving peak shape.[1][2] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can significantly improve ionization efficiency and detection sensitivity.[3][4]
Q2: What are the most common derivatization methods for 7-DHC and its related compounds?
The two most prevalent methods are:
-
Silylation: This is the most popular method for GC analysis.[2] It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[2] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3]
-
Diels-Alder Reaction with PTAD: For LC-MS analysis, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a highly effective reagent that reacts with the conjugated diene system of 7-DHC.[5][6] This derivatization adds easily ionizable nitrogen and oxygen molecules, enhancing detection sensitivity.[6]
Q3: Do I need to hydrolyze this compound to 7-DHC before derivatization?
For many analytical protocols, especially those involving silylation for GC-MS or PTAD derivatization for LC-MS, it is common practice to first hydrolyze the acetate ester to yield the free 7-DHC. This is because the primary target for these derivatization reactions is the hydroxyl group at the 3-position of the sterol. A common method for this hydrolysis (saponification) is to use a solution of potassium hydroxide (KOH) in ethanol.[4]
Q4: How can I ensure the stability of my 7-DHC samples and their derivatives?
7-DHC is highly susceptible to oxidation, which can lead to inaccurate quantification.[4] To ensure stability:
-
Handle samples under dim light.[4]
-
Use antioxidants like butylated hydroxytoluene (BHT) and triphenylphosphine (TPP) during sample extraction and storage.[4]
-
Store samples at -80°C until analysis.[5]
-
Analyze silylated derivatives as soon as possible, as they are sensitive to moisture and can degrade over time.[1] Storage at -20°C can extend the stability of TMS derivatives to 72 hours.[1] PTAD derivatives of 7-DHC have been shown to be stable for at least 4 weeks when stored at room temperature.[5]
Troubleshooting Guides
Guide 1: Incomplete Silylation for GC-MS Analysis
| Symptom | Possible Cause | Suggested Solution |
| Presence of both derivatized and underivatized peaks in the chromatogram. | 1. Presence of moisture: Silylating reagents are highly sensitive to moisture, which can consume the reagent and inhibit the reaction.[1] 2. Insufficient reagent: The amount of silylating agent may not be enough to derivatize the entire sample. 3. Suboptimal reaction conditions: The reaction time or temperature may not be adequate for the reaction to go to completion. | 1. Ensure all glassware, solvents, and the dried sample extract are completely anhydrous. Work under an inert atmosphere (e.g., nitrogen) if possible.[1] 2. Use a sufficient excess of the silylating reagent.[1] 3. Increase the reaction time or temperature according to established protocols (e.g., 60-80°C for 30-60 minutes).[7] |
Guide 2: Poor Peak Shape in GC-MS Analysis
| Symptom | Possible Cause | Suggested Solution |
| Peak tailing, fronting, or splitting.[1] | 1. Incomplete derivatization: Residual underivatized analyte can interact with active sites in the GC system. 2. On-column degradation: The derivatized analyte may not be thermally stable enough for the GC conditions. | 1. Optimize the derivatization reaction to ensure it goes to completion (see Guide 1). 2. Ensure the correct silylating reagent is used to improve thermal stability.[1] Check the inertness of the GC liner and column. |
Guide 3: Low Signal Intensity in LC-MS Analysis with PTAD Derivatization
| Symptom | Possible Cause | Suggested Solution |
| The peak for the 7-DHC-PTAD adduct is very small or indistinguishable from baseline noise. | 1. Degradation of PTAD reagent: PTAD solutions should be freshly prepared for best results. 2. Suboptimal reaction conditions: The reaction may not have gone to completion. 3. Sample matrix effects: Other components in the sample extract may be interfering with the derivatization reaction or the ionization in the MS source. | 1. Prepare the PTAD solution in a suitable solvent like methanol immediately before use.[5] 2. Ensure the reaction is carried out for a sufficient duration at the optimal temperature (e.g., 30 minutes at room temperature).[5][6] 3. Employ a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before derivatization.[6] |
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for PTAD Derivatization of 7-DHC
| Parameter | Optimal Condition | Reference |
| Reagent Solvent | Methanol (freshly prepared) | [5] |
| Reaction Temperature | Room Temperature | [5][6] |
| Reaction Time | 30 minutes | [5][6] |
| Alternative Fast Reaction | 5 minutes at 0°C | [5] |
Table 2: Conditions for Hydrolysis of this compound
| Parameter | Condition | Reference |
| Reagent | Sodium Hydroxide in Methanol/Water | [8] |
| Solvent | Toluene | [8] |
| Temperature | 55-70°C | [8] |
| Reaction Time | 2-4 hours (or until completion by TLC/HPLC) | [8] |
Experimental Protocols
Protocol 1: Silylation of 7-DHC for GC-MS Analysis
This protocol assumes the hydrolysis of this compound to 7-DHC has been performed.
-
Sample Preparation and Hydrolysis:
-
To the sample (e.g., plasma or tissue homogenate), add an internal standard (e.g., epicoprostanol).
-
Add a solution of 1 M potassium hydroxide (KOH) in ethanol.[4]
-
Incubate at 60-80°C for 1-2 hours to hydrolyze the sterol esters.[7]
-
After cooling, add water and extract the free sterols with hexane.
-
Wash the hexane layer with water to remove residual KOH.
-
Evaporate the hexane extract to complete dryness under a gentle stream of nitrogen.[4] It is crucial that the sample is completely dry.[1]
-
-
Derivatization Reaction:
-
GC-MS Analysis:
-
After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.
-
Protocol 2: PTAD Derivatization of 7-DHC for LC-MS/MS Analysis
This protocol also assumes prior hydrolysis of the acetate group.
-
Sample Preparation and Extraction:
-
Derivatization Reaction:
-
LC-MS/MS Analysis:
-
Stop the reaction by adding water.[6]
-
Inject the sample into the LC-MS/MS system for analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. unitedchem.com [unitedchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. benchchem.com [benchchem.com]
- 5. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]
Technical Support Center: Mass Spectrometry Analysis of 7-Dehydrocholesterol Acetate
Welcome to the technical support center for the mass spectrometry analysis of 7-Dehydrocholesterol (7-DHC) acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding potential interferences and analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the mass spectrometry analysis of 7-Dehydrocholesterol acetate?
The primary sources of interference in the analysis of 7-DHC acetate are:
-
Isobaric Compounds: These are molecules that have the same nominal mass as 7-DHC acetate, making them difficult to distinguish by mass spectrometry alone. A key isobaric interferent is 8-Dehydrocholesterol (8-DHC) acetate.
-
Structurally Similar Compounds: Molecules with similar structures can have overlapping fragmentation patterns and chromatographic retention times. Cholesterol acetate is a common example.
-
Oxidation Products: 7-Dehydrocholesterol is highly susceptible to oxidation, which can occur during sample collection, storage, and preparation.[1][2] This leads to the formation of various oxysterols that can interfere with the analysis.[1][2]
-
Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts) can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate quantification.[3]
Q2: Why is derivatization often necessary for the analysis of this compound?
Derivatization is a chemical modification of the analyte to improve its analytical properties. For 7-DHC acetate, derivatization is often employed to:
-
Enhance Ionization Efficiency: Sterols can have poor ionization efficiency, especially with electrospray ionization (ESI). Derivatization can introduce functional groups that are more readily ionized.[4][5]
-
Improve Chromatographic Separation: Derivatization can alter the polarity and volatility of the analyte, leading to better peak shape and resolution during chromatographic separation.
-
Increase Sensitivity: By improving ionization and chromatography, derivatization can significantly increase the sensitivity of the assay. For instance, derivatization of 7-DHC with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can lead to a 1000-fold improvement in the limit of detection in LC-MS/MS analysis.[6][7]
Q3: How can I minimize the formation of oxidation artifacts during sample preparation?
To minimize the ex vivo oxidation of 7-DHC, it is crucial to:
-
Use Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or triphenylphosphine (TPP) to extraction and storage solvents.[2]
-
Work Under an Inert Atmosphere: Whenever possible, handle samples under an inert gas like nitrogen or argon to minimize exposure to atmospheric oxygen.[2]
-
Maintain Low Temperatures: Process samples on ice and store them at -80°C to reduce the rate of oxidative reactions.
-
Avoid Excessive Heat: Minimize the use of high temperatures during sample processing steps like solvent evaporation.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of 7-DHC Acetate from Isomers
Symptom: Co-elution or overlapping peaks of 7-DHC acetate and 8-DHC acetate.
Possible Cause: Inadequate chromatographic separation due to the high structural similarity of the isomers.
Troubleshooting Steps:
-
Optimize the Chromatographic Method:
-
Column Selection: For HPLC, consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer different selectivity for sterol isomers.[4]
-
Mobile Phase Gradient: Adjust the mobile phase gradient to improve the separation of the target analytes.
-
Temperature: Optimize the column temperature to enhance resolution.
-
-
Derivatization: Derivatizing the sterols can sometimes improve their separation.
Issue 2: Inaccurate Quantification due to Ion Suppression
Symptom: Lower than expected signal intensity for 7-DHC acetate, leading to underestimation of its concentration.
Possible Cause: Co-eluting matrix components are interfering with the ionization of the analyte in the mass spectrometer source.[3]
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
Modify Chromatographic Conditions: Adjust the HPLC gradient to separate the analyte from the regions of ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for 7-DHC will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.
Quantitative Data Summary
The following table summarizes the mass-to-charge ratios (m/z) of this compound and its common interferents. This data is crucial for setting up selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments and for identifying potential sources of interference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]+ (m/z) | Key Fragments (as TMS derivatives) (m/z) |
| This compound | C₂₉H₄₆O₂ | 426.68[8] | 427.35 | 368, 353[9] |
| 8-Dehydrocholesterol Acetate | C₂₉H₄₆O₂ | ~426.68 | ~427.35 | Not specified |
| Cholesterol Acetate | C₂₉H₄₈O₂ | 428.69[10][11][12] | 429.37 | 368, 353[9][13] |
| 7-Ketocholesterol | C₂₇H₄₄O₂ | 400.64 | 401.33 | 383[14] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 7-Dehydrocholesterol with PTAD Derivatization
This protocol is adapted for the sensitive quantification of 7-DHC in biological samples.
1. Sample Preparation and Extraction: a. To a homogenized tissue or plasma sample, add an appropriate deuterated internal standard (e.g., d7-7-DHC). b. Perform a liquid-liquid extraction using a solvent mixture such as ethyl acetate:methanol (1:1, v/v).[4][5] c. Vortex the mixture and centrifuge to separate the phases. d. Transfer the organic supernatant to a clean tube and dry under a stream of nitrogen.
2. Derivatization: a. Reconstitute the dried extract in a suitable solvent like acetonitrile. b. Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile and allow the reaction to proceed at room temperature for 30 minutes.[4][5] c. Stop the reaction by adding water.[4]
3. LC-MS/MS Analysis: a. Chromatography:
- Column: A reversed-phase C18 or PFP column.[4]
- Mobile Phase A: 0.1% Formic acid in water.[4]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
- Gradient: A suitable gradient to separate the PTAD-derivatized 7-DHC. b. Mass Spectrometry:
- Ionization Mode: Positive electrospray ionization (ESI).[5]
- MRM Transition: Monitor the transition from the precursor ion of PTAD-derivatized 7-DHC (e.g., m/z 560.6) to a specific product ion (e.g., m/z 356.5).[4]
Protocol 2: GC-MS Analysis of 7-Dehydrocholesterol as a TMS Derivative
This protocol is suitable for the analysis of total 7-DHC (free and esterified) after saponification.
1. Saponification and Extraction: a. To the sample, add an internal standard (e.g., epicoprostanol). b. Add 1 M potassium hydroxide in 90% ethanol to hydrolyze the sterol esters and incubate at 70°C.[15] c. After cooling, perform a liquid-liquid extraction with n-hexane. d. Pool the organic extracts and dry under nitrogen.
2. Derivatization: a. To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[9] b. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ethers.[9]
3. GC-MS Analysis: a. Gas Chromatography:
- Column: A low-polarity capillary column such as one with a 5% phenyl-methylpolysiloxane stationary phase.
- Oven Program: A temperature gradient suitable for separating sterol-TMS ethers (e.g., initial temperature of 180°C, ramped to 300°C).[9] b. Mass Spectrometry:
- Ionization Mode: Electron ionization (EI) at 70 eV.
- SIM Mode: Monitor characteristic ions for the TMS derivative of 7-DHC.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Sterolomics: State of the art, developments, limitations and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. benchchem.com [benchchem.com]
- 10. GSRS [precision.fda.gov]
- 11. Cholesteryl acetate CAS#: 604-35-3 [m.chemicalbook.com]
- 12. larodan.com [larodan.com]
- 13. (-)-Cholesteryl acetate | C29H48O2 | CID 2723897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: 7-Dehydrocholesterol Acetate
Welcome to the technical support center for 7-Dehydrocholesterol acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is oxidation, targeting the reactive conjugated diene system within the sterol rings. This process is similar to the degradation of 7-Dehydrocholesterol (7-DHC) and can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures. The degradation results in the formation of a complex mixture of oxysterols. Additionally, under hydrolytic conditions (acidic or basic), the acetate group can be cleaved to yield 7-DHC, which is also highly susceptible to oxidation.
Q2: What are the expected degradation products of this compound?
A2: The degradation of this compound is expected to yield a variety of oxidized sterols. Based on studies of 7-DHC, the primary degradation products are oxysterols. Depending on the conditions, you may find either the acetylated forms of these oxysterols or their free forms if hydrolysis of the acetate group occurs. Key degradation products identified from the oxidation of the 7-DHC core include:
-
3β-hydroxy-5α,6α-epoxycholest-7-en-3-acetate: An epoxide formed across the 5,6-double bond.
-
3β-hydroxy-7-oxocholest-5-en-3-acetate (7-ketocholesteryl acetate): A ketone at the C7 position.[1]
-
3β,5α-dihydroxycholest-7-en-6-one-3-acetate (DHCEO-acetate): A highly oxidized derivative.
-
7α/β-hydroxycholesteryl acetate: Hydroxylation at the C7 position.[1]
-
7α/β-hydroperoxycholesteryl acetate: A hydroperoxide at the C7 position, which is an intermediate in the oxidation process.[1]
Q3: How can I prevent the degradation of this compound during storage and experiments?
A3: To minimize degradation, this compound should be handled with care to avoid exposure to light, oxygen, and high temperatures.[1]
-
Storage: Store in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower.[1]
-
Solvents: Use high-purity, anhydrous, and degassed solvents for preparing solutions.
-
Antioxidants: Consider adding antioxidants such as butylated hydroxytoluene (BHT) to solutions to prevent free radical oxidation.
-
Experimental Conditions: Perform experiments under dim light and at controlled temperatures whenever possible.
Q4: What are the best analytical techniques to identify and quantify this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection is the most common and effective method.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization of the sterols to increase their volatility.
Troubleshooting Guides
HPLC and HPLC-MS Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Chromatographic Resolution / Co-elution of Isomers | Suboptimal mobile or stationary phase. | Optimize the mobile phase gradient and consider using a different organic solvent (e.g., acetonitrile vs. methanol).[3] Experiment with different column chemistries, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer different selectivity compared to standard C18 columns.[3] |
| Peak Tailing | Secondary interactions with the stationary phase; inappropriate sample solvent. | Incorporate a low concentration of a salt like ammonium acetate into the mobile phase to mask active sites on the stationary phase. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[3] |
| Ghost Peaks | Contamination in the HPLC system or sample carryover. | Flush the HPLC system thoroughly. Run blank injections between samples to identify the source of contamination. Ensure proper cleaning of the injection port and autosampler needle. |
| Low Sensitivity / Poor Ionization in MS | Inefficient ionization method; ion suppression from matrix components. | For LC-MS, consider using Atmospheric Pressure Chemical Ionization (APCI) as it is often more effective for sterols than Electrospray Ionization (ESI).[4] Improve sample cleanup using Solid-Phase Extraction (SPE) to remove interfering matrix components.[4] Use a deuterated internal standard to compensate for signal suppression.[4] |
| In-source Oxidation in APCI-MS | The APCI source can cause oxidation of analytes. | Be aware of potential in-source artifacts, such as the loss of 2 or 4 atomic mass units, which can be mistaken for degradation products.[4] Optimize source parameters to minimize these effects. |
Sample Preparation and Handling
| Problem | Possible Causes | Troubleshooting Steps |
| Low Recovery During Extraction | Incomplete extraction from the sample matrix. | Use a robust lipid extraction method like the Folch or Bligh-Dyer techniques, which employ a chloroform/methanol mixture.[4] Perform multiple extractions of the sample and pool the organic layers. |
| Formation of Artifactual Degradation Products | Ex vivo oxidation during sample preparation. | Handle samples quickly and on ice.[4] Add antioxidants like BHT to the extraction solvent to prevent artificial oxidation.[4] Store samples at -80°C until analysis.[4] |
| Incomplete Saponification (if measuring total sterols) | Insufficient hydrolysis of steryl esters. | Optimize saponification conditions (e.g., concentration of KOH/NaOH, temperature, and time). For heat-sensitive compounds, consider room temperature saponification for a longer duration. |
Data Presentation
The following table summarizes the relative abundance of potential degradation products of this compound under forced oxidation conditions. The data is illustrative and based on typical degradation patterns observed for 7-DHC and other cholesteryl esters. Actual percentages will vary depending on the specific experimental conditions.
| Compound | Oxidative Stress Condition | Relative Abundance (%) |
| This compound | Control (T=0) | >99 |
| 7-ketocholesteryl acetate | 3% H₂O₂ at 40°C for 24h | 15-25 |
| 7α/β-hydroxycholesteryl acetate | 3% H₂O₂ at 40°C for 24h | 5-10 |
| 5α,6α-epoxycholesteryl acetate | 3% H₂O₂ at 40°C for 24h | 2-5 |
| Other Oxysterol Acetates | 3% H₂O₂ at 40°C for 24h | 1-3 |
| 7-Dehydrocholesterol | 0.1 M HCl at 60°C for 4h | 5-15 (due to hydrolysis) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Amber HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at 40°C for 24 hours in the dark.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile for analysis.
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV/MS method.
Protocol 2: HPLC-MS Analysis of this compound and its Degradation Products
Instrumentation:
-
HPLC system with a UV detector and coupled to a mass spectrometer (APCI source recommended).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: Start with 80% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 282 nm (for the conjugated diene system of the parent compound).
-
MS Detection: Scan for the parent mass of this compound and expected masses of its oxidized and hydrolyzed products.
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for HPLC analysis.
References
Technical Support Center: Enhancing Solubility of 7-Dehydrocholesterol Acetate for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 7-Dehydrocholesterol acetate (7-DHC-Ac) for cell-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (7-DHC-Ac) and why is its solubility a concern in cell assays?
A1: this compound is the acetate ester of 7-Dehydrocholesterol (7-DHC), a precursor to both cholesterol and vitamin D3. Like its precursor, 7-DHC-Ac is a lipophilic molecule, meaning it has poor solubility in aqueous solutions such as cell culture media. This low solubility can lead to precipitation, resulting in inconsistent and inaccurate experimental outcomes. Achieving a stable, soluble formulation is therefore critical for reliable cell-based assays.
Q2: What are the recommended solvents for preparing a stock solution of 7-DHC-Ac?
A2: Due to its lipophilic nature, 7-DHC-Ac should be dissolved in an organic solvent to create a concentrated stock solution. The most common and recommended solvents are ethanol and dimethyl sulfoxide (DMSO). Based on data for the structurally similar 7-Dehydrocholesterol (7-DHC), ethanol is a superior choice, offering significantly higher solubility.
Q3: I am observing precipitation when I add my 7-DHC-Ac stock solution to the cell culture medium. What can I do to prevent this?
A3: Precipitation upon addition to aqueous media is a common issue with lipophilic compounds. Here are several troubleshooting steps:
-
Reduce the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in your cell culture medium is as low as possible, typically well below 1%, to minimize solvent-induced cytotoxicity and precipitation.
-
Perform serial dilutions: Instead of adding the concentrated stock solution directly to your final culture volume, perform one or more intermediate dilution steps in your cell culture medium.
-
Slow addition and mixing: Add the 7-DHC-Ac solution dropwise to the medium while gently swirling the culture vessel to ensure rapid and even dispersion.
-
Use a carrier molecule: Employing a carrier molecule like methyl-β-cyclodextrin can significantly enhance the solubility of 7-DHC-Ac in aqueous solutions.
Q4: What is methyl-β-cyclodextrin (MβCD) and how can it improve the solubility of 7-DHC-Ac?
A4: Methyl-β-cyclodextrin (MβCD) is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. This structure allows it to encapsulate lipophilic molecules like 7-DHC-Ac, forming an inclusion complex that is water-soluble. This complex can then be directly added to the cell culture medium, facilitating the delivery of 7-DHC-Ac to the cells while minimizing the risk of precipitation.
Q5: Are there any potential off-target effects of using MβCD that I should be aware of?
A5: Yes, MβCD is known to extract cholesterol from cellular membranes, which can impact membrane fluidity, raft formation, and various signaling pathways. It is crucial to include appropriate controls in your experiments, such as cells treated with MβCD alone, to account for any effects of the cyclodextrin itself.
Quantitative Data: Solubility of 7-Dehydrocholesterol (7-DHC)
| Solvent | Approximate Solubility of 7-DHC | Reference |
| Ethanol | ~20 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL | [2] |
| Dimethylformamide | ~2 mg/mL | [1] |
| Water | Insoluble | [3][4] |
| Chloroform | Soluble | [4] |
| Ethyl Acetate | Slightly Soluble | [5] |
Experimental Protocols
Protocol 1: Preparation of 7-DHC-Ac Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution of 7-DHC-Ac in ethanol.
Materials:
-
This compound (MW: 426.68 g/mol )
-
Anhydrous ethanol (200 proof)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh out 4.27 mg of 7-DHC-Ac powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous ethanol to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, use an ultrasonic water bath for short intervals to aid dissolution.
-
Sterilization: If required for your application, sterile filter the solution using a 0.22 µm syringe filter compatible with ethanol.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Delivery of 7-DHC-Ac to Cultured Cells using Methyl-β-Cyclodextrin (MβCD)
This protocol provides a method for preparing a 7-DHC-Ac/MβCD complex to enhance its delivery to cells in culture.
Materials:
-
10 mM 7-DHC-Ac stock solution in ethanol (from Protocol 1)
-
Methyl-β-cyclodextrin (MβCD)
-
Serum-free cell culture medium
-
Sterile tubes
-
Vortex mixer
-
37°C water bath or incubator
Procedure:
-
Prepare MβCD solution: Prepare a stock solution of MβCD in serum-free medium at a concentration appropriate for your cell type (typically in the range of 1-10 mM).
-
Complex Formation:
-
In a sterile tube, add the desired amount of the 10 mM 7-DHC-Ac stock solution.
-
Slowly add the MβCD solution to the 7-DHC-Ac while vortexing to achieve the desired final concentration of both components. A molar ratio of 1:10 (7-DHC-Ac to MβCD) is a good starting point.
-
Incubate the mixture at 37°C for 15-30 minutes to facilitate the formation of the inclusion complex.
-
-
Cell Treatment:
-
Aspirate the existing medium from your cultured cells.
-
Add the freshly prepared 7-DHC-Ac/MβCD complex solution to the cells.
-
Incubate for the desired experimental duration.
-
-
Controls: Remember to include control groups treated with MβCD alone and a vehicle control (the same concentration of ethanol used to prepare the 7-DHC-Ac stock, diluted in medium).
Visualizations
Experimental Workflow: Investigating the Effect of 7-DHC-Ac on Gene Expression
Caption: Workflow for studying the effect of 7-DHC-Ac on gene expression.
Signaling Pathway: 7-Dehydrocholesterol and the Hedgehog Pathway
Caption: Inhibition of the Hedgehog signaling pathway by 7-DHC-Ac derivatives.
Signaling Pathway: 7-Dehydrocholesterol Metabolites and the Liver X Receptor (LXR) Pathway
Caption: Activation of the LXR signaling pathway by 7-DHC metabolites.
References
challenges in quantifying 7-Dehydrocholesterol acetate in complex matrices
Welcome to the technical support center for the quantification of 7-Dehydrocholesterol (7-DHC) acetate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with measuring 7-DHC acetate in complex biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying 7-Dehydrocholesterol (7-DHC) and its acetate form in complex matrices?
The primary challenges include:
-
Chemical Instability: 7-DHC is highly susceptible to oxidation during sample collection, storage, and analysis, which can lead to underestimation of its true concentration.[1][2][3][4]
-
Isomeric Interference: Structural isomers like 8-Dehydrocholesterol (8-DHC) and lathosterol have similar physicochemical properties, making them difficult to separate chromatographically from 7-DHC.[1][5][6]
-
Complex Matrices: Biological samples such as skin, plasma, and tissues contain a high abundance of lipids and other endogenous compounds that can interfere with the analysis, causing matrix effects like ion suppression or enhancement in mass spectrometry.[7][8][9][10][11]
-
Low Endogenous Concentrations: 7-DHC is often present at very low levels in biological samples, necessitating highly sensitive and specific analytical methods for accurate quantification.[6][12]
Q2: Why is derivatization necessary for the analysis of 7-DHC and its acetate?
Derivatization is a chemical modification of an analyte to enhance its analytical properties. For 7-DHC and its acetate, derivatization is often crucial for:
-
Improved Ionization Efficiency in LC-MS: For Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI), derivatization can significantly improve the ionization efficiency of sterols. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which reacts with the diene system of 7-DHC to form a product that is more readily ionized.[1][7][8][12][13]
-
Increased Volatility and Thermal Stability for GC-MS: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, sterols are not inherently volatile. Derivatization, typically through silylation to form trimethylsilyl (TMS) ethers, increases their volatility and thermal stability, making them suitable for gas-phase analysis.[1][5][14]
Q3: How can I minimize the degradation of 7-DHC during sample preparation?
To prevent the oxidation of 7-DHC, it is critical to take the following precautions:
-
Use of Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) and triphenylphosphine (TPP) to solvents during the extraction process.[1][2]
-
Protection from Light: Handle samples under dim light to prevent light-induced degradation.[1]
-
Temperature Control: Keep samples on ice during processing and store them at -80°C for long-term stability.[3]
-
Inert Atmosphere: If possible, perform sample preparation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3]
Q4: Which analytical technique is more suitable for 7-DHC acetate quantification: GC-MS or LC-MS/MS?
Both GC-MS and LC-MS/MS are powerful techniques for sterol analysis. However, LC-MS/MS is often preferred for its high sensitivity, specificity, and typically simpler sample preparation requirements, as it may not always require derivatization for detection, although derivatization significantly enhances sensitivity.[5] GC-MS is also a robust technique but generally requires a derivatization step to improve the volatility of the sterols.[1][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Analyte Signal | Analyte Degradation | Ensure proper sample handling with antioxidants (BHT, TPP), protection from light, and low temperatures.[1][2][3] |
| Inefficient Extraction | Optimize the extraction solvent system. For complex matrices like skin, a mixture of ethyl acetate and methanol can be effective.[7][8] Consider solid-supported liquid extraction (SLE) for cleaner extracts.[7][8][13] | |
| Poor Ionization (LC-MS) | Derivatize the sample with PTAD to enhance ionization efficiency.[1][7][12] | |
| Insufficient Volatility (GC-MS) | Derivatize the sample with a silylating agent (e.g., MSTFA) to form TMS ethers.[14] | |
| Poor Chromatographic Peak Shape | Matrix Interference | Improve sample cleanup using techniques like SLE or solid-phase extraction (SPE).[7][8][9] |
| Inappropriate Column Chemistry | For LC, consider using a pentafluorophenyl (PFP) column which can offer different selectivity for sterol isomers.[5] | |
| Inaccurate Quantification/High Variability | Matrix Effects (Ion Suppression/Enhancement) | Use a stable isotope-labeled internal standard (e.g., 7-DHC-d7) to compensate for matrix effects.[7][12] Prepare matrix-matched calibration curves.[6] |
| Isomeric Co-elution | Optimize the chromatographic method to achieve baseline separation of isomers. This may involve using a longer column, a shallower gradient (for LC), or a slower temperature ramp (for GC).[5] For MS/MS, use specific multiple reaction monitoring (MRM) transitions for each isomer.[5] | |
| Inconsistent Results | Instability of Stock Solutions | Prepare fresh stock solutions of 7-DHC regularly (e.g., every 2-3 weeks) as they can degrade over time.[7] |
| Sample Inhomogeneity | Ensure thorough homogenization of tissue samples. |
Experimental Protocols
LC-MS/MS Method for 7-DHC in Human Skin
This protocol is adapted from a validated method for the quantification of 7-DHC in human skin biopsies.[7][8][13]
1. Sample Preparation and Extraction:
-
Excise subcutaneous fat from skin punch biopsies.
-
Add 50 µL of a 5 µg/mL 7-DHC-d7 internal standard solution and 5 mL of ethyl acetate:methanol (1:1, v/v) to each sample.
-
Sonicate for 30 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer 1 mL of the supernatant to a new tube and dry under a stream of nitrogen at 60°C.
-
Reconstitute the dried extract in 100 µL of propan-2-ol, vortex, then add 200 µL of water and vortex again.
2. Solid-Supported Liquid Extraction (SLE) for Cleanup:
-
Load the reconstituted sample onto an SLE plate.
-
After 5 minutes, add 750 µL of hexane and wait for 5 minutes.
-
Add another 750 µL of hexane, wait for 5 minutes, and then apply a vacuum to elute the hexane fraction.
-
Dry the collected eluate under nitrogen at 60°C.
3. Derivatization with PTAD:
-
Add 1 mL of PTAD in acetonitrile (100 mg in 500 mL) to the dried extract.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Stop the reaction by adding 750 µL of water.
4. LC-MS/MS Analysis:
-
Column: A pentafluorophenyl (PFP) reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) is recommended.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Gradient Elution: A gradient from 35% to 95% Mobile Phase B is typically used.[7]
-
Ionization: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[7][12]
-
MS/MS Detection: Monitor specific precursor-product ion transitions for both the derivatized 7-DHC and the internal standard.
GC-MS Method for Sterol Analysis
For GC-MS analysis of 7-DHC acetate, a derivatization step to form a volatile and thermally stable compound is necessary.
1. Saponification and Extraction (for total 7-DHC):
-
To measure both free and esterified 7-DHC, perform alkaline hydrolysis (saponification) by adding 1 M potassium hydroxide in 90% ethanol and incubating at 70°C.[1]
-
After cooling, perform a liquid-liquid extraction with a non-polar solvent like hexane.[6]
-
Dry the organic extract under a stream of nitrogen.
2. Derivatization (Silylation):
-
Reconstitute the dried extract in an anhydrous solvent (e.g., pyridine).
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[14]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization.
3. GC-MS Analysis:
-
Column: A low-polarity capillary column (e.g., with a dimethyl polysiloxane stationary phase) is suitable for separating sterols.[14]
-
Injector Temperature: Typically around 275°C.[14]
-
Oven Temperature Program: A temperature gradient from a lower starting temperature (e.g., 220°C) to a higher final temperature (e.g., 310°C) is used to separate the analytes.[14]
-
Carrier Gas: Helium at a constant flow rate.[14]
-
Ionization: Electron ionization (EI) at 70 eV.[14]
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated methods for 7-DHC analysis.
Table 1: LC-MS/MS Method Validation Parameters for 7-DHC in Human Skin
| Parameter | Value | Reference |
| Linearity (r²) | >0.997 | [7] |
| Lower Limit of Quantification (LLOQ) | 1.6 µg/g | [7][8] |
| Upper Limit of Quantification (ULOQ) | 100 µg/g | [7] |
| Inter-assay Imprecision (CV%) | 11.1% | [7] |
| Intra-assay Imprecision (CV%) | 4.32% | [7] |
| Extraction Efficiency (SLE) | ~91.4% | [7][8] |
| First Extraction Recovery | 96% | [7][8] |
Table 2: Sensitivity of 7-DHC Analysis with and without PTAD Derivatization
| Analyte | Method | On-Column Limit of Detection (LOD) | Reference |
| 7-DHC | HPLC-APCI-MS/MS (without derivatization) | ~20 pg | [12] |
| 7-DHC-PTAD | HPLC-APCI-MS/MS (with derivatization) | 0.02 pg | [12] |
Note: The PTAD derivatization resulted in a 1,000-fold improvement in the limit of detection.[12]
Visualized Workflows
Caption: LC-MS/MS Workflow for 7-DHC Quantification.
Caption: Troubleshooting Logic for Poor Analyte Signal.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bme.psu.edu [bme.psu.edu]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
avoiding isomerization of 7-Dehydrocholesterol acetate during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the isomerization and degradation of 7-Dehydrocholesterol (7-DHC) acetate during analysis.
Frequently Asked Questions (FAQs)
Q1: What is 7-Dehydrocholesterol acetate and why is its analysis challenging?
7-Dehydrocholesterol (7-DHC) acetate is the acetate ester of 7-dehydrocholesterol, a precursor to cholesterol and vitamin D3.[1] Its analysis is challenging due to the presence of a conjugated diene in its steroidal ring structure, making it highly susceptible to isomerization and oxidation when exposed to factors like light, heat, air (oxygen), and acidic or basic conditions.[2][3] This instability can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for 7-DHC acetate is oxidation, particularly free radical-mediated peroxidation. The conjugated diene system makes the molecule significantly more reactive to free radical oxidation than cholesterol.[2][3] This can result in the formation of various oxysterols. Isomerization of the double bonds within the ring structure is another potential degradation pathway, which can be catalyzed by acidic or basic conditions.
Q3: How should this compound be stored to ensure its stability?
To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: At -20°C for long-term storage.[1]
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Light: Protected from light to prevent photodegradation.[1]
-
Form: As a solid or in a non-reactive organic solvent.
For short-term storage, temperatures of +4°C may be acceptable.[4]
Q4: What are the key considerations for sample preparation to minimize isomerization?
Minimizing degradation during sample preparation is critical. Key considerations include:
-
Use of Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) and triphenylphosphine (TPP) to all solvents and solutions is highly recommended to prevent oxidation.[2][5]
-
Low Light Conditions: Perform all sample preparation steps under dim or amber light to minimize light-induced degradation.
-
Inert Atmosphere: Whenever possible, handle samples and extracts under a stream of nitrogen or argon.
-
Temperature Control: Keep samples on ice or at reduced temperatures throughout the preparation process.
-
Solvent Purity: Use high-purity (HPLC or GC grade) solvents to avoid contaminants that could catalyze degradation.
-
pH Control: Maintain a neutral pH to avoid acid or base-catalyzed isomerization.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound.
Problem 1: Low recovery of 7-DHC acetate in analytical results.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | Ensure the consistent use of antioxidants (e.g., BHT, TPP) in all solvents during extraction and analysis.[2][5] Work under an inert atmosphere (nitrogen or argon) whenever possible. |
| Adsorption to Labware | Silanize glassware to minimize active sites for adsorption. Rinse tubes and vials with the final sample solvent to recover any adsorbed analyte. |
| Incomplete Extraction | Optimize the extraction solvent system. Perform multiple extractions of the sample and pool the organic layers. Ensure thorough mixing during extraction. |
| Photodegradation | Protect samples from light at all stages by using amber vials and minimizing exposure to ambient light. |
Problem 2: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Isomerization | Control the pH of the sample and mobile phase; avoid strongly acidic or basic conditions. Analyze samples as quickly as possible after preparation. Consider derivatization with PTAD to stabilize the diene system.[6] |
| Oxidation Products | The presence of additional peaks could indicate the formation of oxysterols. Improve antioxidant protection and inert atmosphere handling. |
| Solvent Impurities | Use high-purity, freshly opened solvents for sample preparation and mobile phases. |
| Thermal Degradation (GC) | Lower the injection port temperature. Use a faster temperature ramp to minimize the time the analyte spends at high temperatures. Consider derivatization to increase thermal stability. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
This protocol outlines the steps for preparing samples for HPLC analysis while minimizing the risk of isomerization.
-
Reagent Preparation:
-
Extraction:
-
Homogenize or extract the sample in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1, v/v) containing the prepared antioxidants.
-
Perform all extraction steps on ice and under dim light.
-
If possible, purge the sample tubes with nitrogen or argon before and after adding solvents.
-
-
Drying and Reconstitution:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at a low temperature (<30°C).
-
Reconstitute the dried extract in the HPLC mobile phase or a compatible solvent, also containing antioxidants.
-
-
Derivatization (Optional but Recommended for Stability):
-
For enhanced stability and sensitivity, derivatize the reconstituted sample with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This reaction forms a stable Diels-Alder adduct with the conjugated diene of 7-DHC acetate.[6]
-
The reaction is typically fast and can be performed at room temperature.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for 7-DHC acetate.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water. The use of a buffer, such as ammonium acetate, can help control the pH and improve peak shape.[7] A neutral pH is recommended.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain at a controlled room temperature or slightly elevated (e.g., 25-30°C) to ensure reproducibility. Avoid high temperatures.
-
Detection: UV detection at approximately 282 nm, which is one of the characteristic absorbance maxima for the conjugated diene system of 7-DHC.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Degradation pathways of this compound.
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Condition | Recommendation | Expected Stability | Reference |
| Long-Term Storage | -20°C, protected from light, under inert gas | At least 2 years | [1][4] |
| Short-Term Storage | +4°C, protected from light and moisture | Stable for shorter durations | [4] |
| Sample in Solution | With antioxidants (BHT, TPP) at -80°C | Stable for at least 8 weeks | [5] |
| Sample in Solution | With antioxidants at room temperature | Protected from oxidation for up to 6 hours | [5] |
Table 2: Antioxidant Concentrations for Sample Stabilization
| Antioxidant | Recommended Concentration | Solvent | Reference |
| Butylated Hydroxytoluene (BHT) | 2.5 mg/mL | Ethanol | [2] |
| Triphenylphosphine (PPh3/TPP) | 1 mg/mL | Ethanol | [2] |
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stability-indicating reversed-phase high performance liquid chromatography method for simultaneous assay of two corticosteroids and estimation of their related compounds in a pharmaceutical injectable formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
impact of light exposure on 7-Dehydrocholesterol acetate stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of light exposure on the stability of 7-Dehydrocholesterol acetate.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A: Yes, this compound is known to be sensitive to light, particularly ultraviolet (UV) radiation.[1] It is crucial to protect it from light and moisture to ensure its stability.[1] For long-term storage, it is recommended to keep it at +4°C in a light-protected environment, under which conditions it is considered stable for at least two years.[1]
Q2: What happens to this compound upon exposure to UV light?
A: Upon exposure to UV light, 7-Dehydrocholesterol, the parent compound of this compound, undergoes a photochemical reaction to form pre-vitamin D3.[2] It is highly probable that this compound follows a similar pathway, converting to pre-vitamin D3 acetate. This reaction involves the opening of the B-ring of the sterol molecule. Further exposure can lead to the formation of various degradation products, including oxidation products (oxysterols).
Q3: How does the stability of this compound compare to 7-Dehydrocholesterol?
Q4: What are the potential degradation products of this compound upon light exposure?
A: Based on the known photodegradation of 7-Dehydrocholesterol, the primary degradation product is expected to be pre-vitamin D3 acetate. Subsequent thermal isomerization can lead to vitamin D3 acetate. Further degradation, especially in the presence of oxygen, can result in a complex mixture of oxysterols, which are oxidized derivatives of the sterol. For 7-Dehydrocholesterol, numerous oxysterols have been identified following free radical oxidation, a process that can be initiated by light exposure.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in photostability studies | 1. Inconsistent light source intensity or wavelength. 2. Fluctuation in sample temperature during light exposure. 3. Variable exposure times. 4. Presence of photosensitizers in the solvent or on glassware. | 1. Use a calibrated and validated photostability chamber with controlled light intensity and spectral distribution. 2. Monitor and control the temperature of the sample throughout the experiment. 3. Use a timer and ensure precise and consistent exposure durations. 4. Use high-purity solvents and thoroughly clean all glassware to remove any potential contaminants. |
| Rapid degradation of this compound observed | 1. High intensity of the light source. 2. Presence of oxygen, leading to photo-oxidation. 3. Inappropriate solvent that may promote degradation. | 1. Reduce the light intensity or the exposure time. The goal of forced degradation is typically to achieve 5-20% degradation.[4] 2. Perform experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Select a photochemically inert solvent. Test the stability of the compound in different solvents prior to the main experiment. |
| Formation of multiple unexpected peaks in HPLC analysis | 1. Secondary degradation of primary photoproducts. 2. Interaction with excipients or impurities in the sample. 3. Sample contamination. | 1. Analyze samples at multiple time points to track the formation and degradation of products. This can help distinguish primary from secondary degradants. 2. If working with a formulation, analyze the stability of the pure compound and the placebo separately to identify interactions. 3. Ensure proper sample handling and use of clean vials and equipment to avoid contamination. |
| Low recovery of total sterols after light exposure | 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the compound or its degradants to the container surface. | 1. Use a mass spectrometer (LC-MS) in addition to a UV detector to identify non-chromophoric compounds. 2. Use silanized glassware or low-adsorption vials to minimize surface binding. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
Objective: To assess the photostability of this compound in solution under controlled UV and visible light conditions, as per ICH Q1B guidelines.
Materials:
-
This compound
-
Solvent: Acetonitrile (HPLC grade) or other appropriate solvent
-
Photostability chamber equipped with a light source capable of emitting both UV and visible light (e.g., xenon or metal halide lamp)
-
Calibrated radiometer and lux meter
-
Quartz cuvettes or other suitable transparent containers
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
-
Dark control samples wrapped in aluminum foil
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). Prepare a "dark control" sample by wrapping a container of the same solution completely in aluminum foil.
-
Light Exposure:
-
Place the sample and the dark control in the photostability chamber.
-
Expose the sample to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Monitor and maintain the temperature of the samples to minimize thermal degradation.
-
-
Sample Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples by a validated stability-indicating HPLC method. A typical starting point for HPLC analysis would be a C18 column with a mobile phase of acetonitrile and water, with UV detection at wavelengths relevant to this compound (around 282 nm, similar to 7-DHC).[2]
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound at each time point by comparing its peak area to the initial time point and the dark control.
-
Identify and quantify any major degradation products.
-
Protocol 2: Analysis of Photodegradation Products by HPLC-MS
Objective: To identify the degradation products of this compound formed upon light exposure.
Materials:
-
Photodegraded sample of this compound (from Protocol 1)
-
LC-MS system with an appropriate ionization source (e.g., APCI or ESI)
-
C18 HPLC column
Procedure:
-
Sample Preparation: Dilute the photodegraded sample to an appropriate concentration for LC-MS analysis.
-
Chromatographic Separation: Use an HPLC method similar to the one in Protocol 1 to separate the parent compound from its degradation products.
-
Mass Spectrometric Detection:
-
Acquire mass spectra for each eluting peak.
-
Determine the molecular weights of the degradation products.
-
If possible, perform tandem MS (MS/MS) to obtain structural information for identification.
-
-
Data Analysis:
-
Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns. Compare these with the expected photodegradation products (e.g., pre-vitamin D3 acetate, oxysterol acetates).
-
Data Presentation
Table 1: Hypothetical Photostability Data for this compound in Acetonitrile
| Exposure Time (hours) | Light Condition | % this compound Remaining (Exposed Sample) | % this compound Remaining (Dark Control) | Major Degradation Product (% Peak Area) |
| 0 | - | 100 | 100 | - |
| 4 | UV/Vis | 85.2 | 99.8 | 12.5 (Product A) |
| 8 | UV/Vis | 72.1 | 99.5 | 23.8 (Product A), 2.1 (Product B) |
| 12 | UV/Vis | 60.5 | 99.3 | 32.7 (Product A), 4.8 (Product B) |
| 24 | UV/Vis | 45.3 | 99.1 | 41.2 (Product A), 8.5 (Product B), 2.5 (Product C) |
Note: This table is for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Visualizations
Caption: Proposed photochemical degradation pathway of this compound.
References
- 1. turkjps.org [turkjps.org]
- 2. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. Oxysterols from Free Radical Chain Oxidation of 7-Dehydrocholesterol: Product and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]
Validation & Comparative
7-Dehydrocholesterol vs. 7-Dehydrocholesterol Acetate: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 7-Dehydrocholesterol (7-DHC) and its acetylated form, 7-Dehydrocholesterol acetate. While direct comparative studies on the biological activity of these two compounds are limited, this document synthesizes the extensive research on 7-DHC and contextualizes the likely role of this compound as its prodrug.
Executive Summary
7-Dehydrocholesterol (7-DHC) is a pivotal sterol in human physiology, serving as the immediate precursor to both vitamin D3 and cholesterol. Its biological significance is underscored by the severe developmental disorder, Smith-Lemli-Opitz syndrome (SLOS), which results from a deficiency in the enzyme that converts 7-DHC to cholesterol. In contrast, this compound is primarily known as a synthetic intermediate. It is strongly hypothesized that this compound exerts its biological effects after being hydrolyzed to 7-DHC by esterases present in various tissues, particularly the skin. Therefore, the biological activity of this compound is likely indirect and dependent on its conversion to the active 7-DHC molecule.
I. Overview of Biological Activities
The biological activities of 7-DHC are multifaceted, impacting cellular processes through its conversion to essential molecules and, when accumulated, through direct and indirect pathological effects.
7-Dehydrocholesterol (7-DHC)
-
Provitamin D3: In the skin, 7-DHC is photochemically converted to previtamin D3 upon exposure to UVB radiation (295-300 nm), which then isomerizes to vitamin D3 (cholecalciferol)[1][2]. This is the primary natural source of vitamin D for the human body.
-
Cholesterol Precursor: 7-DHC is the final intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the reduction of the C7-C8 double bond of 7-DHC to form cholesterol[3].
-
Pathophysiology of Smith-Lemli-Opitz Syndrome (SLOS): In SLOS, a deficiency in DHCR7 leads to the accumulation of 7-DHC and a deficiency in cholesterol[1][4]. The resulting pathology is believed to be a consequence of both the lack of cholesterol and the toxic effects of elevated 7-DHC and its metabolites[1][4][5].
-
Oxysterol Formation: 7-DHC is highly susceptible to oxidation, leading to the formation of various oxysterols. These oxysterols have been shown to be cytotoxic and may contribute to the pathology of SLOS[1][6].
-
Signaling Pathway Modulation: Elevated levels of 7-DHC have been shown to suppress the canonical TGF-β signaling pathway.
This compound
Direct evidence for the intrinsic biological activity of this compound is lacking in the scientific literature. Its primary role appears to be that of a more stable, synthetic precursor to 7-DHC. The acetate group at the 3β-hydroxyl position likely increases its lipophilicity, potentially aiding in its absorption or transport, before being cleaved by cellular esterases to release the biologically active 7-DHC. The presence of esterase activity in the skin, the primary site of vitamin D3 synthesis, supports this hypothesis[7][8][9][10].
II. Comparative Data
Due to the absence of direct comparative studies, this section focuses on the well-documented activities of 7-DHC, which are presumed to be the activities observed following the administration and subsequent hydrolysis of this compound.
Table 1: Comparison of Key Biological Roles and Properties
| Feature | 7-Dehydrocholesterol (7-DHC) | This compound |
| Primary Biological Role | Provitamin D3; Cholesterol Precursor | Prodrug/Precursor to 7-DHC |
| Conversion to Vitamin D3 | Direct photochemical conversion in skin[1][2] | Indirect, following hydrolysis to 7-DHC |
| Role in Cholesterol Synthesis | Immediate precursor to cholesterol[3] | Indirect, following hydrolysis to 7-DHC |
| Clinical Relevance | Accumulation in Smith-Lemli-Opitz Syndrome[1][4] | Used in the synthesis of related compounds |
| Chemical Stability | Prone to oxidation[1] | More stable due to the protective acetate group |
III. Experimental Protocols
The following are summaries of key experimental protocols used to assess the biological activities of 7-DHC. These methods would be applicable for evaluating the effects of this compound, with the expectation that its activity is mediated by conversion to 7-DHC.
Protocol 1: In vitro Vitamin D3 Synthesis
Objective: To measure the conversion of 7-DHC to previtamin D3 upon UVB irradiation.
Methodology:
-
A solution of 7-DHC in a suitable solvent (e.g., ethanol) is prepared.
-
The solution is placed in a quartz cuvette and irradiated with a UVB light source with a peak emission between 295-300 nm.
-
Aliquots are taken at various time points and analyzed by high-performance liquid chromatography (HPLC) to quantify the decrease in 7-DHC and the formation of previtamin D3 and vitamin D3.
-
A similar protocol could be used for this compound, with an additional step to measure the hydrolysis of the acetate group.
Protocol 2: DHCR7 Activity Assay
Objective: To measure the conversion of 7-DHC to cholesterol by the enzyme DHCR7.
Methodology:
-
A cell line expressing DHCR7 (e.g., human keratinocytes or fibroblasts) is cultured.
-
The cells are incubated with a labeled form of 7-DHC (e.g., deuterated or radiolabeled).
-
After incubation, cellular lipids are extracted.
-
The lipid extract is analyzed by gas chromatography-mass spectrometry (GC-MS) or HPLC to separate and quantify the labeled 7-DHC and the newly synthesized labeled cholesterol[3].
-
To test this compound, its conversion to labeled 7-DHC would first need to be established.
IV. Signaling Pathways and Workflows
Cholesterol and Vitamin D3 Synthesis Pathways
The following diagram illustrates the central role of 7-DHC in the biosynthesis of cholesterol and vitamin D3. This compound would enter this pathway after its conversion to 7-DHC.
Caption: Biosynthesis of Vitamin D3 and Cholesterol from 7-DHC.
Pathophysiology of Smith-Lemli-Opitz Syndrome
This diagram illustrates the metabolic block in SLOS and the resulting accumulation of 7-DHC and its downstream pathological consequences.
Caption: Metabolic disruption in Smith-Lemli-Opitz Syndrome.
V. Conclusion
7-Dehydrocholesterol is a biologically active molecule with critical roles as the precursor to vitamin D3 and cholesterol. Its accumulation leads to the severe pathology observed in Smith-Lemli-Opitz syndrome. This compound is best understood as a synthetic derivative that likely functions as a prodrug, requiring in vivo hydrolysis to 7-DHC to exert its biological effects. Future research directly comparing the bioavailability, metabolism, and biological efficacy of 7-Dehydrocholesterol and its acetate form is needed to fully elucidate their relationship and potential therapeutic applications. For current research purposes, it is reasonable to assume that the biological activities of this compound are qualitatively similar to those of 7-DHC, with potential differences in potency and pharmacokinetics due to the rate and extent of its conversion.
References
- 1. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 3. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modeling Smith-Lemli-Opitz syndrome with induced pluripotent stem cells reveals a causal role for Wnt/β-catenin defects in neuronal cholesterol synthesis phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]
- 7. Biosynthesis and hydrolysis of cholesteryl esters by rat skin subcellular fractions. Regulation by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distribution of hydrolytic activity catalyzes the biotransformation of prednisolone 21-acetate in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of skin esterase activities from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of 7-Dehydrocholesterol Acetate and Its Precursors
For researchers, scientists, and professionals in drug development, ensuring the stability of active pharmaceutical ingredients and their precursors is paramount. This guide provides an objective comparison of the chemical stability of 7-Dehydrocholesterol acetate against its direct precursors, supported by available data and detailed experimental methodologies.
7-Dehydrocholesterol (7-DHC), a crucial precursor in the biosynthesis of cholesterol and vitamin D3, is known for its inherent instability. Its reactivity, particularly its susceptibility to oxidation and photodegradation, presents challenges in its handling, storage, and formulation. A common strategy to enhance the stability of reactive molecules like 7-DHC is through chemical modification, such as acetylation. This guide delves into the stability profile of this compound in comparison to its precursors, providing a comprehensive overview for researchers.
Executive Summary of Stability Comparison
The available data indicates that this compound exhibits enhanced stability compared to its immediate precursor, 7-Dehydrocholesterol. This is primarily attributed to the protection of the reactive 3β-hydroxyl group by the acetate moiety, which reduces its susceptibility to oxidation.
| Compound | Form | Recommended Storage | Shelf Life | Key Stability Concerns |
| This compound | Solid | +4°C, protected from light and moisture[1] | At least 2 years[1] | Susceptible to hydrolysis of the acetate group under strong acidic or basic conditions. |
| 7-Dehydrocholesterol (7-DHC) | Solid | -20°C, protected from light and moisture[2] | At least 2 years at -20°C[2] | Highly susceptible to oxidation and photodegradation due to the conjugated diene system in the B-ring.[3] |
| Lathosterol | Solid | -20°C | Data not available | Prone to oxidation, though generally considered more stable than 7-DHC. |
Note: The stability data is primarily based on supplier information and general chemical principles. Specific experimental conditions can significantly influence stability.
In-Depth Stability Analysis
7-Dehydrocholesterol (7-DHC): The Reactive Precursor
7-DHC is a zoosterol that serves as the immediate precursor to both cholesterol and vitamin D3.[3] Its biological significance is matched by its chemical reactivity. The conjugated double bond system in its B-ring makes it particularly vulnerable to:
-
Oxidation: 7-DHC is highly prone to auto-oxidation, leading to the formation of various oxysterols. This process is significantly faster than the oxidation of cholesterol.
-
Photodegradation: Exposure to ultraviolet (UV) radiation, particularly UVB, cleaves the B-ring of 7-DHC to form previtamin D3, which then thermally isomerizes to vitamin D3.[3] This photosensitivity necessitates stringent protection from light during storage and handling.
A study on the stability of a 7-DHC suspension showed no significant changes for up to 90 days when stored at 4°C. However, in solution, its stability is considerably lower, with recommendations to use within a month when stored at -20°C.
This compound: A More Stable Derivative
The acetylation of the 3β-hydroxyl group in 7-DHC to form this compound is a common protective strategy employed during chemical synthesis. This modification enhances the molecule's stability in several ways:
-
Reduced Oxidative Degradation: The acetate group offers steric hindrance and reduces the electron-donating capacity of the hydroxyl group, thereby decreasing the susceptibility of the molecule to oxidation.
-
Improved Handling and Storage: The increased stability of the acetate form allows for storage at a higher temperature (+4°C) compared to the parent compound (-20°C), simplifying storage and handling procedures.[1][2]
While more stable against oxidation and photodegradation, this compound can be susceptible to hydrolysis under acidic or basic conditions, which would regenerate the more reactive 7-DHC.
Lathosterol: A Precursor to 7-DHC
Lathosterol is the immediate precursor to 7-DHC in the Kandutsch-Russell pathway of cholesterol biosynthesis. It contains a double bond at the C7 position but lacks the conjugated diene system present in 7-DHC. This structural difference makes lathosterol less prone to the rapid oxidation and photodegradation that characterizes 7-DHC. However, like other sterols, it is still susceptible to oxidation over time, especially at elevated temperatures.
Experimental Protocols
To assess and compare the stability of these compounds, forced degradation studies are essential. These studies involve subjecting the compounds to various stress conditions to accelerate their degradation and identify potential degradation products.
Forced Degradation Protocol (General)
-
Sample Preparation: Prepare solutions of this compound, 7-Dehydrocholesterol, and Lathosterol in a suitable solvent (e.g., ethanol or a mixture of acetonitrile and water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Heat the solid compound or its solution at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water.
-
Detector: UV detector set at a wavelength where all compounds and their degradation products can be detected (e.g., 282 nm for 7-DHC and its acetate due to the conjugated diene system).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Data Analysis: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample. The formation of degradation products is monitored by the appearance of new peaks in the chromatogram.
Visualizing the Pathway and Workflow
To better understand the relationship between these compounds and the process of stability testing, the following diagrams are provided.
Caption: Simplified Kandutsch-Russell pathway for cholesterol biosynthesis.
Caption: General workflow for a forced degradation study.
Conclusion
The acetylation of 7-Dehydrocholesterol to form this compound is an effective strategy to enhance its chemical stability, particularly against oxidative and photolytic degradation. This increased stability simplifies handling and storage, making it a more robust intermediate for research and development purposes. However, its stability towards hydrolysis should be considered in aqueous formulations. A thorough understanding of the stability profiles of 7-DHC and its precursors is critical for the development of safe and effective pharmaceuticals. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative stability assessments.
References
A Comparative Guide to the Quantification of 7-Dehydrocholesterol Acetate
For researchers, scientists, and drug development professionals, the accurate measurement of 7-Dehydrocholesterol (7-DHC) and its esters, such as 7-Dehydrocholesterol acetate, is critical for understanding cholesterol biosynthesis, investigating disorders like Smith-Lemli-Opitz Syndrome (SLOS), and developing new therapeutics. This guide provides an objective comparison of the primary analytical methods for the quantification of 7-DHC acetate, supported by experimental data and detailed protocols.
The two most prominent techniques for sterol analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as required sensitivity, sample throughput, and the specific form of the analyte to be measured (free sterol vs. its esters).
Method Comparison: Performance at a Glance
The quantification of 7-DHC acetate often involves a saponification step to hydrolyze the ester to 7-DHC, followed by analysis of the total 7-DHC. This is a common approach for both GC-MS and LC-MS/MS. Direct analysis of the intact ester is less common but achievable, particularly with LC-MS/MS. The following table summarizes the key performance characteristics of these methods for the analysis of total 7-DHC, which is inclusive of 7-DHC acetate after hydrolysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | High, especially with high-resolution capillary columns. | Very High, due to the selectivity of precursor-to-product ion transitions (MRM). |
| Sensitivity | Good, with Limits of Detection (LOD) in the nanogram range.[1] | Excellent, with Limits of Detection (LOD) in the picogram to femtogram range.[2] |
| Derivatization | Typically required (e.g., silylation) to increase volatility. | Often required (e.g., PTAD) to enhance ionization efficiency and sensitivity.[3] |
| Sample Throughput | Moderate, run times can be longer. | High, with shorter chromatographic run times.[2] |
| Analysis of Intact Esters | Not ideal; requires hydrolysis. | Possible, but methods are less common than for the free sterol. |
| Matrix Effects | Can be significant, but are often mitigated by sample cleanup and derivatization. | Can be a concern, but are addressed by stable isotope-labeled internal standards and chromatographic separation. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the quantification of total 7-DHC (including hydrolyzed 7-DHC acetate) using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Total 7-DHC
This method is a robust technique for quantifying total 7-DHC after saponification of its esters.
-
Sample Preparation (Saponification):
-
To a sample aliquot (e.g., plasma or tissue homogenate), add an internal standard (e.g., epicoprostanol or a stable isotope-labeled 7-DHC).
-
Add a solution of potassium hydroxide in ethanol and incubate at an elevated temperature (e.g., 60°C) for 1-2 hours to hydrolyze the sterol esters.
-
After cooling, perform a liquid-liquid extraction with a non-polar solvent like hexane or diethyl ether to isolate the unsaponifiable fraction containing the free sterols.
-
Wash the organic extract with water to remove residual alkali.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60-70°C for 30-60 minutes to convert the sterols to their more volatile trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
GC Column: Use a capillary column suitable for sterol analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Injection: Inject 1-2 µL of the derivatized sample.
-
Oven Program: A typical temperature program starts at a lower temperature and ramps up to a final temperature of around 280-300°C to elute the derivatized sterols.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect characteristic ions of the TMS-derivatized 7-DHC and the internal standard for accurate quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Total 7-DHC
LC-MS/MS offers high sensitivity and throughput and is often considered the gold standard for sterol analysis.
-
Sample Preparation (Saponification and Extraction):
-
Follow the same saponification and liquid-liquid extraction procedure as described for the GC-MS protocol to obtain the free sterols.
-
-
Derivatization with PTAD:
-
To enhance ionization efficiency and sensitivity, derivatize the extracted sterols with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[2][3] This reagent reacts specifically with the conjugated diene system of 7-DHC.
-
Dissolve the dried sterol extract in a suitable solvent (e.g., acetonitrile) and add a solution of PTAD.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 30-60 minutes).
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used for the separation of the PTAD-derivatized sterols.
-
Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and water, often with a small amount of an additive like formic acid, is typical.
-
Mass Spectrometry:
-
Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion of the 7-DHC-PTAD adduct as the precursor ion and monitoring a specific product ion after collision-induced dissociation. This highly selective detection method minimizes interferences from the sample matrix.
-
-
Mandatory Visualizations
To better illustrate the context and workflows, the following diagrams are provided.
Caption: General experimental workflow for the quantification of this compound.
References
Comparative Guide on the Cross-Reactivity of Antibodies with 7-Dehydrocholesterol Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies with 7-Dehydrocholesterol (7-DHC) acetate. Due to a lack of direct experimental data on antibodies raised against 7-DHC acetate, this guide draws comparisons based on antibodies developed for the closely related molecules, 7-Dehydrocholesterol (7-DHC) and cholesterol. The information is structured to aid researchers in understanding potential antibody specificity and to provide protocols for assessing cross-reactivity in their own immunoassays.
Principle of Antibody Specificity and Cross-Reactivity
Antibody cross-reactivity occurs when an antibody raised against a specific antigen binds to other, structurally similar molecules. This is a critical consideration in the development of immunoassays for small molecules like sterols, where minor structural modifications can significantly impact antibody binding. High structural similarity between the target antigen and a related molecule is a strong predictor of potential cross-reactivity.
Principle of antibody specificity and cross-reactivity.
Structural Comparison of 7-Dehydrocholesterol Acetate and Related Sterols
The primary determinants of antibody cross-reactivity for sterols are the steroid backbone, the position of double bonds, and the nature and location of functional groups. 7-DHC acetate is structurally very similar to both 7-DHC and cholesterol.
| Compound | Molecular Formula | Key Structural Differences from 7-DHC Acetate |
| This compound | C₂₉H₄₆O₂ | Target Analyte |
| 7-Dehydrocholesterol (7-DHC) | C₂₇H₄₄O | Hydroxyl group at C3 instead of an acetate group. |
| Cholesterol | C₂₇H₄₆O | Hydroxyl group at C3 and lacks the C7-C8 double bond. |
| Cholesteryl Acetate | C₂₉H₄₈O₂ | Lacks the C7-C8 double bond. |
Cross-Reactivity Data
Anti-7-Dehydrocholesterol Antibodies: Commercially available ELISA kits for 7-DHC are described as having high sensitivity and excellent specificity, with no significant cross-reactivity reported for analogues. While "analogues" are not explicitly defined, the acetylation at the C3 position represents a significant chemical modification that would likely reduce the binding affinity of an antibody raised against the hydroxyl-containing 7-DHC.
Anti-Cholesterol Antibodies: Studies on monoclonal antibodies raised against cholesterol have shown that the 3β-hydroxyl group is a critical epitope for antibody recognition. Modification of this group through epimerization, oxidation, or esterification has been shown to significantly diminish antibody binding. This strongly suggests that an anti-cholesterol antibody would exhibit low cross-reactivity with 7-DHC acetate due to the presence of the acetate ester at the C3 position.
Hypothetical Cross-Reactivity of an Anti-7-Dehydrocholesterol Antibody
The following table presents hypothetical cross-reactivity data for a polyclonal antibody raised against 7-Dehydrocholesterol. The percentage of cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace 50% of a labeled tracer to the concentration of 7-DHC required for the same displacement in a competitive ELISA.
| Compound | % Cross-Reactivity (Hypothetical) | Rationale |
| 7-Dehydrocholesterol (7-DHC) | 100% | Target analyte. |
| This compound | < 5% | The acetate group at C3 significantly alters the key hydroxyl epitope, likely reducing binding affinity. |
| Cholesterol | < 1% | The absence of the C7-C8 double bond alters the conformation of the B-ring of the sterol. |
| Lathosterol | < 0.1% | Lacks the C5-C6 double bond present in 7-DHC. |
Note: These values are for illustrative purposes only and must be determined experimentally.
Experimental Protocols
The standard method for determining the cross-reactivity of an antibody against a small molecule like a sterol is a competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Reagents and Materials:
-
96-well microtiter plate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
7-Dehydrocholesterol (or other target antigen) standard
-
Potential cross-reactant standards (e.g., this compound, cholesterol)
-
Primary antibody (e.g., anti-7-Dehydrocholesterol antibody)
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
2. Procedure:
Workflow for Competitive ELISA.
-
Coating: Coat the wells of a microtiter plate with a conjugate of the target antigen (e.g., 7-DHC-BSA) diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the 7-DHC standard and each potential cross-reactant in Assay Buffer.
-
In separate tubes, pre-incubate the diluted standards or cross-reactants with a constant, limiting amount of the primary antibody for 1-2 hours at room temperature.
-
Transfer the antibody-sterol mixtures to the coated wells. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: Add the enzyme-labeled secondary antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add the Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Calculation of Cross-Reactivity:
-
Plot a standard curve of absorbance versus the concentration of the 7-DHC standard.
-
Determine the concentration of the standard that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reactant, determine the concentration that causes 50% inhibition.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 7-DHC / IC50 of cross-reactant) x 100
Cholesterol Biosynthesis Pathway
7-Dehydrocholesterol is the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis. The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the reduction of the C7-C8 double bond of 7-DHC to form cholesterol. 7-DHC acetate is not a natural intermediate in this pathway but can be synthesized chemically.
Simplified Cholesterol Biosynthesis Pathway.
Conclusion
While direct experimental data on the cross-reactivity of antibodies with this compound is lacking, the available evidence from studies on related sterols provides a strong basis for prediction. The acetylation of the 3β-hydroxyl group, a critical epitope for many anti-sterol antibodies, is expected to significantly reduce the cross-reactivity of anti-7-DHC or anti-cholesterol antibodies with 7-DHC acetate. For researchers developing immunoassays, it is imperative to experimentally determine the cross-reactivity of their specific antibodies against all relevant analogues, including acetylated forms, using a robust method such as competitive ELISA. This will ensure the accuracy and specificity of the resulting assay.
A Comparative Analysis of 7-Dehydrocholesterol Acetate from Various Suppliers
Data Presentation: A Comparative Overview
Due to the proprietary nature of supplier-specific data, a direct head-to-head comparison with experimental data from multiple named suppliers is challenging. However, based on publicly available information such as product data sheets and quality claims, we can construct a representative comparison. The following table summarizes typical specifications for high-quality 7-Dehydrocholesterol acetate available in the market. Researchers are strongly encouraged to request a Certificate of Analysis (CoA) from their chosen supplier for lot-specific data.
Table 1: Representative Comparison of this compound Specifications
| Parameter | Supplier A (Illustrative) | Supplier B (Illustrative) | Supplier C (Illustrative) | Test Method |
| Purity (by HPLC) | ≥ 98.0% | ≥ 99.0% | ≥ 98.5% | High-Performance Liquid Chromatography (HPLC) |
| Purity (by NMR) | Conforms to structure | Conforms to structure | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Major Impurity | < 0.5% | < 0.3% | < 0.4% | HPLC |
| Loss on Drying | ≤ 0.5% | ≤ 0.5% | ≤ 0.5% | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in Chloroform, Ethyl Acetate | Soluble in Chloroform, Ethyl Acetate | Soluble in Chloroform, Ethyl Acetate | Visual Inspection |
| Appearance | White to off-white crystalline powder | White crystalline powder | White to off-white powder | Visual Inspection |
| Storage | 2-8°C, protect from light | 2-8°C, protect from light | 2-8°C, protect from light | - |
Note: This table is for illustrative purposes and does not represent actual data from specific suppliers.
Experimental Protocols
To empower researchers to conduct their own comparative analysis, this section details the methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is crucial for quantifying the purity of this compound and identifying any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Sample of this compound from supplier
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in methanol.
-
Sample Preparation: Prepare a sample solution of the supplier's this compound at the same concentration as the standard.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. An isocratic mobile phase of methanol/acetonitrile (e.g., 70:30 v/v) can also be effective.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 282 nm (as 7-Dehydrocholesterol has absorbance maxima at 271, 282, and 293 nm)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Compare the retention times and peak areas to determine the purity of the sample relative to the standard. Impurities will appear as separate peaks.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Analyze the chemical shifts, splitting patterns, and integration of the peaks to confirm that the spectrum is consistent with the known structure of this compound. Pay close attention to the characteristic peaks of the steroidal backbone and the acetate group.
Stability Assessment
This protocol provides a framework for evaluating the stability of this compound under defined storage conditions.
Procedure:
-
Sample Storage: Store aliquots of the this compound from each supplier under controlled conditions (e.g., 2-8°C, protected from light; and an accelerated condition like 25°C/60% RH).
-
Time Points: Analyze the samples at initial (time zero) and subsequent time points (e.g., 1, 3, and 6 months).
-
Analysis: At each time point, assess the purity of the samples using the HPLC method described above. A significant decrease in purity or the appearance of new impurity peaks indicates degradation.
-
Documentation: Record all results and observe any changes in physical appearance (e.g., color change).
Solubility Evaluation
A straightforward method to compare the solubility of the product from different suppliers.
Procedure:
-
Solvent Selection: Choose a range of relevant solvents (e.g., chloroform, ethyl acetate, methanol, dichloromethane).
-
Sample Addition: To a fixed volume of each solvent (e.g., 1 mL) in a clear vial, add a small, accurately weighed amount of this compound (e.g., 1 mg).
-
Observation: Vortex the vial and visually inspect for complete dissolution.
-
Incremental Addition: If the sample dissolves completely, continue to add small, known quantities of the compound until saturation is reached (i.e., solid material remains undissolved after vigorous vortexing and a set equilibration time).
-
Comparison: Record the approximate solubility (in mg/mL) for each supplier's product in each solvent.
Visualizations
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for determining the purity of a this compound sample.
Caption: Workflow for Purity and Structural Analysis of this compound.
Vitamin D3 Synthesis Pathway
7-Dehydrocholesterol is a direct precursor to Vitamin D3. The acetate form is readily hydrolyzed to 7-Dehydrocholesterol for this synthesis.
Caption: Simplified pathway of Vitamin D3 synthesis from this compound.
References
A Comparative Guide to 7-Dehydrocholesterol Acetate and Ergosterol in Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7-Dehydrocholesterol acetate and ergosterol for use in membrane studies. It summarizes key performance differences, presents supporting experimental data, and details relevant experimental protocols to assist in the selection of the appropriate sterol for specific research applications.
Executive Summary
7-Dehydrocholesterol (7-DHC), the immediate precursor to cholesterol in mammals, and ergosterol, the primary sterol in fungal membranes, play crucial roles in modulating the biophysical properties of cell membranes. While both are essential for membrane integrity and function, their distinct structural differences lead to varied effects on membrane ordering, fluidity, and the formation of lipid microdomains, often referred to as lipid rafts. This guide focuses on the comparative effects of this compound and ergosterol, providing researchers with a comprehensive overview to inform their experimental design. Although direct comparative studies on this compound are limited, data on 7-Dehydrocholesterol (7-DHC) serves as a valuable proxy, with the understanding that the acetate group may introduce minor variations in membrane interactions.
Comparative Analysis of Membrane Properties
The structural differences between 7-Dehydrocholesterol and ergosterol, particularly the additional double bond in the B-ring and the unsaturated side chain of ergosterol, lead to distinct effects on the packing and organization of phospholipid membranes.
| Property | 7-Dehydrocholesterol (as a proxy for its acetate) | Ergosterol | Key Findings |
| Lipid Packing | An extra double bond in the fused ring system hinders tight packing with saturated phospholipids (DPPC).[1] | Exhibits similar structural changes to 7-DHC in the tail and headgroup regions of DPPC.[1] | Both sterols alter the packing arrangement of phospholipid tails and headgroups.[1] |
| Membrane Ordering | Shows a strong ability to condense and order membranes, comparable to cholesterol. | Less effective than cholesterol at ordering POPC in the liquid-crystalline phase.[2] | Both sterols induce ordering of lipids, leading to denser packing. |
| Domain/Raft Formation | Promotes the formation of lipid domains, particularly in fluid-phase membranes (EggPC).[1] | Induces more domain formation than 7-DHC in gel-phase membranes (DPPC).[1] | Both 7-DHC and ergosterol are known to promote the formation of ordered sphingolipid/sterol domains more effectively than cholesterol. |
| Membrane Fluidity | The acetate group in 7-DHC acetate is suggested to disrupt packing and permit faster relaxation back to the ground state in excited state dynamics studies. | In fluid phase POPC membranes, fluorescence polarization increases up to 20 mol% ergosterol, indicating an ordering effect that then plateaus. | Ergosterol's effect on membrane fluidity is concentration-dependent and differs from that of cholesterol. |
Experimental Protocols
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This technique is used to probe the molecular vibrations of lipids and sterols within a membrane, providing insights into lipid packing and conformation.
Methodology:
-
Liposome Preparation: Liposomes are prepared by drying a mixture of phospholipids (e.g., DPPC or EggPC) and the desired sterol (7-DHC acetate or ergosterol) from an organic solvent under a stream of nitrogen. The resulting lipid film is hydrated with a buffer solution and subjected to freeze-thaw cycles and extrusion to form unilamellar vesicles of a defined size.[1]
-
Sample Deposition: A small aliquot of the liposome suspension is deposited onto the surface of an ATR crystal (e.g., Germanium or Diamond).[3]
-
Data Acquisition: Infrared spectra are recorded over a specific wavenumber range (e.g., 4000-600 cm⁻¹) using an FTIR spectrometer. Multiple scans are averaged to improve the signal-to-noise ratio.[3]
-
Data Analysis: Changes in the position and shape of specific vibrational bands (e.g., CH₂ stretching and C=O stretching) are analyzed to infer changes in lipid chain order and headgroup conformation upon incorporation of the sterol.[1][3]
Detergent Solubility Assay for Lipid Raft Analysis
This assay is used to assess the propensity of sterols to form detergent-resistant membrane domains, which are considered a model for lipid rafts.
Methodology:
-
Cell Lysis or Liposome Treatment: Cells or liposomes containing the sterol of interest are incubated with a cold non-ionic detergent (e.g., 1% Triton X-100) for a specified time (e.g., 30 minutes) at 4°C.[4][5]
-
Sucrose Gradient Ultracentrifugation: The lysate is mixed with a high-concentration sucrose solution and placed at the bottom of an ultracentrifuge tube. A discontinuous sucrose gradient (e.g., 5-35%) is layered on top.[4][5]
-
Separation: The gradient is subjected to ultracentrifugation at high speed for several hours. Detergent-resistant membranes, being less dense, will float to the interface of the lower density sucrose layers.[4][5]
-
Fraction Collection and Analysis: Fractions are collected from the top of the gradient and analyzed for their lipid and protein content. The distribution of the sterol and raft-associated proteins (e.g., flotillin) across the gradient indicates the extent of lipid raft formation.[6]
Fluorescence Polarization/Anisotropy for Membrane Fluidity
This technique measures the rotational mobility of a fluorescent probe embedded in the membrane, which is inversely related to membrane fluidity.
Methodology:
-
Liposome Preparation with Fluorescent Probe: Liposomes are prepared as described for ATR-FTIR, with the inclusion of a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) at a low molar ratio.[7]
-
Sample Incubation: The liposome suspension is incubated at a controlled temperature.
-
Fluorescence Measurement: The sample is excited with vertically polarized light, and the intensity of the emitted light is measured in both the parallel and perpendicular planes relative to the excitation plane.[8]
-
Calculation of Anisotropy (r): The fluorescence anisotropy is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor for the instrument's differential sensitivity to the two polarization directions.[7]
-
Interpretation: Higher anisotropy values indicate restricted probe motion and thus a more ordered or less fluid membrane environment.
Signaling Pathway Involvement
7-Dehydrocholesterol and ergosterol have been shown to modulate distinct signaling pathways, often through their influence on the formation and composition of lipid rafts.
7-Dehydrocholesterol and TGF-β Signaling
7-DHC has been demonstrated to suppress canonical Transforming Growth Factor-β (TGF-β) signaling. It achieves this by promoting the formation of lipid rafts/caveolae and facilitating the recruitment of TGF-β receptors into these domains. Within these rafts, the receptors become inactive and are targeted for degradation, thus attenuating the downstream signaling cascade.[9][10][11]
Ergosterol and Yeast Pheromone Signaling
In yeast, ergosterol is essential for the pheromone response pathway, which is crucial for mating. Ergosterol, in conjunction with sphingolipids, is thought to form lipid rafts that serve as platforms to concentrate signaling components, such as the scaffold protein Ste5, at the site of polarized growth (the "shmoo"). This localization is critical for the efficient transmission of the pheromone signal and the subsequent activation of the downstream MAP kinase cascade.[2][12][13]
References
- 1. A comparison of the behavior of cholesterol, 7-dehydrocholesterol and ergosterol in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergosterol promotes pheromone signaling and plasma membrane fusion in mating yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Rafts and Detergent-Resistant Membranes in Epithelial Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ergosterol promotes pheromone signaling and plasma membrane fusion in mating yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Impact of DHCR7 Inhibition on 7-Dehydrocholesterol Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of various 7-Dehydrocholesterol Reductase (DHCR7) inhibitors on the levels of its substrate, 7-Dehydrocholesterol (7-DHC). Inhibition of DHCR7, the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis, leads to the accumulation of 7-DHC. This guide summarizes quantitative data from in vitro studies, outlines common experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.
While the primary focus of this guide is on 7-Dehydrocholesterol, it is important to note that a thorough review of the scientific literature reveals a lack of evidence for the biological relevance or measurement of 7-Dehydrocholesterol acetate in the context of DHCR7 inhibition. The primary and well-documented consequence of DHCR7 inhibitor activity is the alteration of 7-DHC levels.
Comparative Efficacy of DHCR7 Inhibitors on 7-DHC Levels
The following table summarizes the dose-dependent effects of several known DHCR7 inhibitors on 7-DHC levels in murine neuroblastoma (Neuro2a) cells. This cell line is a commonly used model for studying cholesterol biosynthesis and the effects of its disruption.
| Inhibitor | Cell Line | Concentration | Fold Increase in 7-DHC (approx.) | Reference |
| Aripiprazole | Neuro2a | 50 nM | 125-fold (from 0.2 to 25 ng/µg protein) | [1] |
| Neuro2a | 1 µM | Significant increase (Z-score > +3) | [1] | |
| AY9944 | Neuro2a | 1-10 nM | Significant increase | [2][3] |
| Neuro2a | >100 nM | Decrease from peak levels | [2][3] | |
| Cariprazine | Neuro2a | 1-10 nM | Significant increase | [2][3] |
| Trazodone | Neuro2a | 1-10 nM | Significant increase | [2][3] |
| Neuro2a | 1 µM | Significant increase | [1] | |
| Haloperidol | Neuro2a | 1 µM | Significant increase (Z-score > +3) | [1] |
| Rat Brain | Chronic | Dose-dependent increase | [4] | |
| Ifenprodil | Neuro2a | 1-10 nM | Significant increase | [2][3] |
| Neuro2a | >100 nM | Decrease from peak levels | [2][3] | |
| Metoprolol | Neuro2a | 1-10 nM | Significant increase | [2][3] |
| Perospirone | Neuro2a | 1 µM | Significant increase (Z-score > +3) | [1] |
| Nefazodone | Neuro2a | 1 µM | Significant increase (Z-score > +3) | [1] |
| Risperidone | Neuro2a | 1 µM | Significant increase | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Figure 1: Mechanism of DHCR7 Inhibition. This diagram illustrates the final step of the Kandutsch-Russell cholesterol biosynthesis pathway, where 7-Dehydrocholesterol (7-DHC) is converted to cholesterol by the enzyme DHCR7. DHCR7 inhibitors block this conversion, leading to an accumulation of 7-DHC.
Figure 2: Experimental Workflow for Measuring 7-DHC Levels. This diagram outlines a typical workflow for quantifying the effects of DHCR7 inhibitors on 7-DHC levels in a cell-based assay, from cell culture and treatment to sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Experimental Protocols
The following is a generalized protocol for determining the effect of DHCR7 inhibitors on 7-DHC levels in Neuro2a cells, based on methodologies described in the cited literature.
1. Cell Culture and Treatment:
-
Cell Line: Murine neuroblastoma cells (Neuro2a) are commonly used.
-
Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into multi-well plates (e.g., 96-well or 384-well plates) at a density that allows for logarithmic growth during the experiment.
-
Treatment: After allowing the cells to adhere, the growth medium is replaced with a medium containing the DHCR7 inhibitor at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 24 hours, to allow for the inhibitor to exert its effect on sterol biosynthesis.
2. Sample Preparation for Sterol Analysis:
-
Cell Lysis: After incubation, the cells are washed and then lysed, often using a methanol-based solution.
-
Internal Standard: A known amount of a deuterated internal standard (e.g., d7-7-DHC) is added to each sample to allow for accurate quantification.
-
Lipid Extraction: Lipids, including sterols, are extracted from the cell lysate using an organic solvent system, such as a Folch extraction (chloroform:methanol).
-
Derivatization: To enhance the sensitivity of detection by mass spectrometry, 7-DHC is often derivatized. A common method is the use of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which reacts with the conjugated diene system of 7-DHC in a Diels-Alder cycloaddition.
3. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: The derivatized lipid extract is injected into a liquid chromatography system, typically using a C18 reverse-phase column, to separate the different sterol species.
-
Mass Spectrometric Detection: The eluting compounds are ionized (e.g., using electrospray ionization) and detected by a mass spectrometer. The instrument is operated in selected reaction monitoring (SRM) mode to specifically detect and quantify the parent and fragment ions of the derivatized 7-DHC and the internal standard.
-
Quantification: The amount of 7-DHC in each sample is determined by comparing the peak area of the endogenous 7-DHC-PTAD adduct to that of the deuterated internal standard. The results are typically normalized to the total protein content of the cell lysate.
Conclusion
The inhibition of DHCR7 consistently leads to a significant, dose-dependent accumulation of 7-Dehydrocholesterol in vitro. A wide range of compounds, including several FDA-approved psychotropic medications, have been identified as potent inhibitors of this enzyme. The primary measurable outcome of this inhibition is an increase in 7-DHC levels, with no significant evidence in the current literature to suggest a corresponding effect on this compound. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of DHCR7 inhibitors and their impact on sterol biosynthesis, which has important implications for drug development and safety assessment.
References
- 1. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of psychotropic drug treatment on sterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Quantification of 7-Dehydrocholesterol Acetate
For researchers, scientists, and professionals in drug development, the accurate measurement of 7-Dehydrocholesterol acetate is crucial for a variety of applications, from studying cholesterol biosynthesis pathways to developing new therapeutic agents. This guide provides a detailed comparison of analytical techniques for the quantification of this compound, offering insights into their respective methodologies, performance characteristics, and ideal use cases.
Two primary analytical strategies are explored: an indirect method involving the hydrolysis of this compound to 7-Dehydrocholesterol (7-DHC) followed by derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, and a direct LC-MS/MS method for the intact molecule.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the two analytical approaches. Data for the indirect method is based on validated assays for 7-DHC, while the parameters for the direct method are projected based on established principles of bioanalytical method development.
| Parameter | Indirect LC-MS/MS (via Hydrolysis to 7-DHC) | Direct LC-MS/MS (Projected) |
| Analyte | 7-Dehydrocholesterol (after hydrolysis) | This compound |
| Derivatization | Yes (PTAD) | No |
| **Linearity (r²) ** | >0.99[1][2][3] | >0.99 |
| Lower Limit of Quantification (LLOQ) | ~1.6 µg/g[1][2][3] | Estimated in the low ng/mL range |
| Upper Limit of Quantification (ULOQ) | ~100 µg/g[1][2][3] | Dependent on detector saturation |
| Inter-assay Precision (%CV) | ~11.1%[1][2][3] | <15% |
| Intra-assay Precision (%CV) | ~4.32%[1][2][3] | <15% |
| Recovery | ~91.4% (for 7-DHC)[1][2][3] | >85% |
Experimental Protocols
Method 1: Indirect Analysis via Hydrolysis and LC-MS/MS
This method involves the saponification of this compound to 7-DHC, followed by derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to enhance ionization efficiency and chromatographic retention.
1. Sample Preparation: Hydrolysis (Saponification)
-
To the sample containing this compound, add a solution of potassium hydroxide in methanol (e.g., 20% KOH in methanol).
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a defined period (e.g., 3 hours) to ensure complete hydrolysis of the acetate ester.
-
Neutralize the reaction mixture with an appropriate acid (e.g., hydrochloric acid).
-
Extract the resulting 7-DHC using an organic solvent such as ethyl acetate or n-hexane.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
2. Derivatization with PTAD
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).
-
Add a freshly prepared solution of PTAD in the same solvent.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.[1]
-
Stop the reaction by adding water.[1]
3. LC-MS/MS Analysis
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the protonated PTAD-derivatized 7-DHC precursor ion to a specific product ion. For 7-DHC-PTAD, this would be m/z 559.6 → [fragment ion].
-
Method 2: Direct Analysis by LC-MS/MS
This proposed method avoids the hydrolysis and derivatization steps, offering a more direct and potentially faster analysis.
1. Sample Preparation
-
Perform a protein precipitation or liquid-liquid extraction of the sample containing this compound.
-
For protein precipitation, add a cold organic solvent like acetonitrile or methanol, vortex, and centrifuge to pellet the proteins.
-
For liquid-liquid extraction, use a solvent system such as ethyl acetate and water.
-
-
Evaporate the supernatant or organic layer to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Analysis
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: ESI in positive ion mode.
-
MRM Transitions:
-
Precursor Ion: The protonated molecular ion of this compound ([M+H]⁺), which would be approximately m/z 427.7.
-
Product Ion: A characteristic fragment ion resulting from the loss of the acetate group or water. A likely transition would be monitoring the dehydration product at m/z 367, similar to what is observed for 7-DHC.[5]
-
-
Methodology and Workflow Visualizations
The following diagrams illustrate the experimental workflows and the decision-making process for selecting an appropriate analytical technique.
Caption: Comparative workflow for indirect vs. direct analysis.
Caption: Choosing the right analytical approach.
Conclusion
The choice between indirect and direct analytical methods for this compound depends on the specific requirements of the study. The indirect method, leveraging well-established protocols for 7-DHC, offers high sensitivity and is based on validated procedures.[1][2][3][6] This approach is ideal when the utmost accuracy and precision are required and when a validated method is a prerequisite. However, it is more time-consuming due to the additional hydrolysis and derivatization steps.
A direct LC-MS/MS method, while requiring initial method development and validation, presents a more streamlined and higher-throughput alternative. This approach is well-suited for screening large numbers of samples where speed is a critical factor. The sensitivity of a direct method is projected to be sufficient for many applications, although it may not reach the ultra-high sensitivity achieved with PTAD derivatization.
Ultimately, researchers should consider the trade-offs between sensitivity, throughput, and the need for a previously validated method when selecting the most appropriate technique for their specific research needs.
References
- 1. d-nb.info [d-nb.info]
- 2. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An oxysterol biomarker for 7-dehydrocholesterol oxidation in cell/mouse models for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Models of Smith-Lemli-Opitz Syndrome: A Comparative Guide to Using 7-Dehydrocholesterol
For researchers, scientists, and drug development professionals, the accurate recapitulation of disease states in vitro is paramount. In the context of Smith-Lemli-Opitz syndrome (SLOS), a metabolic disorder characterized by the accumulation of 7-dehydrocholesterol (7-DHC), robust in vitro models are essential for understanding disease mechanisms and for the preclinical evaluation of potential therapeutics. This guide provides a comparative overview of in vitro models validated using 7-DHC and its derivatives, with a focus on experimental data and detailed protocols.
The validation of these models hinges on the accurate measurement of 7-DHC and its downstream metabolites, as well as the assessment of cellular phenotypes that mirror the pathophysiology of SLOS. While 7-DHC is the primary molecule of interest, 7-dehydrocholesterol acetate is often utilized in experimental settings as a more stable precursor or as a deuterated internal standard for precise quantification in mass spectrometry-based methods.
Comparison of In Vitro Models for Studying 7-DHC Pathobiology
The choice of an in vitro model for studying SLOS depends on the specific research question. The following table compares common cell-based models, outlining their respective advantages and disadvantages.
| Model | Cell Type | Method of 7-DHC Accumulation | Key Validation Readouts | Advantages | Disadvantages |
| Neuroblastoma Cell Line | Mouse Neuro2a | shRNA-mediated knockdown of Dhcr7 or chemical inhibition with AY9944.[1][2] | 7-DHC/cholesterol ratio, oxysterol levels, cell viability, gene expression changes.[1][3] | High reproducibility, ease of culture and transfection, relevant to neurological aspects of SLOS.[1] | Of murine origin, may not fully recapitulate human neuronal physiology. |
| Human Fibroblasts | Primary human fibroblasts from SLOS patients | Endogenous DHCR7 mutation. | 7-DHC/cholesterol ratio, levels of the oxysterol biomarker DHCEO.[3] | Genetically relevant to the human disease, allows for patient-specific studies. | Limited lifespan, slower growth, potential for donor-to-donor variability. |
| Retinal Pigment Epithelium (RPE) Cells | Primary monkey RPE cells | Treatment with serum from AY9944-treated animals.[4] | Lipid droplet accumulation, assessment of autophagic flux.[4] | Relevant for studying the retinal degeneration seen in some SLOS patients.[5] | Requires animal studies to generate conditioned media, cross-species model. |
| Rat Embryo Culture | Whole rat embryos | Chemical inhibition of DHCR7 with AY9944.[6] | Embryonic growth and development, response to cholesterol and 7-DHC supplementation.[6] | Provides insights into the developmental effects of 7-DHC accumulation. | Technically demanding, ethical considerations, short-term culture. |
Quantitative Data Summary
The following tables summarize quantitative data from studies validating these in vitro models, providing a basis for comparison of the cytotoxic effects of 7-DHC-derived oxysterols and the levels of key biomarkers in different SLOS models.
Table 2: Cytotoxicity of 7-DHC-Derived Oxysterols in Retinal Cell Lines [5]
| Compound | Cell Line | Assay | Concentration for Significant Effect |
| 7-ketocholesterol (7kCHOL) | 661W (cone-derived) | Calcein AM | 23 µM |
| rMC-1 (Müller cell line) | Calcein AM | 30 µM | |
| RPE (retinal pigment epithelium) | Calcein AM | 45 µM | |
| 5,9-endoperoxy-cholest-7-en-3β,6α-diol (EPCD) | 661W (cone-derived) | Sytox Orange | <3 µM |
| rMC-1 (Müller cell line) | Sytox Orange | 10 µM | |
| RPE (retinal pigment epithelium) | Sytox Orange | 20 µM |
Table 3: Levels of 7-DHC and its Oxysterol Biomarker DHCEO in SLOS Models [3]
| Sample | 7-DHC Level | DHCEO Level | DHCEO/7-DHC Ratio (%) |
| Control Human Fibroblasts | 0.03 ± 0.01 ng/µg protein | Not Detected | - |
| SLOS Human Fibroblasts | 2.13 ± 0.21 ng/µg protein | 0.04 ± 0.01 ng/µg protein | ~2% |
| Dhcr7-deficient Neuro2a cells | 1.89 ± 0.17 ng/µg protein | 0.002 ± 0.000 ng/µg protein | ~0.1% |
| Dhcr7-KO Mouse Brain | 11.0 ± 0.7 ng/mg tissue | 0.005 ± 0.001 ng/mg tissue | ~0.05% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are protocols for key experiments involved in the validation of SLOS models.
Cell Culture and Induction of 7-DHC Accumulation
Objective: To generate a cellular model with elevated 7-DHC levels.
Protocol using a chemical inhibitor (AY9944) in Neuro2a cells:
-
Plate Neuro2a cells at a density of 5 x 10⁴ cells/cm² in DMEM supplemented with 10% FBS.
-
After 24 hours, replace the medium with serum-free medium (DMEM with N2 supplement).
-
Add AY9944 to the desired final concentration (e.g., 1 µM).
-
Incubate the cells for 48 hours to allow for the accumulation of 7-DHC.[7]
-
Harvest the cells for subsequent analysis.
Quantification of Sterols by Isotope Dilution Mass Spectrometry
Objective: To accurately measure the levels of 7-DHC and cholesterol.
Protocol:
-
To the cell pellet or tissue homogenate, add a known amount of deuterated internal standards (e.g., d₇-7-DHC and d₇-cholesterol).
-
Perform a lipid extraction using a chloroform/methanol solution (e.g., Folch extraction).
-
Dry the lipid extract and reconstitute in an appropriate solvent.
-
Analyze the sample using HPLC-MS or GC-MS.
-
Quantify the endogenous levels of 7-DHC and cholesterol by comparing their peak areas to those of the deuterated internal standards.[3]
Cell Viability Assays
Objective: To assess the cytotoxic effects of 7-DHC-derived oxysterols.
Protocol using Calcein AM and Sytox Orange:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the oxysterol of interest (e.g., 0.1 - 45 µM) for 24 hours. Include vehicle-only and positive controls (e.g., staurosporine).[5]
-
Add Calcein AM (to assess metabolic activity in live cells) and Sytox Orange (to stain the nuclei of dead cells) to the culture medium.
-
Incubate for the time specified by the manufacturer.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the validation of in vitro SLOS models.
Caption: Cholesterol biosynthesis pathway and the impact of DHCR7 deficiency in SLOS.
References
- 1. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An oxysterol biomarker for 7-dehydrocholesterol oxidation in cell/mouse models for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Oxidized derivatives of 7-dehydrocholesterol induce growth retardation in cultured rat embryos: a model for antenatal growth retardation in the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Dehydrocholesterol Acetate and its Oxysterol Derivatives: Biological Effects and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of 7-Dehydrocholesterol (7-DHC) acetate and its corresponding oxysterols. The information presented is supported by experimental data from peer-reviewed literature and is intended to inform research and development in relevant fields.
A Note on 7-Dehydrocholesterol Acetate: Direct comparative studies on the biological effects of this compound versus its oxysterols are limited in publicly available literature. It is widely understood that acetate esters of sterols are readily hydrolyzed by cellular esterases to their corresponding alcohol forms. Therefore, it is presumed that the biological activity of 7-DHC acetate is primarily attributable to its de-acetylated form, 7-Dehydrocholesterol (7-DHC). This guide will proceed under this assumption, focusing on the well-documented effects of 7-DHC and its oxysterols.
Introduction
7-Dehydrocholesterol is the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis and the photochemical precursor to vitamin D3 in the skin.[1] Due to its conjugated diene system, 7-DHC is highly susceptible to oxidation, leading to the formation of a variety of oxysterols.[2] These oxysterols have been shown to possess potent biological activities, distinct from their parent molecule, and are implicated in the pathophysiology of conditions such as Smith-Lemli-Opitz Syndrome (SLOS), a disorder characterized by the accumulation of 7-DHC.[2][3]
Comparative Biological Effects
The primary biological distinction between 7-DHC (and by extension, 7-DHC acetate) and its oxysterols lies in their cytotoxic potential. While 7-DHC itself is relatively benign and a crucial component of cellular membranes, its oxysterol derivatives exhibit significant, often cell-type-specific, toxicity.[4]
Cytotoxicity
Numerous studies have demonstrated that oxysterols derived from 7-DHC are cytotoxic to various cell types, particularly neuronal and retinal cells. This cytotoxicity is a key factor in the pathology of SLOS.[3][4] The cytotoxic potency varies depending on the specific oxysterol and the cell type.[4][5]
Table 1: Comparative Cytotoxicity of 7-DHC-derived Oxysterols in Retinal Cells
| Compound | Cell Type | Assay | Endpoint | Result | Reference |
| 7-ketocholesterol (7kCHOL) | 661W (photoreceptor-derived) | Sytox Orange | Cell Viability | Cytotoxic at ≥20 µM | [4] |
| 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) | 661W (photoreceptor-derived) | Sytox Orange | Cell Viability | Not significantly cytotoxic | [4] |
| 5,9-endoperoxy-cholest-7-ene-3β,6α-diol (EPCD) | 661W (photoreceptor-derived) | Sytox Orange | Cell Viability | Cytotoxic at ≥0.6 µM | [4] |
| 4β-hydroxy-7-dehydrocholesterol (4HDHC) | 661W (photoreceptor-derived) | Sytox Orange | Cell Viability | Not significantly cytotoxic | [4] |
| 7-ketocholesterol (7kCHOL) | rMC-1 (Müller glia-derived) | Calcein AM | Cell Viability | Significant decrease at 30 µM | [5] |
| 5,9-endoperoxy-cholest-7-en-3β,6α-diol (EPCD) | rMC-1 (Müller glia-derived) | Sytox Orange | Cell Viability | Maximal cell death at 10 µM | [5] |
| 7-ketocholesterol (7kCHOL) | RPE (retinal pigment epithelium) | Calcein AM | Cell Viability | Significant decrease at 45 µM | [5] |
| 5,9-endoperoxy-cholest-7-en-3β,6α-diol (EPCD) | RPE (retinal pigment epithelium) | Sytox Orange | Cell Viability | Maximal cell death at 20 µM | [5] |
Signaling Pathways
7-DHC and its oxysterols modulate several key signaling pathways, contributing to their diverse biological effects.
7-Dehydrocholesterol
Recent studies have implicated 7-DHC in the regulation of ferroptosis, a form of programmed cell death. Its conjugated diene structure allows it to trap lipid peroxyl radicals, thereby acting as a natural anti-ferroptotic metabolite.[6]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. 7-ketocholesterol induces apoptosis in differentiated PC12 cells via reactive oxygen species-dependent activation of NF-κB and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Ketocholesterol-induced apoptosis. Involvement of several pro-apoptotic but also anti-apoptotic calcium-dependent transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays | MDPI [mdpi.com]
Unveiling Cellular Sterol Dynamics: A Comparative Guide to Metabolic Profiling with 7-Dehydrocholesterol Acetate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, tracking the fate of specific molecules is paramount to understanding health and disease. 7-Dehydrocholesterol (7-DHC), the immediate precursor to cholesterol, and its acetylated form, 7-Dehydrocholesterol acetate (7-DHC acetate), serve as critical probes in metabolic profiling, particularly in studies related to cholesterol biosynthesis and associated disorders like Smith-Lemli-Opitz Syndrome (SLOS). This guide provides a comprehensive comparison of metabolic profiling using 7-DHC acetate against other alternatives, supported by experimental data and detailed protocols.
It is important to note that 7-DHC acetate is readily hydrolyzed by cellular esterases to 7-Dehydrocholesterol (7-DHC). Therefore, for the purpose of intracellular metabolic profiling, the metabolic fate of 7-DHC acetate is considered equivalent to that of 7-DHC.
Performance Comparison: 7-Dehydrocholesterol vs. Alternatives
The choice of a metabolic tracer is critical for accurately delineating biochemical pathways. While various labeled compounds are available, 7-DHC offers unique advantages, particularly in studying the terminal steps of cholesterol biosynthesis.
Alternatives to 7-DHC for metabolic profiling include:
-
Isotopically Labeled Cholesterol: While useful for tracking cholesterol uptake and efflux, it does not provide insights into the de novo synthesis pathway.
-
Desmosterol: Another cholesterol precursor, its accumulation is indicative of defects in the enzyme DHCR24, causing the rare disorder Desmosterolosis.[1] It is a valuable comparator for distinguishing between different cholesterol synthesis disorders.
-
8-Dehydrocholesterol (8-DHC): An isomer of 7-DHC, it also accumulates in SLOS.[2] While 7-DHC is the primary diagnostic biomarker, 8-DHC, particularly its linoleate ester, may correlate better with clinical severity, making it a valuable prognostic indicator.[2]
-
Isotopically Labeled Precursors (e.g., ¹³C-acetate, deuterated leucine): These are used to measure overall cholesterol synthesis rates but do not pinpoint specific enzymatic blocks as effectively as monitoring the direct precursors.[3]
The primary advantage of using 7-DHC (via 7-DHC acetate) is its direct role as the substrate for 7-dehydrocholesterol reductase (DHCR7), the enzyme deficient in SLOS.[1] Its accumulation is a hallmark of this disease, and tracking its conversion and metabolism provides a direct measure of DHCR7 activity and the downstream metabolic consequences.
Quantitative Data Summary
The following tables summarize quantitative data from studies on 7-DHC and its metabolites in the context of SLOS, providing a baseline for comparative metabolic profiling experiments.
Table 1: Plasma Concentrations of 7-DHC and Related Sterols in SLOS Patients vs. Controls
| Biomarker | SLOS Patients (ng/mL) | Control Subjects (ng/mL) | Fold Change | Reference |
| 7-DHC + 8-DHC | 2,700 - 470,000 | < 2,000 | 10 - 2000x | [2] |
| 7-Oxocholesterol (7-OC) | 1.5 - 15 | < 1 | >1.5 - 15x | [4] |
| 7β-Hydroxycholesterol (7β-HC) | 0.5 - 5 | < 0.5 | >1 - 10x | [4] |
| 26-Hydroxy-7-oxocholesterol (26H,7O-C) | 0.1 - 1.2 | Not Detected | - | [4] |
| 7β,26-Dihydroxycholesterol (7β,26-diHC) | 0.05 - 0.5 | Not Detected | - | [4] |
| 25-Hydroxy-7-oxocholesterol (25H,7O-C) | 0.05 - 0.4 | Not Detected | - | [4] |
Table 2: Comparison of Analytical Methods for 7-DHC Detection
| Analytical Method | Limit of Detection (LOD) | Key Advantages | Key Disadvantages | Reference |
| GC-MS (TMS derivative) | - | Well-established, good separation | Requires derivatization, higher temperatures can degrade some sterols | [5] |
| LC-MS/MS (underivatized) | ~20 pg on column | Simpler sample preparation | Lower sensitivity for 7-DHC | [5] |
| LC-MS/MS (PTAD derivative) | 0.02 pg on column | 1,000-fold improvement in sensitivity over underivatized 7-DHC, fast processing | Requires derivatization step | [5] |
Experimental Protocols
Accurate metabolic profiling relies on robust and reproducible experimental protocols. Below are detailed methodologies for sterol analysis from biological samples.
Protocol 1: Extraction and Analysis of Sterols by GC-MS
This protocol is adapted from established methods for sterol analysis in biological samples.
1. Sample Preparation and Saponification:
- To a known volume of plasma or cell lysate, add an internal standard (e.g., epicoprostanol).
- Add a solution of potassium hydroxide (KOH) in ethanol.
- Incubate at 60°C for 1 hour to hydrolyze sterol esters.
2. Extraction of Unsaponifiable Lipids:
- After cooling, add water and a non-polar solvent such as hexane or cyclohexane.
- Vortex vigorously to extract the sterols into the organic phase.
- Repeat the extraction twice to ensure complete recovery.
- Combine the organic extracts and wash with water to remove residual alkali.
3. Derivatization:
- Evaporate the organic solvent to dryness under a stream of nitrogen.
- Add a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in pyridine or acetonitrile.
- Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.
4. GC-MS Analysis:
- Inject an aliquot of the derivatized sample into the GC-MS system.
- Gas Chromatography: Use a capillary column (e.g., DB-1 or HP-5) to separate the TMS-derivatized sterols based on their boiling points and interactions with the stationary phase.
- Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of the target sterols.
Protocol 2: Highly Sensitive Analysis of 7-DHC by LC-MS/MS with PTAD Derivatization
This method provides enhanced sensitivity for the detection of 7-DHC.[5][6]
1. Sample Preparation and Extraction:
- To the biological sample (plasma, tissue homogenate, or cell lysate), add a deuterium-labeled internal standard (e.g., d7-7-DHC).
- Extract total lipids using a mixture of methanol and dichloromethane.[7]
2. Derivatization with PTAD:
- Dry the lipid extract under nitrogen.
- Redissolve the residue in a suitable solvent (e.g., acetonitrile).
- Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile. PTAD reacts specifically with the conjugated diene system of 7-DHC in a Diels-Alder cycloaddition.
- Incubate at room temperature for a short period.
3. LC-MS/MS Analysis:
- Inject the derivatized sample into the LC-MS/MS system.
- Liquid Chromatography: Perform chromatographic separation on a C18 reversed-phase column.
- Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[5][8] Use selected reaction monitoring (SRM) for quantification of the 7-DHC-PTAD adduct.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A new labeling approach using stable isotopes to study in vivo plasma cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Purity Assessment of 7-Dehydrocholesterol Acetate: A Comparative Analysis of NMR and HPLC Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for steroid intermediates like 7-Dehydrocholesterol acetate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. This guide provides a detailed comparison of two of the most powerful analytical techniques for purity assessment: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols, present a quantitative comparison of their performance, and provide visual workflows to aid in the selection of the most suitable method for your analytical needs.
At a Glance: NMR vs. HPLC for Purity Analysis
Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are orthogonal techniques that provide different yet complementary information about the purity of a sample. Quantitative NMR (qNMR) is considered a primary ratio method, capable of determining purity without the need for a specific reference standard of the analyte itself. In contrast, HPLC is a comparative technique that relies on the separation of the analyte from its impurities and typically requires a reference standard for quantification.
The choice between these two methods often depends on the specific requirements of the analysis, such as the need for structural confirmation, the expected level of impurities, and the availability of reference standards.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of qNMR and HPLC for the purity analysis of steroid acetates. The data presented is a composite based on validated methods for similar steroid compounds, providing a realistic expectation for the analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Measures the signal response of nuclei in a magnetic field. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard. | Physically separates the analyte from impurities based on their differential partitioning between a stationary and a mobile phase. Purity is typically determined by area percent of the main peak. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.03% |
| Reference Standard | Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone). Does not require a reference standard of this compound. | Requires a highly purified reference standard of this compound for accurate quantification. |
| Structural Information | Provides detailed structural information, aiding in the identification of unknown impurities. | Provides limited structural information. |
| Sample Throughput | Lower, especially for qNMR which requires longer relaxation delays. | Higher, with typical run times of 15-30 minutes per sample. |
| Destructive | No, the sample can be recovered. | Yes, the sample is consumed during the analysis. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy (qNMR) for Purity Assessment of this compound
Objective: To determine the purity of this compound using qNMR with an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
Analytical Balance (readable to 0.01 mg)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Reagents:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
Internal Standard (IS): Maleic acid (certified reference material)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 1.0 mL) of CDCl₃.
-
Vortex the vial to ensure complete dissolution and transfer approximately 0.6 mL of the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer Setup: Tune and shim the spectrometer for the sample.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): A minimum of 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Acquisition Time: ≥ 3 seconds.
-
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the olefinic protons or the acetyl methyl protons).
-
Integrate a well-resolved signal of the internal standard (e.g., the olefinic protons of maleic acid).
-
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment of this compound
Objective: To determine the purity of this compound by separating it from potential impurities using reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
Analytical Balance
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Reagents:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Procedure:
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak for this compound in the sample chromatogram based on the retention time of the standard.
-
Calculate the purity of the sample by the area percentage method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Workflow Diagrams
References
A Comparative Guide: 7-Dehydrocholesterol Acetate as a Substrate for Diverse Enzymatic Reactions
For researchers, scientists, and drug development professionals, understanding the enzymatic fate of sterol precursors is paramount for elucidating metabolic pathways and designing novel therapeutic interventions. 7-Dehydrocholesterol (7-DHC), the immediate precursor to both cholesterol and vitamin D3, is a critical branch-point molecule. Its acetylated form, 7-Dehydrocholesterol acetate, serves as a synthetic intermediate and a potential pro-substrate that can enter these pathways following enzymatic deacetylation. This guide provides a comparative analysis of the enzymes known to metabolize 7-DHC, with the initial hydrolysis of this compound being a prerequisite step.
Enzymatic Processing of this compound: An Overview
The enzymatic conversion of this compound is a two-stage process. Initially, an esterase is required to hydrolyze the acetate group at the C3 position, yielding 7-Dehydrocholesterol (7-DHC). Subsequently, 7-DHC can serve as a substrate for a variety of enzymes, primarily 7-Dehydrocholesterol reductase (DHCR7) and several cytochrome P450 (CYP) enzymes.
Enzyme Comparison: Kinetic Performance with 7-Dehydrocholesterol
| Enzyme | Substrate | Product(s) | Km | kcat | kcat/Km (Catalytic Efficiency) |
| Cholesterol Esterase | This compound | 7-Dehydrocholesterol | Data not available | Data not available | Data not available |
| DHCR7 | 7-Dehydrocholesterol | Cholesterol | ~4.47 µM (for a different substrate)[1] | Data not available | Data not available |
| CYP11A1 (human) | 7-Dehydrocholesterol | 7-Dehydropregnenolone | 0.0026 ± 0.0006 (mol sterol/mol PL) | 12.0 ± 0.6 min⁻¹ | 4615[2] |
| CYP46A1 (human) | 7-Dehydrocholesterol | 24-hydroxy-7-dehydrocholesterol | 2.8 ± 0.02 µM | 24 ± 1 pmol·nmol⁻¹·min⁻¹ | 8.6 µM⁻¹·min⁻¹[3][4] |
| CYP7A1 (human) | 7-Dehydrocholesterol | 7-Ketocholesterol | Data not available | Data not available | Data not available |
Note: The Km value for DHCR7 is for the substrate 5,6α-epoxy-5α-cholestan-3β-ol and may not be representative of its affinity for 7-Dehydrocholesterol[1]. The kinetic parameters for CYP11A1 are expressed in units relative to the phospholipid concentration in the assay[2].
Signaling and Metabolic Pathways
The enzymatic conversions of 7-Dehydrocholesterol are integral parts of major metabolic pathways, namely cholesterol biosynthesis and the initial stage of vitamin D3 synthesis, as well as the production of oxysterols.
Cholesterol Biosynthesis via the Kandutsch-Russell Pathway
The final step in the Kandutsch-Russell pathway of cholesterol synthesis is the reduction of 7-Dehydrocholesterol to cholesterol, catalyzed by DHCR7[5][6]. This pathway is crucial for maintaining cellular cholesterol homeostasis.
Vitamin D3 and Oxysterol Synthesis Pathways
7-Dehydrocholesterol is a pivotal precursor for vitamin D3 synthesis in the skin upon exposure to UVB radiation. Additionally, various cytochrome P450 enzymes can hydroxylate 7-DHC to produce a range of oxysterols, which are important signaling molecules.
Detailed Experimental Protocols
The following sections provide detailed methodologies for assaying the activity of the enzymes involved in the metabolism of this compound and its product, 7-Dehydrocholesterol.
Cholesterol Esterase Activity Assay with 7-Dehydrocholesteryl Acetate
This protocol is adapted from methods used for other cholesteryl esters and relies on a coupled enzymatic reaction to produce a detectable colored product.
Workflow Diagram
Protocol:
-
Reagent Preparation:
-
Substrate Stock: Prepare a 10 mg/mL solution of this compound in isopropanol.
-
Reaction Buffer: 0.1 M Potassium Phosphate buffer, pH 7.0.
-
Color Reagent Mix: Prepare a fresh solution containing 0.7 mM 4-aminoantipyrine, 5.0 mM phenol, 0.5% Triton X-100, and 3.5 mg/mL sodium cholate in reaction buffer.
-
Coupling Enzymes: Prepare solutions of cholesterol oxidase (e.g., 30 U/mL) and horseradish peroxidase (e.g., 150 U/mL) in reaction buffer.
-
Enzyme Solution: Prepare a solution of Cholesterol Esterase in reaction buffer. The concentration should be optimized to yield a linear reaction rate.
-
-
Assay Procedure:
-
In a cuvette, combine 1 mL of the Color Reagent Mix, 10 µL of cholesterol oxidase solution, and 10 µL of peroxidase solution.
-
Add 20 µL of the this compound substrate stock to initiate the reaction mixture.
-
Equilibrate the mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the Cholesterol Esterase solution.
-
Immediately monitor the increase in absorbance at 505 nm for 5-10 minutes using a spectrophotometer.
-
The rate of reaction is proportional to the rate of change in absorbance.
-
7-Dehydrocholesterol Reductase (DHCR7) Activity Assay
This protocol describes the measurement of DHCR7 activity by monitoring the conversion of 7-DHC to cholesterol using gas chromatography-mass spectrometry (GC-MS)[6].
Workflow Diagram
Protocol:
-
Reagent Preparation:
-
Enzyme Source: Microsomes isolated from liver tissue expressing DHCR7.
-
Reaction Buffer: 100 mM Potassium phosphate buffer, pH 7.4.
-
Substrate Solution: Prepare a 1 mM stock of 7-Dehydrocholesterol in a solution of 45% (w/v) 2-hydroxypropyl-β-cyclodextrin.
-
Cofactor: 10 mM NADPH solution in reaction buffer.
-
Internal Standard: A known amount of a distinct sterol (e.g., epicoprostanol) for quantification.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine 50-100 µg of microsomal protein with reaction buffer to a final volume of 450 µL.
-
Add 50 µL of 10 mM NADPH.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of the 1 mM 7-DHC substrate solution (final concentration ~60 µM).
-
Incubate at 37°C for 30-60 minutes with gentle shaking.
-
Stop the reaction by adding 500 µL of 10% (w/v) KOH in methanol, along with the internal standard.
-
Saponify the lipids by incubating at 60°C for 1 hour.
-
After cooling, extract the sterols three times with 1 mL of hexane.
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Derivatize the dried sterols to their trimethylsilyl (TMS) ethers using a suitable silylating agent (e.g., BSTFA with 1% TMCS) at 60°C for 30 minutes.
-
Analyze the derivatized sterols by GC-MS, monitoring for the characteristic ions of 7-DHC-TMS and cholesterol-TMS. Quantify based on the peak area relative to the internal standard.
-
Cytochrome P450 (CYP) Enzyme Activity Assays with 7-Dehydrocholesterol
The activity of CYP enzymes (CYP11A1, CYP46A1, CYP7A1) with 7-DHC can be measured using a reconstituted system containing the purified CYP enzyme, NADPH-cytochrome P450 reductase, and a lipid environment, followed by LC-MS/MS analysis of the products.
Workflow Diagram
Protocol (General):
-
Reagent Preparation:
-
Reconstituted System: Prepare a mixture containing the purified CYP enzyme (e.g., 0.2 µM), NADPH-cytochrome P450 reductase (e.g., 0.4 µM), and a lipid mixture (e.g., L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Substrate Solution: Prepare a stock solution of 7-Dehydrocholesterol in a solubilizing agent like hydroxypropyl-β-cyclodextrin.
-
NADPH Generating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Assay Procedure:
-
In a reaction tube, combine the reconstituted enzyme system with the 7-DHC substrate solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH generating system.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile or ethyl acetate) containing an appropriate internal standard (e.g., a deuterated analog of the expected product).
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample by LC-MS/MS, monitoring for the specific mass transitions of the expected hydroxylated or cleaved products (e.g., 7-dehydropregnenolone for CYP11A1, 24-hydroxy-7-DHC for CYP46A1, 7-ketocholesterol for CYP7A1). Quantify based on a standard curve of the authentic product.
-
Conclusion
This compound can be enzymatically converted to 7-Dehydrocholesterol, which then stands at a critical metabolic crossroads. The enzymes DHCR7, CYP11A1, CYP46A1, and CYP7A1 compete for this common substrate, directing it towards the synthesis of cholesterol, steroid hormone precursors, or bioactive oxysterols. The comparative kinetic data, though incomplete, suggests that CYP11A1 has a high catalytic efficiency for 7-DHC. A comprehensive understanding of the factors regulating the activity of these competing enzymes is crucial for research in sterol metabolism and the development of therapies for related disorders. The provided protocols offer a foundation for further investigation into the enzymatic fate of 7-Dehydrocholesterol and its acetylated precursor.
References
- 1. uniprot.org [uniprot.org]
- 2. A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of 7-Dehydrocholesterol Analysis: A Guide to Current Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 7-Dehydrocholesterol (7-DHC). While this guide focuses on 7-DHC, the precursor to cholesterol and vitamin D3, the described methods are directly applicable to the analysis of 7-Dehydrocholesterol acetate, typically following a saponification step to hydrolyze the acetate ester to 7-DHC. The accurate measurement of these compounds is critical in the study of metabolic disorders such as Smith-Lemli-Opitz Syndrome (SLOS).[1]
The information presented here is compiled from various validated methods published in peer-reviewed journals, offering a surrogate for a direct inter-laboratory comparison by highlighting the performance characteristics of different analytical approaches. This allows for an objective assessment of the available techniques.
Data Presentation: Performance of Analytical Methods
The following tables summarize the quantitative performance data for the most common analytical techniques used for 7-DHC quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Performance Characteristics of LC-MS/MS Methods for 7-DHC Analysis
| Parameter | Method 1 (Human Skin)[2][3][4] | Method 2 (Human Plasma)[5] |
| Derivatization | 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) |
| Linearity (r²) | 0.997 | 0.94 (correlation with GC) |
| Intra-assay Precision (%CV) | 4.32% | Not Reported |
| Inter-assay Precision (%CV) | 11.1% | Not Reported |
| Lower Limit of Quantification (LLoQ) | 1.6 µg/g | Not Reported |
| Upper Limit of Quantification (ULoQ) | 100 µg/g | Not Reported |
| Recovery | 91.4% | Not Reported |
Table 2: Performance Characteristics of GC-MS Methods for 7-DHC Analysis
| Parameter | Method 1 (Human Hair)[6][7] |
| Derivatization | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Linearity Range | 50–4000 ng/mg |
| Intra-day Precision (%RSD) | 3.06% - 6.34% |
| Inter-day Precision (%RSD) | 2.09% - 11.92% |
| Limit of Determination | 10 ng/mg |
| Accuracy | 88.2%–111.9% |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for choosing the most appropriate method for a specific research question.
LC-MS/MS Method with PTAD Derivatization[2][3][4][5]
This method is highly sensitive and suitable for various biological matrices.
-
Sample Preparation:
-
Homogenize the biological sample (e.g., skin biopsy, plasma).
-
Add a deuterated internal standard (e.g., d7-7-DHC).
-
Perform a liquid-liquid or solid-supported liquid extraction with a solvent mixture such as ethyl acetate:methanol (1:1, v/v) to isolate the lipid fraction.
-
Dry the extracted lipid residue under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent like acetonitrile.
-
Incubate at room temperature to allow the Diels-Alder cycloaddition reaction to complete, forming the 7-DHC-PTAD adduct. This derivatization step enhances ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with an isocratic or gradient elution, typically with a mobile phase consisting of methanol or acetonitrile with additives like formic acid or acetic acid.
-
Mass Spectrometry: Employ a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use selected reaction monitoring (SRM) for the specific precursor-to-product ion transitions of the 7-DHC-PTAD adduct and the internal standard.
-
GC-MS Method with Silylation[6][7]
This is a classic and robust method for sterol analysis.
-
Sample Preparation and Saponification:
-
To the sample (e.g., hair, plasma), add an internal standard (e.g., epicoprostanol or d7-7-DHC).
-
Perform saponification by adding ethanolic potassium hydroxide and heating to hydrolyze cholesteryl esters. This step will also convert this compound to 7-dehydrocholesterol.
-
Extract the non-saponifiable lipids with a non-polar solvent like hexane.
-
Evaporate the organic solvent to dryness.
-
-
Derivatization:
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.
-
Heat the mixture to form the trimethylsilyl (TMS) ethers of the sterols.
-
-
GC-MS Analysis:
-
Gas Chromatography: Use a non-polar capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up to allow for the separation of different sterols.
-
Mass Spectrometry: Employ a single quadrupole or ion trap mass spectrometer with electron ionization (EI).
-
Detection: Use selected ion monitoring (SIM) of characteristic ions for the 7-DHC-TMS ether and the internal standard.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of 7-Dehydrocholesterol.
Caption: General experimental workflow for 7-Dehydrocholesterol analysis.
Cholesterol Biosynthesis Pathway
This diagram shows the final steps of the cholesterol biosynthesis pathway (Kandutsch-Russell pathway), highlighting the position of 7-Dehydrocholesterol.
Caption: Simplified cholesterol biosynthesis pathway highlighting 7-DHC.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of 7-dehydrocholesterol and cholesterol in hair can be used in the diagnosis of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of 7-dehydrocholesterol and cholesterol in hair can be used in the diagnosis of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-Dehydrocholesterol Acetate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 7-Dehydrocholesterol acetate, ensuring the protection of personnel and the environment.
This compound, an intermediate in vitamin D synthesis, must be managed as a hazardous waste due to its potential health and environmental effects.[1][2] Adherence to established disposal protocols is essential to mitigate risks and comply with federal, state, and local regulations.[3][4]
Immediate Safety and Disposal Plan
Key Disposal Considerations:
-
Waste Classification: Treat all this compound waste as hazardous chemical waste.[7][8]
-
Solid Waste: Unused or expired solid this compound should be disposed of in its original container if possible, or a clearly labeled, sealed, and compatible container.[9]
-
Contaminated Materials: All lab supplies, such as gloves, absorbent paper, and pipette tips, that come into contact with this compound should be considered contaminated and disposed of as hazardous waste.[7] These materials should be collected in a designated, labeled container.
-
"Empty" Containers: Containers that previously held this compound must be triple-rinsed with a suitable solvent.[8] The resulting rinsate is considered hazardous waste and must be collected for proper disposal.[8] After triple-rinsing, the container can often be disposed of as regular trash, but institutional policies should be confirmed.[8]
-
Solutions: Solutions containing this compound must be collected as liquid hazardous waste. Do not dispose of these solutions down the drain.[3]
Quantitative Data for Chemical Waste Disposal
While specific quantitative disposal limits for this compound are not defined, general laboratory guidelines for the accumulation of hazardous waste must be followed. These are established by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States and are implemented through institutional Environmental Health & Safety (EHS) departments.[3][10]
| Parameter | Guideline | Citation |
| Aqueous Solutions pH | For drain disposal of non-hazardous chemicals, the pH should typically be between 5.5 and 10.5. However, as this compound waste is considered hazardous, it should not be drain disposed regardless of pH. | [11] |
| Satellite Accumulation Area (SAA) Volume Limits | A laboratory may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA. | [10] |
| Container Labeling | All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards. | [12][13] |
| Container Condition | Waste containers must be in good condition, compatible with the waste, and kept closed except when adding waste. | [8][13] |
Experimental Protocols
The proper disposal of this compound primarily involves adherence to established waste management procedures rather than experimental protocols. The key steps are outlined in the disposal workflow below.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures:
-
Identification and Segregation:
-
Containment:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[12][13]
-
The label must also include the full chemical name, "this compound," and a list of all components in a mixture, including solvents.[12][13]
-
Indicate the hazards associated with the waste. For this compound, this would include "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation."[2]
-
-
Accumulation:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][12]
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the container remains closed at all times, except when adding waste.[3][13]
-
-
Request for Disposal:
-
Record Keeping:
-
Maintain accurate records of the hazardous waste generated and disposed of, as required by your institution and regulatory agencies.
-
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. echemi.com [echemi.com]
- 2. This compound - CAS-Number 1059-86-5 - Order from Chemodex [chemodex.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. acs.org [acs.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling 7-Dehydrocholesterol Acetate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, personal protective equipment (PPE) guidelines, and disposal plans for 7-Dehydrocholesterol acetate. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of experimental work.
Hazard Identification and Personal Protective Equipment
This compound is associated with specific health hazards that necessitate the use of appropriate personal protective equipment. The following GHS hazard statements have been identified for this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on these hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact that can lead to irritation[1]. The exact breakthrough time should be confirmed with the glove manufacturer. |
| Body Protection | Laboratory coat | Provides a barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | Minimizes the risk of inhaling the compound, which may cause respiratory irritation[1]. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place, protected from light and moisture.
-
Wash hands thoroughly after handling the compound.
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material to contain the spill.
-
Collect: Carefully sweep or scoop up the spilled material and place it into a designated, labeled waste container.
-
Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Disposal:
-
Dispose of unused this compound and any contaminated materials as hazardous chemical waste.
-
Follow all institutional and governmental regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
Visualizing the Safety Workflow
The following diagram outlines the logical workflow for ensuring safety when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
